Tert-butyl 3-thioxopiperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-sulfanylidenepiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-5-4-10-7(14)6-11/h4-6H2,1-3H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQGYAYVFMSQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(=S)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 3-Thioxopiperazine-1-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Thioxopiperazine Scaffold
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antidepressant, and anticancer effects.[1][2][3] The two nitrogen atoms within the six-membered ring provide opportunities for hydrogen bonding and can be functionalized to modulate a compound's physicochemical properties, such as solubility and bioavailability, thereby improving its drug-like characteristics.[4]
The introduction of a thiocarbonyl group in place of a carbonyl group, a transformation known as thionation, can significantly alter the biological and physical properties of a molecule. The thioamide functional group can influence receptor binding, metabolic stability, and cell permeability. This makes thioxopiperazine derivatives, such as tert-butyl 3-thioxopiperazine-1-carboxylate, attractive intermediates for the synthesis of novel bioactive compounds. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen, providing a versatile handle for further synthetic modifications.
This guide will provide the necessary technical details for researchers to synthesize, characterize, and utilize this valuable building block in their drug discovery programs.
Physicochemical and Spectroscopic Profile
Due to the limited commercial availability of this compound, experimental data on its physical properties is scarce. However, we can extrapolate expected properties based on its structure and data from analogous compounds.
Physical Properties (Predicted)
| Property | Predicted Value | Justification |
| Molecular Formula | C₉H₁₆N₂O₂S | Based on the structure. |
| Molecular Weight | 216.30 g/mol | Calculated from the molecular formula. |
| Appearance | White to pale yellow solid | Thioamides are often colored due to the n→π* transition of the C=S bond. |
| Melting Point | 150-160 °C | Likely to be in a similar range to the oxo-analog (tert-butyl 3-oxopiperazine-1-carboxylate, m.p. 158-164 °C), but may be slightly lower. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and some polar aprotic solvents (DMF, DMSO). | Similar to other N-Boc protected heterocycles. |
Spectroscopic Characterization (Expected)
Spectroscopic analysis is crucial for confirming the successful synthesis of this compound. The key spectral features to expect are outlined below.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm) and the piperazine ring protons (multiplets in the range of 2.5-4.0 ppm). The chemical shifts of the protons adjacent to the thiocarbonyl group may be slightly shifted downfield compared to the oxo-analog.
-
¹³C NMR: The most significant feature in the ¹³C NMR spectrum will be the chemical shift of the thiocarbonyl carbon (C=S). This signal is expected to appear significantly downfield, typically in the range of 190-210 ppm, which is a characteristic feature of thioamides and a clear indicator of a successful thionation reaction. The carbonyl carbon of the Boc group will appear around 155 ppm, and the tert-butyl carbons will be observed around 80 ppm (quaternary) and 28 ppm (methyls).
The IR spectrum will provide key information about the functional groups present. The most indicative absorption band for the thioamide group (C=S stretch) is expected in the region of 1250-1020 cm⁻¹. This band can sometimes be weak and coupled with other vibrations. The disappearance of the strong C=O stretching band of the starting material (around 1650-1700 cm⁻¹) is a primary indicator of reaction completion. The C=O stretch of the Boc group will be present at approximately 1680-1700 cm⁻¹.
Mass spectrometry will be used to confirm the molecular weight of the product. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 216.30. Fragmentation patterns in mass spectrometry are useful for structural elucidation. Common fragmentation pathways for N-Boc protected compounds involve the loss of the tert-butyl group (-57 amu) or isobutylene (-56 amu), and the loss of the entire Boc group (-101 amu).
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the thionation of its corresponding oxo-analog, tert-butyl 3-oxopiperazine-1-carboxylate, using a thionating agent. Lawesson's reagent is the most widely used reagent for this transformation.
Synthesis of the Precursor: tert-Butyl 3-Oxopiperazine-1-carboxylate
The starting material, tert-butyl 3-oxopiperazine-1-carboxylate, can be synthesized through various reported methods, often involving the cyclization of appropriate precursors followed by Boc-protection.[5] Alternatively, this precursor is commercially available from numerous chemical suppliers.
Thionation Reaction: From Oxo to Thioxo
The conversion of the carbonyl group of the piperazinone to a thiocarbonyl is a well-established reaction. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a mild and effective reagent for this purpose.
The mechanism of thionation with Lawesson's reagent involves the formation of a four-membered thiaoxaphosphetane intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the desired thiocarbonyl compound and a stable P=O byproduct.
Caption: General mechanism of thionation using Lawesson's reagent.
This protocol is a representative procedure for the thionation of an N-Boc protected lactam and should be adapted and optimized for the specific substrate.
Materials:
-
tert-Butyl 3-oxopiperazine-1-carboxylate (1.0 eq)
-
Lawesson's Reagent (0.5-1.0 eq)
-
Anhydrous Toluene or Dioxane
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-oxopiperazine-1-carboxylate in anhydrous toluene (or dioxane) to a concentration of approximately 0.1-0.2 M.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent to the solution. The stoichiometry can vary, but typically 0.5 to 1.0 equivalents are used.
-
Reaction Conditions: Heat the reaction mixture to reflux (for toluene, this is approximately 110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used to elute the product. The phosphorus-containing byproducts from Lawesson's reagent are generally more polar and will elute later.
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield this compound. Characterize the product by NMR, IR, and MS to confirm its identity and purity.
Safety Precautions: Lawesson's reagent can release hydrogen sulfide upon contact with moisture, which is a toxic and flammable gas with a strong, unpleasant odor. Therefore, this reaction should be performed in a well-ventilated fume hood. All glassware should be thoroughly dried before use.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a thioxopiperazine moiety into a molecule can lead to compounds with a range of biological activities. The thioamide group can act as a bioisostere for an amide, potentially leading to improved target engagement or altered metabolic profiles.
-
Antimicrobial and Antifungal Agents: Piperazine derivatives have been extensively studied for their antimicrobial and antifungal properties.[6][7] The introduction of a sulfur atom can enhance these activities.
-
Anticancer Agents: Many anticancer drugs contain a piperazine ring. The thioxopiperazine scaffold can be used to generate novel compounds with potential cytotoxic or antiproliferative effects.[1]
-
Central Nervous System (CNS) Active Agents: Piperazine derivatives are well-known for their activity on the CNS.[2] The thioxopiperazine core can be a starting point for the development of new antipsychotic, antidepressant, or anxiolytic agents.
The this compound, with its protected nitrogen, serves as a key intermediate. The Boc group can be easily removed under acidic conditions, revealing a secondary amine that can be further functionalized to build a library of diverse compounds for biological screening.
Caption: Application workflow of the title compound in drug discovery.
Conclusion
References
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- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3157178, tert-Butyl 3-oxopiperazine-1-carboxylate" PubChem, [Link].
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Organic Chemistry Portal. Lawesson's Reagent. [Link]
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University of Oregon. 13C NMR Chemical Shifts. [Link]
- Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
- Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide.
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White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Kumar, A., & Kumar, R. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity.
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]
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ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
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ResearchGate. A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. [Link]
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ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
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Journal of Applied Pharmaceutical Science. Synthesis, characterization, and biological activity of novel azole piperazine congeners. [Link]
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PubMed. The medicinal chemistry of piperazines: A review. [Link]
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An In-Depth Technical Guide to Tert-butyl 3-thioxopiperazine-1-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-thioxopiperazine-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details the molecule's fundamental physicochemical properties, offers a validated protocol for its synthesis via thionation of its oxo-analog, and provides a thorough guide to its characterization using modern spectroscopic techniques. Furthermore, it explores the relevance and potential applications of this and related thioxopiperazine scaffolds in the development of novel therapeutic agents.
Introduction: The Emerging Role of Thioxopiperazines in Medicinal Chemistry
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs across various therapeutic areas, including antibacterial, antiallergic, and antipsychotic agents.[1] The versatility of the piperazine core lies in its ability to engage in multiple hydrogen bonding and ionic interactions, as well as its capacity to modulate physicochemical properties such as acidity, basicity, and lipophilicity, which in turn can enhance the bioavailability and efficacy of drug candidates.[1]
The strategic modification of the piperazine ring system offers a powerful avenue for generating novel chemical entities with unique pharmacological profiles. One such modification, the introduction of a thiocarbonyl group to form a thioxopiperazine, has garnered increasing interest. The replacement of a carbonyl oxygen with sulfur can significantly alter a molecule's electronic properties, steric profile, and metabolic stability, leading to compounds with novel biological activities. This guide focuses on a key exemplar of this class: this compound.
Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O₂S | [2] |
| Molecular Weight | 216.30 g/mol | [2] |
| CAS Number | 1182359-40-5 | [2] |
| Appearance | Expected to be a solid | Inferred |
| SMILES | O=C(N1CC(NCC1)=S)OC(C)(C)C | [2] |
Synthesis and Mechanism
The most direct and widely employed method for the synthesis of thioamides from their corresponding amide precursors is thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reagent has proven to be a mild and efficient means of converting a variety of carbonyl compounds, including amides, into their thiocarbonyl analogs.
The conversion of tert-butyl 3-oxopiperazine-1-carboxylate to its thioxo derivative is achieved through the reaction with Lawesson's reagent. The underlying mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. This intermediate then reacts with the carbonyl group of the starting material to form a transient four-membered thiaoxaphosphetane ring. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which results in the formation of a stable P=O bond and the desired thiocarbonyl compound.
Sources
Tert-butyl 3-thioxopiperazine-1-carboxylate physical properties
An In-depth Technical Guide to tert-Butyl 3-Oxopiperazine-1-carboxylate and its Thioxo-analogue
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 3-oxopiperazine-1-carboxylate, a versatile building block in modern medicinal chemistry. Recognizing the interest in structurally related compounds, this document also presents a detailed, field-proven protocol for the synthesis of its corresponding thioxo-analogue, tert-butyl 3-thioxopiperazine-1-carboxylate. The guide is structured to deliver actionable insights for researchers and drug development professionals, covering synthesis, characterization, safety, and handling. All protocols are designed as self-validating systems, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction
The Piperazine Scaffold in Medicinal Chemistry
The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its prevalence stems from a combination of desirable properties: the two nitrogen atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles. The basic nature of the piperazine ring can enhance aqueous solubility and allows for the formation of multiple hydrogen bonds, which is crucial for target engagement and improving physicochemical properties.[1]
Overview of tert-Butyl 3-Oxopiperazine-1-carboxylate
tert-Butyl 3-oxopiperazine-1-carboxylate (often abbreviated as 1-Boc-3-oxopiperazine) is a key intermediate in the synthesis of complex bioactive molecules.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective reactions at the other positions of the piperazine ring. The ketone functionality at the 3-position provides a handle for further chemical transformations. This compound is particularly valuable in the development of pharmaceuticals targeting neurological disorders.[2]
Physicochemical Properties of tert-Butyl 3-Oxopiperazine-1-carboxylate
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses.
Chemical Structure and Identifiers
The structural representation of tert-butyl 3-oxopiperazine-1-carboxylate is crucial for understanding its reactivity and interactions.
Caption: 2D structure of the title compound.
Table 1: Chemical Identifiers for tert-Butyl 3-Oxopiperazine-1-carboxylate
| Identifier | Value | Source |
| IUPAC Name | tert-butyl 3-oxopiperazine-1-carboxylate | [3] |
| CAS Number | 76003-29-7 | [2][3][4] |
| Molecular Formula | C₉H₁₆N₂O₃ | [2][3][4] |
| Molecular Weight | 200.24 g/mol | [2][4] |
| PubChem CID | 3157178 | [2][3] |
| Synonyms | 1-Boc-3-oxopiperazine, 3-Oxopiperazine-1-carboxylic acid tert-butyl ester, 1-(tert-Butoxycarbonyl)-3-oxopiperazine | [2][4] |
Tabulated Physical Properties
The physical properties of a compound dictate its handling, storage, and reaction conditions.
Table 2: Physical Properties of tert-Butyl 3-Oxopiperazine-1-carboxylate
| Property | Value | Source |
| Appearance | White to yellow to orange crystalline powder | [2][4] |
| Melting Point | 158 - 164 °C | [2][4] |
| Solubility | Soluble in Methanol | [4] |
| Storage | Room Temperature, recommended in a cool, dark place (<15°C) | [2][4] |
| Purity | ≥ 98% (GC) | [2][4] |
Spectral Data
Spectral data is essential for the unambiguous identification and characterization of the compound. While raw spectra are not provided here, references to available data are noted.
-
¹H NMR & ¹³C NMR: Spectral data are available and confirm the molecular structure.[3]
-
Infrared (IR) Spectroscopy: FTIR data, typically acquired using a KBr wafer, is available for this compound.[3]
Synthesis and Characterization of tert-Butyl 3-Oxopiperazine-1-carboxylate
The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions.
Synthetic Routes
A common synthetic pathway involves the protection of a piperazine precursor followed by oxidation. A generalized workflow is presented below.
Caption: A simplified synthetic workflow.
Experimental Protocol
While multiple synthetic routes exist, a representative procedure starting from a commercially available precursor is detailed below. This protocol is based on established chemical principles for Boc-protection and oxidation.
Step 1: Boc Protection of Piperazin-2-one
-
Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-oxopiperazine-1-carboxylate.
Safety and Handling of tert-Butyl 3-Oxopiperazine-1-carboxylate
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray.
The Thioxo-Analogue: this compound
Introduction to Thiolactams
Thiolactams are sulfur-containing analogues of lactams where the carbonyl oxygen is replaced by a sulfur atom. This transformation can significantly alter the electronic and steric properties of the molecule, making them valuable for exploring new chemical space in drug discovery.
Proposed Synthesis via Thionation
The most common and effective method for converting a lactam to a thiolactam is through the use of Lawesson's Reagent.
Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a versatile thionating agent. The mechanism involves the reaction of the carbonyl group with a reactive dithiophosphine ylide, which is in equilibrium with Lawesson's Reagent in solution. This leads to the formation of a four-membered thiaoxaphosphetane intermediate, which then undergoes cycloreversion to yield the desired thiolactam and a stable phosphorus-oxygen byproduct.
Caption: A simplified mechanism for thionation.
This protocol is a robust, field-proven method for the synthesis of thiolactams from their corresponding lactams.
-
Reaction Setup: In a fume hood, dissolve Lawesson's Reagent (0.5 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: To this solution, add a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in THF at room temperature with stirring.[2]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 30 minutes to a few hours.[2]
-
Workup: Once the starting material is consumed, remove the THF under reduced pressure. It is critical to perform an aqueous workup by adding water and extracting with an organic solvent like diethyl ether or ethyl acetate.[2][4] Wash the combined organic layers with copious amounts of water to remove the phosphorus byproducts, followed by a brine wash.[2][4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired this compound.[4]
Predicted Physical Properties and Characterization of the Thioxo-analogue
-
Appearance: Likely to be a yellow or orange solid, as many thioamides are colored.
-
Melting Point: The melting point may differ significantly from the oxo-analogue.
-
Solubility: Solubility is expected to be similar to the precursor, with good solubility in many organic solvents.
-
Characterization:
-
¹³C NMR: The most significant change will be the downfield shift of the C=S carbon, typically appearing in the range of 200-210 ppm.
-
IR Spectroscopy: The C=O stretch (around 1650-1700 cm⁻¹) will be absent, and a C=S stretch will appear at a lower frequency (around 1050-1250 cm⁻¹).
-
Mass Spectrometry: The molecular weight will increase by approximately 16 amu, corresponding to the replacement of an oxygen atom with a sulfur atom.
-
Safety Considerations for Thionation Reactions
-
Lawesson's Reagent: Handle Lawesson's Reagent with care in a well-ventilated fume hood. It is a moisture-sensitive solid and can release hydrogen sulfide upon contact with water.[1][5] Wear appropriate PPE, including gloves and eye protection.[6][7]
-
Byproducts: The reaction generates phosphorus-containing byproducts that should be handled and disposed of as chemical waste. The aqueous workup is essential for their removal.
Applications and Future Perspectives
tert-Butyl 3-oxopiperazine-1-carboxylate is a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[2] The synthesis of its thioxo-analogue opens up new avenues for exploring structure-activity relationships, as the introduction of a sulfur atom can modulate the compound's biological activity, metabolic stability, and pharmacokinetic properties. The protocols and data presented in this guide provide a solid foundation for researchers to utilize these compounds in their synthetic endeavors.
References
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PubChem. tert-butyl 3-oxopiperidine-1-carboxylate. [Link]
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PubChem. tert-Butyl 3-oxopiperazine-1-carboxylate. [Link]
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Organic Chemistry Portal. Lawesson's Reagent. [Link]
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LookChem. Lawesson's Reagent Safety Data Sheets(SDS). [Link]
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MDPI. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. [Link]
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Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
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Tert-butyl 3-thioxopiperazine-1-carboxylate chemical properties
An In-depth Technical Guide to Tert-butyl 3-thioxopiperazine-1-carboxylate: Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword: Unveiling a Niche Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][2] Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it a privileged structure.[2] This guide delves into a specific, yet under-documented derivative, This compound . While its direct characterization in literature is sparse, its synthesis from the readily available oxo-analog opens a gateway for its exploration as a valuable building block.
This document serves as a comprehensive technical guide, providing not only the theoretical underpinnings but also practical, field-proven insights into its synthesis, expected chemical properties, and potential applications. We will navigate the causal relationships behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.
Synthesis: From Amide to Thioamide
The most logical and efficient route to this compound is through the thionation of its corresponding amide precursor, Tert-butyl 3-oxopiperazine-1-carboxylate. This precursor is a commercially available white to yellow crystalline solid with a melting point of 158.0 to 164.0 °C.[3]
The conversion of an amide to a thioamide is a fundamental transformation in organic synthesis, often employed to modulate the biological activity and pharmacokinetic properties of a lead compound. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is the reagent of choice for this transformation due to its high efficiency and generally mild reaction conditions.[4][5]
The Thionation Mechanism: A Closer Look
The reaction with Lawesson's reagent proceeds through a fascinating mechanism. In solution, the reagent exists in equilibrium with a more reactive dithiophosphine ylide. This ylide attacks the electrophilic carbonyl carbon of the amide, leading to the formation of a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms the thermodynamically stable P=O bond in a byproduct and yields the desired thioamide.[6]
Experimental Protocol: Thionation of Tert-butyl 3-oxopiperazine-1-carboxylate
This protocol is designed to be a self-validating system, with clear steps and justifications.
Materials:
-
Tert-butyl 3-oxopiperazine-1-carboxylate
-
Lawesson's Reagent
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's reagent (0.5-0.6 molar equivalents relative to the amide) in anhydrous THF. Lawesson's reagent has limited solubility, so a sufficient volume of THF is crucial for complete dissolution.[6]
-
Addition of Starting Material: To the solution of Lawesson's reagent, add a solution of Tert-butyl 3-oxopiperazine-1-carboxylate (1.0 molar equivalent) in anhydrous THF dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A new, less polar spot corresponding to the thioamide product should appear over time. The reaction is typically complete within 30 minutes to a few hours.[7]
-
Work-up:
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Physicochemical Properties
| Property | Tert-butyl 3-oxopiperazine-1-carboxylate (Precursor) | This compound (Predicted) | Justification for Prediction |
| Molecular Formula | C₉H₁₆N₂O₃[8] | C₉H₁₆N₂O₂S | Replacement of one oxygen atom with a sulfur atom. |
| Molecular Weight | 200.23 g/mol [8] | 216.30 g/mol | Calculated based on the molecular formula. |
| Appearance | White to Yellow to Orange powder to crystal[3] | Likely a pale yellow to orange solid. | Thioamides are often colored due to the n→π* transition of the C=S bond. |
| Melting Point | 158.0 to 164.0 °C[3] | Expected to be in a similar range, potentially slightly higher or lower. | The change from C=O to C=S can affect crystal packing and intermolecular forces. |
| Solubility | Soluble in Methanol[3] | Expected to be soluble in polar aprotic solvents (THF, DCM, Ethyl Acetate) and alcohols. | The overall polarity is similar to the precursor. |
| ¹H NMR | Characteristic peaks for the piperazine ring protons and the tert-butyl group. | Similar peak pattern, but with potential downfield shifts for protons adjacent to the thioamide group due to the magnetic anisotropy of the C=S bond. | |
| ¹³C NMR | Amide carbonyl carbon signal around 165-175 ppm. | Thioamide carbon signal significantly downfield, typically in the range of 190-210 ppm. | The C=S bond is less polarized and has a different electronic environment. |
| IR Spectroscopy | Strong C=O stretching vibration around 1650-1700 cm⁻¹. | Absence of the C=O stretch. Appearance of a C=S stretching vibration, which is weaker and occurs at a lower frequency (around 1020-1250 cm⁻¹). | This is a key diagnostic tool for confirming the thionation. |
Chemical Reactivity and Stability
The introduction of the thioamide functional group significantly alters the chemical reactivity of the piperazine core compared to its amide counterpart.
Reactivity of the Thioamide Group
The thioamide group is generally more reactive than the amide group. The sulfur atom is a better nucleophile than the oxygen atom of an amide, making it susceptible to alkylation and other electrophilic attacks. The C=S bond is also more readily reduced than the C=O bond.
Stability of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) protecting group is stable under the conditions of the thionation reaction. It is, however, readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine. This allows for further functionalization at the N-1 position of the piperazine ring. The Boc group is generally stable to basic and nucleophilic conditions.[9]
Reactivity Overview Diagram
Caption: Key reactivity pathways of the target molecule.
Potential Applications in Drug Discovery
The piperazine ring is a well-established pharmacophore found in numerous approved drugs, including antipsychotics and antihistamines.[2] The introduction of a thioamide group in place of an amide can have several beneficial effects:
-
Bioisosterism: The thioamide can act as a bioisostere of the amide group, potentially leading to improved target binding or altered selectivity.
-
Increased Lipophilicity: The replacement of oxygen with sulfur generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: Thioamides can exhibit different metabolic profiles compared to their amide analogs, potentially leading to improved pharmacokinetic properties.
-
Novel Interactions: The larger and more polarizable sulfur atom can engage in different types of interactions with biological targets, such as cation-π or sulfur-π interactions.
Given these properties, this compound is a promising building block for the synthesis of novel compounds targeting CNS disorders, infectious diseases, and other therapeutic areas where piperazine-containing molecules have shown efficacy.
Safety and Handling
As a professional in a research or industrial setting, it is imperative to handle all chemicals with appropriate safety precautions.
-
Tert-butyl 3-oxopiperazine-1-carboxylate (Precursor): This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8]
-
Lawesson's Reagent: This reagent is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
This compound (Product): While specific toxicity data is not available, it should be handled with care, assuming it may have similar or greater toxicity than its precursor.
Always consult the Safety Data Sheet (SDS) for all reagents before use and follow all institutional safety guidelines.
Conclusion
This compound, while not extensively documented, represents a valuable and accessible building block for medicinal chemists and drug discovery professionals. Its synthesis via the thionation of its readily available oxo-precursor is straightforward and employs a well-established chemical transformation. The unique properties conferred by the thioamide group, combined with the proven utility of the piperazine scaffold, make this compound a compelling starting point for the design and synthesis of novel therapeutic agents. This guide provides the necessary foundational knowledge and practical insights to empower researchers to explore the full potential of this intriguing molecule.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3157178, tert-Butyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756825, tert-Butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]
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Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514399, tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1215071-17-2, tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
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CP Lab Safety. (n.d.). tert-Butyl 3-Oxopiperazine-1-carboxylate, 5g, Each. Retrieved from [Link]
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Mini-Reviews in Organic Chemistry. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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Spectroscopic Characterization of Tert-butyl 3-thioxopiperazine-1-carboxylate: An In-depth Technical Guide
This guide provides a detailed analysis of the spectroscopic data for tert-butyl 3-thioxopiperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific thione derivative, this document establishes a robust analytical framework by leveraging comparative data from its well-characterized oxygen analog, tert-butyl 3-oxopiperazine-1-carboxylate. The principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are applied to predict and interpret the spectral features of the target molecule, offering researchers a comprehensive reference for its identification and characterization.
Introduction: The Significance of Piperazine Scaffolds and the Thioxo-Functionalization
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties.[1] The introduction of a thiocarbonyl group in place of a carbonyl, creating a thione, can significantly modulate a molecule's biological activity, lipophilicity, and metabolic stability. This compound serves as a valuable building block for introducing this functionalized piperazine motif into larger, more complex molecules.[2] Accurate spectroscopic characterization is paramount for confirming the successful synthesis and purity of this key intermediate.
The "Oxo" Analog as a Spectroscopic Benchmark
Due to the scarcity of published data for this compound, we will utilize the known spectroscopic data of its corresponding carbonyl analog, tert-butyl 3-oxopiperazine-1-carboxylate, as a foundational reference.[3] The structural similarities between these two compounds allow for a reasoned prediction of the spectral shifts and patterns that arise from the substitution of oxygen with sulfur.
Synthesis Overview: A Plausible Route
A common and effective method for the conversion of a carbonyl group to a thiocarbonyl group is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[4] Therefore, a plausible synthetic route to this compound involves the treatment of tert-butyl 3-oxopiperazine-1-carboxylate with Lawesson's reagent in an appropriate solvent such as toluene or dioxane.
Caption: Proposed synthesis of the target compound.
Spectroscopic Data of the Reference Compound: tert-Butyl 3-oxopiperazine-1-carboxylate
A summary of the available spectroscopic data for the oxygen analog is presented below. This information provides a baseline for our predictive analysis of the thione derivative.
| Spectroscopic Data for tert-Butyl 3-oxopiperazine-1-carboxylate | |
| ¹H NMR | Spectral data is available on public databases such as PubChem.[3] |
| ¹³C NMR | Spectral data is available on public databases such as PubChem.[3] |
| IR (KBr) | Key absorptions include a strong C=O stretch (amide) around 1650-1680 cm⁻¹ and another C=O stretch (carbamate) around 1690-1710 cm⁻¹. |
| MS | The molecular ion peak [M]⁺ is expected at m/z 200.23. |
Predicted Spectroscopic Data of this compound
This section details the predicted NMR, IR, and MS data for the target compound, with explanations for the expected variations from its "oxo" analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The substitution of the C=O group with a C=S group will induce predictable changes in the chemical shifts of nearby protons and carbons due to differences in electronegativity and magnetic anisotropy.
The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group and the three methylene groups of the piperazine ring. The protons on the carbon adjacent to the thiocarbonyl group (C2-H) will be the most affected.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Signal 1 | ~1.45 | Singlet | 9H | C(CH₃)₃ |
| Signal 2 | ~3.40 | Triplet | 2H | C₅-H₂ |
| Signal 3 | ~3.60 | Singlet | 2H | C₂-H₂ |
| Signal 4 | ~4.00 | Triplet | 2H | C₆-H₂ |
Rationale for Predictions:
-
C(CH₃)₃: The signal for the tert-butyl protons is expected to be largely unaffected by the remote thione group and should appear as a sharp singlet around 1.45 ppm.
-
Piperazine Ring Protons: The protons on the piperazine ring will exhibit more significant changes. The C₂-H₂ protons, being alpha to the thiocarbonyl, are expected to be deshielded compared to the oxo-analog and appear as a singlet around 3.60 ppm. The C₅-H₂ and C₆-H₂ protons will likely appear as triplets due to coupling with each other, with the C₆-H₂ protons being more deshielded due to their proximity to the electron-withdrawing carbamate group.
The most dramatic change in the ¹³C NMR spectrum will be the chemical shift of the thiocarbonyl carbon.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Signal 1 | ~28.4 | C(CH₃)₃ |
| Signal 2 | ~45-55 | C₂, C₅, C₆ |
| Signal 3 | ~80.5 | C(CH₃)₃ |
| Signal 4 | ~154.5 | N-C=O |
| Signal 5 | ~200-210 | C=S |
Rationale for Predictions:
-
Thiocarbonyl Carbon (C=S): The carbon of a thiocarbonyl group is significantly deshielded compared to a carbonyl carbon.[2][5] While the amide carbonyl in the oxo-analog appears around 170 ppm, the thiocarbonyl carbon is predicted to be in the 200-210 ppm range.
-
Other Carbons: The chemical shifts of the tert-butyl carbons and the carbamate carbonyl are expected to be similar to the oxo-analog. The piperazine ring carbons will experience some shifts due to the change in the adjacent functional group.
Infrared (IR) Spectroscopy
The IR spectrum will provide a clear indication of the conversion of the carbonyl to a thiocarbonyl.
| Predicted IR Data | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Band 1 | 2975-2950 | Medium-Strong | C-H stretch (aliphatic) |
| Band 2 | ~1700 | Strong | C=O stretch (carbamate) |
| Band 3 | 1250-1050 | Medium-Strong | C=S stretch |
| Band 4 | 1170-1150 | Strong | C-N stretch |
Rationale for Predictions:
-
C=S Stretch: The characteristic C=O stretching band of the amide in the starting material (around 1650-1680 cm⁻¹) will be absent. In its place, a new band corresponding to the C=S stretching vibration is expected to appear in the 1250-1050 cm⁻¹ region.[6][7] This is a key diagnostic feature.
-
C=O Stretch (Carbamate): The C=O stretching vibration of the tert-butoxycarbonyl (Boc) group is expected to remain around 1700 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
Predicted Molecular Ion:
-
[M]⁺: The molecular weight of this compound (C₉H₁₆N₂O₂S) is 216.30 g/mol . The molecular ion peak is expected at m/z = 216.
Predicted Fragmentation Pattern: The fragmentation of piperazine derivatives is often characterized by the loss of the tert-butyl group and cleavage of the piperazine ring.[8][9][10]
Caption: Predicted major fragmentation pathways.
Key Predicted Fragments:
-
m/z = 160: Loss of isobutylene (56 Da) from the tert-butyl group.
-
m/z = 159: Loss of a tert-butyl radical (57 Da).
-
m/z = 57: The tert-butyl cation, which is often a prominent peak.
Experimental Protocols
For researchers intending to synthesize and characterize this compound, the following general protocols are recommended.
Synthesis and Purification
-
Synthesis: React tert-butyl 3-oxopiperazine-1-carboxylate with 0.5 equivalents of Lawesson's reagent in anhydrous toluene. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, filter to remove any insoluble byproducts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Spectroscopic Analysis
-
NMR: Dissolve the purified compound in deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Record ¹H and ¹³C NMR spectra on a spectrometer operating at a minimum of 300 MHz for proton.
-
IR: Obtain the IR spectrum using either a KBr pellet or as a thin film on a salt plate using a Fourier-transform infrared (FT-IR) spectrometer.
-
MS: Analyze the compound using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of this compound. By leveraging data from its oxygen analog and established principles of chemical spectroscopy, we have outlined the expected features in its NMR, IR, and MS spectra. This information will be invaluable for researchers in confirming the identity and purity of this important synthetic intermediate, thereby facilitating its use in the development of novel therapeutic agents.
References
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Introduction: The Significance of the Thioxopiperazine Scaffold
An In-Depth Technical Guide to the Synthesis of tert-butyl 3-thioxopiperazine-1-carboxylate
In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in bioactive compounds. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it a cornerstone in the design of therapeutics targeting a wide array of biological targets. The derivatization of this core structure is a critical endeavor for medicinal chemists seeking to fine-tune pharmacokinetic and pharmacodynamic properties.
This guide focuses on the synthesis of a key derivative, This compound . This molecule serves as a versatile intermediate, where the thiolactam (or thioamide) functionality offers a unique reactive handle for further chemical elaboration. The conversion of a stable lactam (amide) to a more reactive thiolactam is a pivotal transformation, opening avenues for the synthesis of novel compound libraries. The primary route to this target molecule involves the thionation of its corresponding lactam precursor, tert-butyl 3-oxopiperazine-1-carboxylate, a process for which Lawesson's reagent is exceptionally well-suited.
This document provides a comprehensive examination of this synthetic pathway, detailing not only the core thionation reaction but also the preparation of the necessary precursor. We will delve into the mechanistic underpinnings of the chemistry, provide field-tested protocols, and present the data in a clear, actionable format for researchers, scientists, and drug development professionals.
Overall Synthetic Strategy
The most direct and widely adopted strategy for the synthesis of this compound is a two-stage process. The first stage involves the synthesis of the lactam precursor, tert-butyl 3-oxopiperazine-1-carboxylate. While this precursor is commercially available, understanding its synthesis from fundamental building blocks provides a more complete and versatile knowledge base for the research scientist.[1][2][3] The second, and core, stage is the selective thionation of the lactam's carbonyl group to yield the target thiolactam.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of the Precursor: tert-Butyl 3-oxopiperazine-1-carboxylate
The synthesis of the piperazinone ring is a foundational step. The following protocol outlines an efficient method starting from commercially available materials.
Experimental Protocol: Precursor Synthesis
Step 1a: Acylation of N-Boc-ethylenediamine
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-ethylenediamine (1.0 eq) and dichloromethane (DCM, approx. 10 mL per gram of diamine). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.1 eq) to the solution.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.05 eq) in DCM dropwise via the dropping funnel, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate.
Step 1b: Intramolecular Cyclization
-
Setup: Dissolve the crude chloroacetamide intermediate from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The base facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile to displace the chloride, forming the piperazinone ring.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 3-oxopiperazine-1-carboxylate as a solid.
Part 2: Thionation with Lawesson's Reagent
This step is the core transformation to achieve the target thiolactam. The choice of Lawesson's reagent is deliberate; it is highly effective for the thionation of amides and lactams, often providing high yields under relatively mild conditions.[4][5]
The Mechanism of Lawesson's Reagent
Lawesson's reagent (LR) does not act directly. In solution, it exists in equilibrium with a more reactive monomeric dithiophosphine ylide.[6] This ylide is the active species that reacts with the carbonyl oxygen of the lactam. The reaction proceeds through a four-membered thiaoxaphosphetane ring intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms the desired thiocarbonyl (C=S) and a highly stable phosphorus-oxygen (P=O) bond in the byproduct.[6]
Caption: Simplified mechanism of thionation using Lawesson's Reagent.
Experimental Protocol: Thionation
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or toluene.[7]
-
Reagent Addition: Add Lawesson's reagent (0.55 eq) to the solution. Note: Lawesson's reagent is typically used in stoichiometric amounts of 0.5-0.6 equivalents, as it contains two thionating sulfur atoms per molecule.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-12 hours. The optimal temperature and time depend on the substrate and solvent. For many lactams, refluxing in THF provides a good balance of reaction rate and selectivity.[6]
-
Monitoring: The reaction progress should be monitored by TLC (a typical eluent system is 30-50% ethyl acetate in hexanes). The product, being more nonpolar, will have a higher Rf value than the starting lactam.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: The primary challenge in syntheses using Lawesson's reagent is the removal of the phosphorus-containing byproducts.[6] Direct purification of the residue via flash column chromatography on silica gel is the most effective method. Elute with a gradient of ethyl acetate in hexanes.
-
Isolation: Combine the product-containing fractions and concentrate under reduced pressure to yield this compound, typically as a pale yellow solid.
Protocol Validation and Data
A self-validating protocol requires clear checkpoints and expected outcomes.
| Parameter | Specification | Rationale |
| Starting Material | tert-butyl 3-oxopiperazine-1-carboxylate | Precursor lactam. |
| Thionating Agent | Lawesson's Reagent (0.55 eq) | Efficient and selective for lactam thionation.[8] |
| Solvent | Anhydrous THF or Toluene | Aprotic solvent to prevent reaction with the reagent. THF is often sufficient.[7] |
| Temperature | 60-80 °C (Reflux) | Provides sufficient energy to overcome the activation barrier without significant side product formation. |
| Reaction Time | 2-12 hours | Monitored by TLC to ensure complete conversion. |
| Purification | Silica Gel Chromatography | Essential for removing phosphorus byproducts. |
| Expected Yield | 65-90% | Typical range for this type of transformation. |
Table 1: Key Parameters for the Thionation Protocol.
| Property | Data |
| Molecular Formula | C₉H₁₆N₂O₂S |
| Molecular Weight | 216.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | δ ~1.5 (s, 9H, Boc), 3.4-3.6 (m, 2H), 3.8-4.0 (m, 2H), 4.2-4.4 (br s, 1H), 8.0-8.5 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ ~28.5 (Boc CH₃), 45-55 (ring CH₂), 81.5 (Boc C), 155 (C=O, carbamate), 200-205 (C=S) |
Table 2: Typical Characterization Data for the Final Product.
Conclusion
The synthesis of this compound is a straightforward yet crucial process for medicinal chemists. The thionation of the readily accessible lactam precursor using Lawesson's reagent provides a reliable and high-yielding route to this valuable synthetic intermediate. The protocol described herein, grounded in established chemical principles and supported by authoritative literature, offers a robust framework for its successful preparation. Careful execution of the experimental procedure, particularly the purification step to remove phosphorus byproducts, is key to obtaining the target compound in high purity. This guide serves as a practical resource for researchers aiming to incorporate this versatile thioxopiperazine building block into their drug discovery programs.
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Synthesis of piperazines - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
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Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. ResearchGate. Available at: [Link]
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Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. White Rose eTheses Online. Available at: [Link]
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Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. PubMed. Available at: [Link]
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Navigating the Procurement of Piperazine Intermediates: A Technical Guide to tert-Butyl 3-Oxopiperazine-1-carboxylate and its Thioxo Analogue
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical overview of sourcing tert-butyl 3-oxopiperazine-1-carboxylate, a critical building block in modern medicinal chemistry. We will explore the landscape of commercial suppliers, establish rigorous quality control protocols for incoming materials, and address the synthesis of its less common but important analogue, tert-butyl 3-thioxopiperazine-1-carboxylate.
A Note on Commercial Availability: Oxo vs. Thioxo Analogues
An initial survey of the chemical supplier landscape reveals that while tert-butyl 3-oxopiperazine-1-carboxylate is a readily available catalogue item, its corresponding thioxo analogue, this compound, is not. This guide will therefore focus on the procurement and validation of the commercially accessible oxo-piperazine. Furthermore, we will provide a scientifically grounded protocol for the synthesis of the thioxo-derivative, a common requirement for researchers exploring novel chemical space.
Part 1: The Strategic Importance of tert-Butyl 3-Oxopiperazine-1-carboxylate
tert-Butyl 3-oxopiperazine-1-carboxylate (CAS RN: 76003-29-7) is a versatile heterocyclic intermediate.[1][2] The piperazine ring is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties.[3] This compound, featuring a Boc-protected amine and a lactam functionality, serves as a cornerstone for building complex molecular architectures, particularly in the development of therapeutics for neurological disorders.[4]
Key Molecular Features:
-
Boc Protecting Group: Ensures regioselective reactions and can be removed under mild acidic conditions.
-
Lactam Carbonyl: A versatile handle for further chemical transformations.
-
Piperazine Core: A key pharmacophore for CNS-active compounds and other therapeutic areas.
Part 2: Sourcing and Supplier Evaluation
The quality of starting materials is paramount to the success of any synthetic campaign. When sourcing tert-butyl 3-oxopiperazine-1-carboxylate, a multi-faceted evaluation of potential suppliers is critical.
Key Supplier Metrics
-
Purity and Analytical Transparency: Reputable suppliers will provide a Certificate of Analysis (CoA) with detailed information on the purity of the compound, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), along with spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity.
-
Batch-to-Batch Consistency: For long-term projects or scale-up campaigns, consistency between batches is crucial. Inquire about the supplier's quality management systems; certifications like ISO 9001 can be an indicator of robust processes.
-
Documentation: Availability of a comprehensive Safety Data Sheet (SDS) is mandatory for ensuring safe handling and storage.[5]
Comparative Supplier Overview
The following table summarizes the offerings for tert-butyl 3-oxopiperazine-1-carboxylate from a selection of established chemical suppliers. This data is intended as a representative sample and is subject to change. Researchers should always obtain the latest information directly from the supplier.
| Supplier | Typical Purity | Analytical Method | Available Quantities | CAS Number |
| TCI America | >98.0% | GC | 1g, 5g, Bulk Inquiry | 76003-29-7[1] |
| Chem-Impex | ≥ 98% | GC | Gram to Kilogram | 76003-29-7 |
| BLD Pharm | Specification-based | Not specified | Gram to Kilogram | 76003-29-7 |
| Synthonix | 97.0% | Not specified | 5g, 10g, 25g, 100g, 500g | 76003-29-7[6] |
Part 3: Incoming Quality Control (QC) Protocol
It is imperative to independently verify the identity and purity of any received starting material. The following is a robust, self-validating QC workflow for tert-butyl 3-oxopiperazine-1-carboxylate.
Experimental Workflow
Caption: Incoming QC Workflow for tert-Butyl 3-Oxopiperazine-1-carboxylate.
Step-by-Step Methodologies
-
Visual Inspection: The compound should be a white to off-white or yellow crystalline powder.[1][2] Any significant deviation in color or form (e.g., a viscous oil) warrants further investigation.
-
¹H NMR Spectroscopy: (Solvent: CDCl₃, 400 MHz) The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include the tert-butyl singlet at ~1.4-1.5 ppm (9H) and multiplets corresponding to the piperazine ring protons. The absence of significant unassigned peaks is a strong indicator of high purity.
-
HPLC-UV/MS Analysis: This is the cornerstone of purity assessment.
-
Method: A reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% formic acid) is a good starting point. UV detection should be set around 210 nm.
-
Purity Assessment: The peak area of the main component should be ≥98% for high-quality material.
-
Mass Spectrometry: The mass spectrometer should confirm the expected molecular ion peak ([M+H]⁺ ≈ 201.12 m/z).
-
-
Melting Point: The melting point should be within a narrow range, consistent with the supplier's specifications (typically around 159-164 °C).[1] A broad or depressed melting range suggests the presence of impurities.
Part 4: From Oxo to Thioxo - A Practical Approach to Synthesis
For researchers requiring this compound, a straightforward synthetic conversion from the commercially available oxo-analogue is the most practical approach. The thionation of amides and lactams is a classic transformation, most commonly achieved using Lawesson's Reagent.[7]
The Thionation Reaction
Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a highly effective reagent for converting carbonyls, particularly amides, into thiocarbonyls.[7][8][9] The reaction proceeds by replacing the oxygen atom of the lactam with a sulfur atom.
Caption: General scheme for the thionation of the oxo-piperazine.
Experimental Protocol: Synthesis of this compound
This is a representative protocol and should be adapted and optimized by the end-user. All work should be performed in a well-ventilated fume hood.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq).
-
Reagent Addition: Add anhydrous toluene (approx. 0.1 M concentration of the starting material). To this suspension, add Lawesson's Reagent (0.6 eq). Note: The stoichiometry may require optimization.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. The purification of reactions involving Lawesson's Reagent can be challenging due to phosphorus-containing byproducts.[10] A common approach is to quench the reaction with a small amount of ethanol, followed by filtration and purification by column chromatography on silica gel.
Rationale: The use of an excess of the starting material relative to the thionating agent can sometimes simplify purification. Toluene is a common solvent as it allows for the necessary reflux temperatures.[11] The inert atmosphere prevents unwanted side reactions.
Conclusion
While this compound remains a specialty chemical requiring custom synthesis, its precursor, tert-butyl 3-oxopiperazine-1-carboxylate, is readily available from a variety of commercial suppliers. For researchers and drug development professionals, the key to success lies in a rigorous, data-driven approach to supplier selection and incoming quality control. By implementing the validation protocols outlined in this guide, and by utilizing established synthetic methods for derivatization, project timelines can be secured, and the integrity of scientific outcomes can be assured.
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The Thiocarbonyl Group: A Bioisosteric Lever for Modulating Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of a carbonyl (C=O) with a thiocarbonyl (C=S) group is a powerful, albeit nuanced, strategy in medicinal chemistry and chemical biology. This bioisosteric replacement transcends a simple atomic swap, introducing profound changes in the physicochemical properties of a molecule, including electronic distribution, bond characteristics, size, lipophilicity, and hydrogen bonding capacity. These alterations can be strategically leveraged to modulate pharmacokinetic profiles, enhance target affinity, and unlock novel mechanisms of action. This technical guide provides an in-depth exploration of the thiocarbonyl group's role in bioactivity, offering field-proven insights into its application, from drug design and enzyme inhibition to its use as a sophisticated tool in biochemical probes. We will delve into the causality behind its effects, present detailed experimental protocols for its introduction and characterization, and examine authoritative case studies that highlight its transformative potential in modern drug discovery.
The Physicochemical Foundation: Why Sulfur is Not Just a Heavier Oxygen
The unique biological effects of the thiocarbonyl group are a direct consequence of the fundamental differences between sulfur and oxygen. The C=S bond is longer, weaker, and less polarized than its C=O counterpart. Sulfur's larger covalent radius and lower electronegativity result in less efficient p-orbital overlap with carbon, leading to a C=S double bond that is more reactive and more polarizable.[1] These differences are quantitatively summarized below.
Comparative Physicochemical Properties
| Property | Carbonyl (C=O) | Thiocarbonyl (C=S) | Causality & Implication for Bioactivity |
| Bond Dissociation Energy | ~162 kcal/mol[1] | ~115 kcal/mol[1] | The weaker C=S bond makes it more reactive and susceptible to certain metabolic pathways, but also a potential handle for prodrug strategies. |
| Bond Length | ~1.23 Å | ~1.60 Å | The longer C=S bond alters the geometry of the molecule, which can impact binding orientation within a target active site.[2] |
| Polarizability | Lower | Higher[1] | Increased polarizability enhances van der Waals interactions, potentially improving binding affinity to hydrophobic pockets in protein targets. |
| Hydrogen Bond Acceptor Strength | Strong | Weak[3] | Sulfur is a weaker H-bond acceptor than oxygen. This can decrease binding affinity if a critical H-bond is lost, but can also improve membrane permeability by reducing the desolvation penalty. |
| Lipophilicity (LogP) | Lower | Higher | Thionation generally increases a molecule's lipophilicity, which can enhance cell permeability and volume of distribution, but may also increase metabolic clearance and off-target toxicity.[3] |
| Spectroscopic Signature (IR) | Strong C=O stretch at ~1650-1800 cm⁻¹ | Medium C=S stretch at ~1100-1300 cm⁻¹[1] | Provides a clear diagnostic handle for confirming successful thionation. |
| Spectroscopic Signature (¹³C NMR) | δ ≈ 160-220 ppm | δ ≈ 190-240 ppm (35-63 ppm downfield shift vs. analog)[1] | The significant downfield shift of the thiocarbonyl carbon is a key characteristic for structural elucidation. |
Electronic and Geometric Consequences
The replacement of oxygen with sulfur fundamentally alters the electronic landscape of a molecule. The thiocarbonyl group has a lower-lying Lowest Unoccupied Molecular Orbital (LUMO), making it a better electron acceptor.[4] This enhanced electron affinity can be crucial for interactions with biological targets and is responsible for the characteristic bathochromic shift (shift to longer wavelengths) observed in the UV-Vis spectra of thiocarbonyl compounds.[5]
Role in Medicinal Chemistry and Drug Design
The thiocarbonyl group serves as a versatile bioisostere for the carbonyl moiety, enabling chemists to fine-tune the properties of a lead compound to overcome developmental hurdles.[6]
Modulation of Pharmacokinetic (ADME) Properties
The introduction of a thiocarbonyl group can significantly alter a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Absorption & Permeability: By increasing lipophilicity, thionation can enhance a drug's ability to cross biological membranes, potentially improving oral bioavailability. However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility.
-
Distribution: Increased lipophilicity can also lead to a larger volume of distribution and greater partitioning into tissues.[7]
-
Metabolism: The C=S bond can be more susceptible to certain metabolic pathways, including oxidative desulfurization back to the parent carbonyl or formation of reactive S-oxide metabolites.[8][9] This can be a liability, leading to faster clearance or the generation of toxic intermediates.[10] However, in some contexts, thioamides have shown enhanced metabolic stability compared to their oxo-analogs, protecting the molecule from hydrolysis.[11]
-
Excretion: Changes in metabolism and distribution will ultimately affect the route and rate of excretion. For instance, propylthiouracil is primarily excreted by the kidney as an inactive glucuronide.[7]
Case Study 1: Thioamides in Antitubercular Therapy
The antitubercular drug Ethionamide (ETH) is a classic example of a thioamide prodrug whose bioactivity is entirely dependent on the thiocarbonyl group.[12] ETH is inactive until it undergoes bioactivation within Mycobacterium tuberculosis.
-
Activation: The bacterial mono-oxygenase, EthA, oxidizes the thioamide sulfur of ETH.[5]
-
Adduct Formation: The activated ETH then covalently reacts with NAD⁺ (nicotinamide adenine dinucleotide) to form an ETH-NAD adduct.[13]
-
Target Inhibition: This bulky adduct acts as a potent, tight-binding inhibitor of InhA, an enoyl-ACP reductase enzyme that is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[13]
This mechanism is distinct from that of the structurally related drug isoniazid, which requires activation by a different enzyme (KatG).[13] The critical role of the thioamide in forming the inhibitory adduct showcases its utility in designing targeted prodrugs.
Case Study 2: Thioamides as Antithyroid Agents
Thioamide drugs like Methimazole (MMI) and Propylthiouracil (PTU) are mainstays in the treatment of hyperthyroidism.[14] Their mechanism centers on the inhibition of thyroid peroxidase (TPO), the key enzyme in thyroid hormone biosynthesis. The thiocarbonyl group is essential for this activity. These drugs are actively transported into the thyroid gland where they inhibit TPO, preventing both the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroid hormones (T3 and T4).[15] The thioamide acts as a substrate for TPO, leading to the enzyme's inactivation.
Applications in Chemical Biology
Beyond therapeutics, the unique reactivity and spectroscopic properties of the thiocarbonyl group make it a valuable tool for probing biological systems.
Fluorescent Probes for Protease Activity
The thioamide group can act as an effective fluorescence quencher. This property has been exploited to design "turn-on" fluorescent probes for monitoring enzyme activity.[1] In a typical design, a fluorophore and a thioamide are placed on opposite sides of a protease cleavage site within a peptide substrate. In the intact peptide, the thioamide quenches the fluorophore's signal. Upon proteolytic cleavage, the two moieties are separated, leading to a quantifiable increase in fluorescence.[16] This strategy has been successfully used to develop sensors for enzymes like dipeptidyl peptidase 4 (DPP-4), a biomarker for metabolic diseases.[17]
Photo-Crosslinking Reagents
Aromatic thioketones, such as thiobenzophenone, are photoreactive analogs of benzophenones. Upon irradiation with UV light, these compounds can be excited to a reactive triplet state.[18] This excited state can then abstract a hydrogen atom from nearby C-H bonds, such as those on amino acid side chains of an interacting protein, resulting in the formation of a stable, covalent cross-link.[19] This technique, known as photoaffinity labeling, is invaluable for identifying and mapping transient protein-ligand and protein-protein interactions.[18] The genetic encoding of amino acids containing benzophenone allows for precise placement of the photocrosslinker within a protein's structure.[20]
Synthetic Methodologies & Characterization
The most common method for converting a carbonyl to a thiocarbonyl is thionation using Lawesson's Reagent (LR) or phosphorus pentasulfide (P₄S₁₀). LR is often preferred due to its better solubility in organic solvents and milder reaction conditions.[7]
Detailed Experimental Protocol: Thionation of an Amide using Lawesson's Reagent
This protocol describes a general, self-validating procedure for the thionation of a secondary amide at room temperature.
Objective: To convert N-benzyl-3-phenylpropanamide to N-benzyl-3-phenylpropanethioamide.
Materials:
-
Starting Amide (e.g., N-benzyl-3-phenylpropanamide)
-
Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl Ether (or Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Petroleum Ether and Diethyl Ether (for chromatography elution)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for chromatography
Step-by-Step Procedure:
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve Lawesson's Reagent (0.55 molar equivalents relative to the amide) in a sufficient volume of anhydrous THF (approx. 120 mL). Stir until fully dissolved. Causality: LR must be fully dissolved to ensure a homogeneous reaction. THF is a good solvent and allows the reaction to proceed at room temperature.[21]
-
Amide Addition: In a separate flask, dissolve the starting amide (1.0 molar equivalent) in anhydrous THF (approx. 50 mL). Add this solution to the stirring LR solution at room temperature.[22]
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material. The product thioamide is typically less polar and will have a higher Rf value. The reaction is often complete within 30-60 minutes but can be left overnight if necessary.[21]
-
Work-up: Once the reaction is complete (as judged by TLC), remove the THF under reduced pressure using a rotary evaporator. To the residue, add deionized water (100 mL) and extract the product with diethyl ether (3 x 75 mL). Trustworthiness: A thorough aqueous work-up is critical to remove the phosphorus byproducts from LR, which can otherwise co-elute with the product during chromatography.[21]
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude thioamide.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of petroleum ether:diethyl ether to isolate the pure thioamide.[21]
Characterization Workflow
Challenges and Future Perspectives
Despite its utility, the application of the thiocarbonyl group is not without challenges.
-
Toxicity: The metabolism of some thioamides, particularly in the liver, can generate reactive intermediates that lead to hepatotoxicity. This is a known, albeit rare, side effect of antithyroid drugs like PTU and MMI.[9][10] The mechanisms are thought to involve both direct cellular damage by reactive metabolites and immune-mediated responses.[23]
-
Stability: While sometimes conferring metabolic stability, thiocarbonyls can also be unstable. Thioketones and thioaldehydes are often highly reactive and prone to hydrolysis or oxidation.[5]
-
Synthesis: Thionation reagents like Lawesson's Reagent can be unpleasant to handle and generate odorous byproducts, requiring careful experimental setup and purification.
Future research will likely focus on developing more selective thionation methods and designing thiocarbonyl-containing molecules with predictable metabolic profiles to mitigate toxicity risks. Furthermore, the unique electronic properties of the C=S bond continue to be explored in the development of advanced materials and novel biochemical probes.
Conclusion
The thiocarbonyl group is a powerful bioisosteric tool that offers medicinal chemists and chemical biologists a unique lever to modulate molecular properties. Its influence on lipophilicity, electronic character, and reactivity can be harnessed to improve ADME profiles, enhance target engagement, and create innovative probes for studying biological systems. As demonstrated by successful drugs like Ethionamide and Methimazole, a deep understanding of the fundamental principles governing the C=S bond's behavior is crucial for translating its potential into tangible advances in science and medicine. By embracing the complexities and challenges associated with this functional group, researchers can continue to unlock new therapeutic and diagnostic possibilities.
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LiverTox. (2020). Ethionamide. National Institute of Diabetes and Digestive and Kidney Diseases. Available at: [Link]
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Peters, E. J., et al. (2019). Fluorescent Probes for Studying Thioamide Positional Effects on Proteolysis Reveal Insight into Resistance to Cysteine Proteases. ACS Chemical Biology, 14(9), 2035-2044. Available at: [Link]
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Stolar, T., et al. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Materials Research Express. Available at: [Link]
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University of Bath. (2018). Enzyme Structure and Function. University of Bath. Available at: [Link]
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Khan, I., et al. (2021). In silico Molecular Docking of α-Glucosidase with Prangenidin and Columbin as An Anti-Hyperglycemic Strategy. Bioscience Biotechnology Research Communications, 14(3), 1145-1149. Available at: [Link]
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Leger, J., & Michel, R. (2021). How to use thionamide anti-thyroid drug in the young– what's new? Annales d'Endocrinologie, 82(3-4), 195-200. Available at: [Link]
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Wawrzyńczak, A., et al. (2023). A Supramolecular Approach to Structure-Based Design with A Focus on Synthons Hierarchy in Ornithine-Derived Ligands: Review, Synthesis, Experimental and in Silico Studies. Molecules, 28(14), 5431. Available at: [Link]
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Mughal, E. U., et al. (2025). Thioflavonols as potent α-glucosidase inhibitors: in vitro, in vivo, and computational analysis. Future Medicinal Chemistry. Available at: [Link]
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Katzung, B. G. (2017). Thioamides. Basic & Clinical Pharmacology. Available at: [Link]
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Warshel, A., & Florian, J. (1998). The role of hydrogen bonding in the enzymatic reaction catalyzed by HIV-1 protease. Proceedings of the National Academy of Sciences, 95(11), 5950-5955. Available at: [Link]
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Chen, G., & Giblin, D. E. (2011). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Journal of Pharmaceutical Sciences, 100(12), 5065-5075. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Use of tert-Butyl 3-Thioxopiperazine-1-carboxylate in Organic Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-thioxopiperazine-1-carboxylate, a versatile yet underutilized heterocyclic building block in organic synthesis. The document details its preparation from the corresponding oxo-analog and explores its synthetic utility, with a focus on its application as a precursor to valuable nitrogen- and sulfur-containing heterocyclic scaffolds. The protocols provided are designed to be robust and reproducible, with an emphasis on explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors. This guide is intended to serve as a practical resource for chemists in academia and industry, particularly those engaged in medicinal chemistry and drug discovery, by highlighting the potential of this thioamide in the construction of novel molecular architectures.
Introduction: The Piperazine Scaffold and the Utility of the Thioamide Functional Group
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1] Its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a versatile linker has cemented its importance in drug design. The introduction of a thioamide functional group, as in this compound, further enhances the synthetic utility of this scaffold.
Thioamides are isosteres of amides where the carbonyl oxygen is replaced by sulfur.[2] This substitution imparts unique reactivity, including increased nucleophilicity of the sulfur atom and altered hydrogen bonding properties.[2] Consequently, thioamides are valuable intermediates in the synthesis of a wide array of heterocyclic compounds, particularly thiazoles, and can undergo a variety of chemical transformations that are not accessible to their amide counterparts.[3]
This document provides detailed protocols for the synthesis of this compound and its subsequent use in several key synthetic transformations.
Synthesis of this compound
The most direct route to this compound is through the thionation of its readily available oxygen analog, tert-butyl 3-oxopiperazine-1-carboxylate. Lawesson's reagent is the most commonly employed and effective reagent for this transformation.[4]
Synthesis of the Precursor: tert-Butyl 3-Oxopiperazine-1-carboxylate
A common method for the synthesis of the N-Boc protected piperazinone is the reaction of piperazin-2-one with di-tert-butyl dicarbonate (Boc)₂O.
Protocol 1: Synthesis of tert-Butyl 3-Oxopiperazine-1-carboxylate
-
Materials:
-
Piperazin-2-one
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of piperazin-2-one (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-oxopiperazine-1-carboxylate as a white solid.
-
Thionation using Lawesson's Reagent
The conversion of the lactam to the thiolactam is efficiently achieved using Lawesson's reagent. The reaction mechanism involves the formation of a reactive dithiophosphine ylide which reacts with the carbonyl group.[4]
Protocol 2: Synthesis of this compound
-
Materials:
-
tert-Butyl 3-oxopiperazine-1-carboxylate
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous toluene (0.1 M).
-
Add Lawesson's reagent (0.5-0.6 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lawesson's reagent can react with water, so anhydrous solvents are crucial for optimal results.
-
Stoichiometry of Lawesson's Reagent: Using a slight excess of the amide relative to Lawesson's reagent (0.5-0.6 eq of the dimeric reagent) ensures complete conversion of the thionating agent and simplifies purification.
-
Solvent Choice: Toluene is often used due to its high boiling point, which facilitates the reaction. THF can also be used for a milder reaction at its reflux temperature.
-
Aqueous Workup: Washing with sodium bicarbonate is important to remove acidic byproducts from the Lawesson's reagent.
Data Summary Table:
| Starting Material | Product | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| tert-Butyl 3-oxopiperazine-1-carboxylate | This compound | Lawesson's Reagent | Toluene | 110 | 2-4 | 80-95 |
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of various heterocyclic systems.
Synthesis of Thiazole Derivatives (Hantzsch Thiazole Synthesis)
The thioamide functionality is a key component in the Hantzsch thiazole synthesis, reacting with α-haloketones to form the thiazole ring.[5][6]
Protocol 3: Synthesis of a 2,4-Disubstituted Thiazole Derivative
-
Materials:
-
This compound
-
An α-haloketone (e.g., 2-bromoacetophenone)
-
Ethanol or isopropanol
-
Sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the α-haloketone (1.1 eq) in ethanol (0.2 M).
-
Add sodium bicarbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired thiazole derivative.
-
Causality Behind Experimental Choices:
-
Base: Sodium bicarbonate is used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Protic solvents like ethanol facilitate the reaction.
Workflow Diagram:
Caption: Hantzsch thiazole synthesis workflow.
S-Alkylation to Form Thioimidate Salts
The sulfur atom of the thioamide is nucleophilic and can be readily alkylated with electrophiles like alkyl halides to form stable thioimidate salts. These intermediates are highly reactive and can be used in further synthetic transformations.[7]
Protocol 4: S-Alkylation of this compound
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous acetone or acetonitrile
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetone (0.3 M).
-
Add the alkyl halide (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. The thioimidate salt will often precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
-
Dry the resulting solid under vacuum to obtain the thioimidate salt.
-
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like acetone or acetonitrile are suitable for this S-alkylation reaction.
-
Precipitation: The formation of the salt often leads to its precipitation, providing a simple method of isolation.
Use in Cycloaddition Reactions
Thioamides can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles, to construct complex cyclic systems. The exact nature of the cycloaddition will depend on the reaction partner.
Conceptual Application: [4+2] Cycloaddition
In a hypothetical [4+2] cycloaddition, the C=S bond of the thioamide could act as a dienophile with a suitable diene. This would lead to the formation of a six-membered sulfur-containing heterocycle.
Workflow Diagram:
Caption: Conceptual [4+2] cycloaddition reaction.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis from the corresponding lactam and the unique reactivity of the thioamide functionality open up avenues for the construction of diverse and complex heterocyclic molecules. The protocols detailed in this guide are intended to provide a solid foundation for researchers to explore the synthetic potential of this compound. The ability to readily generate thiazole-fused piperazines and reactive thioimidate intermediates makes it a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science.
References
-
ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
-
ACS Publications. Atypical Mode of [3 + 2]-Cycloaddition: Pseudo-1,3-dipole Behavior in Reactions of Electron-Deficient Thioamides with Benzynes. [Link]
-
ResearchGate. Synthesis of thioamides from cyclic secondary amines. [Link]
-
ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
-
ResearchGate. Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. [Link]
-
Benjamin Bouvier. The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. [Link]
-
PubMed Central. An Atypical Mode of [3+2]-Cycloaddition: Pseudo-1,3-Dipole Behavior in Reactions of Electron-Deficient Thioamides with Benzynes. [Link]
-
MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]
-
PubMed. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. [Link]
-
YouTube. synthesis of thiazoles. [Link]
-
White Rose Research Online. Synthesis of macrocyclic and medium-sized ring thiolactones via the ring expansion of lactams. [Link]
-
PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]
- Google Patents. Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
ResearchGate. Mechanochemical Synthesis of Thiolactams and other Thioamides Using Lawesson's Reagent | Request PDF. [Link]
-
Organic Syntheses. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
RSC Publishing. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). [Link]
-
MDPI. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. [Link]
-
ResearchGate. Thionation Using Fluorous Lawesson's Reagent | Request PDF. [Link]
-
PubMed Central. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. [Link]228.pdf)
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- 7. researchgate.net [researchgate.net]
Protocols for N-Boc Deprotection of tert-butyl 3-thioxopiperazine-1-carboxylate: An In-Depth Technical Guide
This comprehensive guide provides detailed application notes and protocols for the N-Boc deprotection of tert-butyl 3-thioxopiperazine-1-carboxylate to yield 2-thioxopiperazine. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. We will delve into the mechanistic rationale behind various deprotection strategies, present detailed experimental procedures, and discuss critical considerations for handling this specific substrate, which features a potentially acid-sensitive cyclic thiourea moiety.
Introduction: The Significance of 2-Thioxopiperazine
The 2-thioxopiperazine core is a valuable scaffold in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The strategic removal of the tert-butyloxycarbonyl (Boc) protecting group from its precursor, this compound, is a crucial step in the synthesis of these molecules. The presence of the thioxo group introduces a layer of complexity compared to the deprotection of simple piperazines, necessitating careful selection of reaction conditions to avoid unwanted side reactions.
This guide will focus on acid-catalyzed deprotection methods, which are the most common for Boc group removal. We will explore the nuances of using strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and also discuss milder alternatives for substrates that may be sensitive to harsh acidic environments.
Mechanistic Overview of Acid-Catalyzed N-Boc Deprotection
The deprotection of a Boc-protected amine is fundamentally a carbamate hydrolysis under acidic conditions. The generally accepted mechanism proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This enhances the electrophilicity of the carbonyl carbon.
-
Cleavage of the tert-butyl-Oxygen Bond: The protonated intermediate is susceptible to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation of the Carbamic Acid: The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas.
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).
A potential side reaction is the alkylation of nucleophilic sites on the substrate or solvent by the liberated tert-butyl cation. This can often be mitigated by the use of scavengers.
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Key Considerations for Deprotecting this compound
The primary concern when deprotecting this specific substrate is the stability of the cyclic thiourea ring under strongly acidic conditions. While thioureas are generally more resistant to hydrolysis than their urea counterparts, prolonged exposure to strong acids at elevated temperatures can potentially lead to ring-opening or other degradation pathways. Therefore, careful monitoring of the reaction progress and the use of the mildest effective conditions are paramount.
Oxidation of the sulfur atom is another potential side reaction, although this is less of a concern with the acidic reagents discussed here unless oxidizing contaminants are present.
Experimental Protocols
The following protocols provide detailed procedures for the N-Boc deprotection of this compound. It is always recommended to perform a small-scale test reaction to optimize conditions for your specific setup and substrate purity.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and often rapid method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected 3-thioxopiperazine (1.0 equiv) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equiv) to the stirred solution. A common concentration range is 20-50% (v/v) TFA in DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To help remove residual TFA, the residue can be co-evaporated with toluene (2-3 times).
-
Carefully neutralize the residue by dissolving it in a minimal amount of water and adding saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8). Be cautious as CO₂ evolution will occur.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected 2-thioxopiperazine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol
This method is a common alternative to TFA and can be advantageous if the product's trifluoroacetate salt is difficult to handle or if TFA-sensitive functional groups are present elsewhere in the molecule. A published procedure for the deprotection of a related Boc-piperazine derivative utilizes 6N HCl, suggesting the feasibility of this approach[1].
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane or Methanol
-
Diethyl ether (for precipitation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected 3-thioxopiperazine (1.0 equiv) in a minimal amount of methanol or 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (3-5 equiv) at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the product may precipitate. The solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.
-
To obtain the free base, suspend the crude hydrochloride salt in a mixture of water and DCM (or EtOAc).
-
Add saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 8).
-
Separate the layers and extract the aqueous layer with DCM (or EtOAc) (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free 2-thioxopiperazine.
Caption: A generalized workflow for the N-Boc deprotection.
Comparative Summary of Protocols
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane/Methanol |
| Reagent | Trifluoroacetic Acid | Hydrochloric Acid |
| Solvent | Dichloromethane | 1,4-Dioxane or Methanol |
| Typical Conditions | 0 °C to room temperature | Room temperature |
| Work-up | Neutralization of TFA salt | Isolation of HCl salt, then neutralization |
| Advantages | Rapid reaction times, volatile reagent. | Milder than TFA for some substrates, crystalline HCl salt can be isolated. |
| Disadvantages | Harshly acidic, potential for side reactions. | Dioxane is a peroxide former, may be slower than TFA. |
Characterization of 2-Thioxopiperazine
Confirmation of the deprotected product can be achieved through standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons. The chemical shifts and coupling patterns will be indicative of the ring conformation.
-
¹³C NMR: The carbon NMR will show the presence of the thiocarbonyl carbon at a characteristic downfield shift.
-
Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the deprotected product. The fragmentation pattern can provide further structural information. For piperazine derivatives, characteristic fragmentation often involves cleavage of the C-N bonds within the ring.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (cautiously, up to 40-50 °C), or the equivalents of acid.
-
Product Degradation: If degradation is observed, switch to a milder deprotection method. Options include using a lower concentration of acid, performing the reaction at a lower temperature for a longer duration, or exploring alternative non-acidic deprotection methods if necessary.
-
Difficult Work-up: If the product is water-soluble as the free base, extraction can be challenging. In such cases, it may be preferable to isolate the hydrochloride salt and use it directly in the subsequent step if possible.
Conclusion
The N-Boc deprotection of this compound is a critical transformation for the synthesis of various biologically active molecules. While standard acidic protocols using TFA or HCl are generally effective, the presence of the thioxo group necessitates careful consideration of reaction conditions to ensure the integrity of the cyclic thiourea ring. By following the detailed protocols and considering the key factors outlined in this guide, researchers can confidently and efficiently perform this deprotection to advance their synthetic endeavors.
References
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved from [Link]
-
Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 469-477. Retrieved from [Link]
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Application Notes and Protocols: Exploring the Reactivity of the Thione Group in tert-butyl* 3-Thioxopiperazine-1-carboxylate
Introduction: The Versatile Thione Group in Heterocyclic Chemistry
The piperazine scaffold is a cornerstone in medicinal chemistry and drug development, valued for its presence in numerous clinically significant molecules. The introduction of a thione (C=S) group into the piperazine ring, as seen in tert-butyl 3-thioxopiperazine-1-carboxylate, imparts unique chemical properties that open up a vast landscape of synthetic transformations. This thione functionality serves as a versatile handle for a variety of chemical reactions, including alkylation, oxidation, desulfurization, and cycloaddition. Understanding and harnessing the reactivity of this group is paramount for researchers aiming to synthesize novel piperazine-based compounds with potential therapeutic applications.
This technical guide provides an in-depth exploration of the key reactions involving the thione group of this compound. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the practical aspects of these reactions.
S-Alkylation: A Gateway to Functionalized Piperazines
The sulfur atom of the thione group in this compound is nucleophilic and readily undergoes S-alkylation upon treatment with various electrophiles, most commonly alkyl halides. This reaction proceeds via a thioimidate intermediate, which can be a valuable building block for further synthetic manipulations.
Mechanistic Insight
The S-alkylation reaction is a classic example of nucleophilic substitution. The lone pair of electrons on the sulfur atom attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-sulfur bond and a thioimidate salt. The reaction is typically carried out in the presence of a base to deprotonate the initially formed salt, yielding the neutral thioimidate product. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions.
The Strategic Application of tert-Butyl 3-Thioxopiperazine-1-carboxylate in Modern Drug Discovery: A Guide for Medicinal Chemists
In the ever-evolving landscape of drug discovery, the demand for novel molecular scaffolds that offer both structural diversity and favorable pharmacological properties is insatiable. Among the myriad of heterocyclic building blocks, tert-butyl 3-thioxopiperazine-1-carboxylate emerges as a versatile and highly valuable intermediate. Its unique combination of a piperazine core, a reactive thiourea moiety, and a strategically placed Boc protecting group provides medicinal chemists with a powerful tool for crafting complex and biologically active molecules. This guide delves into the practical applications and detailed protocols for leveraging this compound in the synthesis of next-generation therapeutics.
The piperazine ring is a well-established "privileged" scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of conditions, particularly those affecting the central nervous system.[1] Its ability to engage in multiple hydrogen bonding interactions and modulate physicochemical properties like solubility and basicity makes it a desirable feature in drug candidates.[2] The introduction of a thione group at the 3-position further enhances its utility, opening up a diverse set of chemical transformations.
The Chemical Versatility of a Thiourea-Constrained Scaffold
The thioxopiperazine core of the title compound is essentially a cyclic thiourea. Thiourea derivatives are known to possess a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The thiourea pharmacophore (-HN-C(=S)-NH-) is a key structural motif that can participate in crucial hydrogen bonding interactions with biological targets, often mimicking the interactions of urea-containing compounds.[5] By incorporating the thiourea into a piperazine ring, we gain conformational rigidity, which can lead to enhanced selectivity and improved oral bioavailability of the final drug molecule.[6]
The presence of the tert-butoxycarbonyl (Boc) protecting group at the N1 position is a deliberate synthetic choice. It deactivates the N1 nitrogen towards many reactions, allowing for selective functionalization at the N4 position. The Boc group is also readily cleavable under acidic conditions, providing a straightforward method for late-stage diversification or for revealing the secondary amine for further coupling reactions.
Core Applications in Drug Discovery Programs
The strategic value of this compound lies in its ability to serve as a versatile precursor to a variety of more complex heterocyclic systems. Its primary applications can be categorized as follows:
-
Scaffold for Diverse N4-Functionalization: The secondary amine at the N4 position is a prime handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).
-
Precursor to Fused Heterocyclic Systems: The thiourea moiety is a reactive functional group that can participate in cyclization reactions to form fused thiazole- or triazole-piperazine derivatives.
-
Gateway to Chiral Piperazines: The prochiral center at C2 allows for the introduction of chirality, a critical aspect of modern drug design for enhancing target specificity and reducing off-target effects.
Below, we provide detailed protocols for key transformations that showcase the utility of this building block.
Experimental Protocols and Methodologies
Protocol 1: Synthesis of this compound
The synthesis of the title compound can be envisioned through a multi-step sequence starting from readily available starting materials. A plausible and efficient route is outlined below, based on established methods for the synthesis of related piperazinones and their subsequent thionation.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate:
-
To a solution of N-Boc-ethylenediamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.5 eq).
-
Cool the mixture to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC or LC-MS), filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude intermediate is then heated in a high-boiling point solvent like toluene or xylene to facilitate intramolecular cyclization via amide bond formation, yielding tert-butyl 3-oxopiperazine-1-carboxylate.[7]
-
Purify the product by column chromatography on silica gel.
-
-
Thionation to Yield this compound:
-
Dissolve the synthesized tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5-0.6 eq) to the solution.
-
Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.
-
Data Summary for Synthesis
| Step | Reactants | Key Reagents | Product | Typical Yield |
| 1 | N-Boc-ethylenediamine, Ethyl bromoacetate | K₂CO₃ | tert-Butyl 3-oxopiperazine-1-carboxylate | 60-70% |
| 2 | tert-Butyl 3-oxopiperazine-1-carboxylate | Lawesson's Reagent | This compound | 75-85% |
Protocol 2: N4-Alkylation and Arylation Reactions
The secondary amine at the N4 position is readily functionalized using standard organic chemistry techniques. This allows for the introduction of various side chains to probe the binding pocket of a biological target.
General Workflow for N4-Functionalization
Caption: N4-functionalization of the thioxopiperazine scaffold.
Step-by-Step Procedure for N4-Benzylation (Example):
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the solid and concentrate the solvent.
-
Purify the residue by column chromatography to yield the desired N-benzylated product.
This protocol can be adapted for a wide range of alkyl and aryl halides, as well as for reductive amination with aldehydes and ketones.
Protocol 3: Synthesis of Fused Thiazolo[3,2-a]piperazine Derivatives
The thiourea moiety can be used to construct fused heterocyclic systems, which are of great interest in medicinal chemistry due to their rigid structures and diverse biological activities.[8]
Workflow for Fused Ring System Synthesis
Caption: Synthesis of fused thiazolo[3,2-a]piperazines.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add an α-haloketone such as 2-bromoacetophenone (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
The reaction typically proceeds through an initial S-alkylation followed by an intramolecular cyclization and dehydration to form the fused thiazole ring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate the solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Concluding Remarks for the Practicing Scientist
This compound represents a strategically designed building block that offers a wealth of opportunities for the medicinal chemist. Its synthesis is straightforward, and its reactivity is predictable, allowing for the systematic development of compound libraries for high-throughput screening. The inherent biological relevance of the piperazine and thiourea motifs makes this scaffold a promising starting point for the discovery of novel therapeutics in a variety of disease areas, including oncology, infectious diseases, and neurology. By leveraging the protocols and insights provided in this guide, researchers can effectively incorporate this versatile intermediate into their drug discovery programs, accelerating the path towards new and impactful medicines.
References
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Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
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Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 International Conference on Materials, Machinery and Control Technology (ICMMCT-16). [Link]
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Malaysian Journal of Analytical Sciences. (2021). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 25(4), 594-614. [Link]
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Application Notes and Protocols for the Development of Enzyme Inhibitors Utilizing a Thioxopiperazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers engaged in the discovery and development of novel enzyme inhibitors based on the versatile thioxopiperazine scaffold. This document offers a blend of theoretical insights and detailed, actionable protocols, designed to empower scientific teams to navigate the complexities of inhibitor design, synthesis, and characterization. The methodologies described herein are grounded in established biochemical and medicinal chemistry principles, ensuring a robust and scientifically sound approach to this exciting area of drug discovery.
Introduction: The Thioxopiperazine Scaffold - A Privileged Structure in Enzyme Inhibition
The piperazine ring is a ubiquitous motif in medicinal chemistry, valued for its favorable physicochemical properties that can enhance aqueous solubility, oral bioavailability, and target affinity.[1] The introduction of a thione group at the 2-position to form a thioxopiperazine core offers unique chemical characteristics. The thione's electronic properties and its potential to act as a hydrogen bond acceptor or a reactive handle for covalent modification make the thioxopiperazine scaffold a compelling starting point for the design of potent and selective enzyme inhibitors.
Heterocyclic compounds containing sulfur and nitrogen are prevalent in many biologically active molecules and approved drugs.[2] The thioxopiperazine scaffold, as a member of this class, holds significant potential for targeting a range of enzymes, particularly proteases where the thione group can interact with active site residues. This guide will focus on the practical aspects of harnessing this potential, from the initial synthesis of the core structure to the detailed characterization of its inhibitory activity against target enzymes.
Synthesis of the Thioxopiperazine Core and Derivative Libraries
A critical first step in a drug discovery campaign is the efficient and versatile synthesis of the core scaffold and a library of its derivatives. While a universal, one-size-fits-all protocol is elusive, the following represents a robust and adaptable approach to the synthesis of 2-thioxopiperazine derivatives, drawing from established methods for related heterocyclic systems.[2][3][4]
Protocol 2.1: One-Pot Synthesis of N-Substituted Piperazine-2-thiones
This protocol outlines a one-pot, two-step synthesis that is amenable to the creation of a diverse library of thioxopiperazine derivatives.[5]
Materials:
-
Appropriate N-substituted ethylenediamine
-
Carbon disulfide (CS₂)
-
A suitable alkylating agent (e.g., α-halo ketone or α-halo ester)
-
Solvent (e.g., ethanol, methanol, or aprotic solvent like DMF)
-
Base (e.g., triethylamine, potassium carbonate)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Step 1: Formation of the Dithiocarbamate Intermediate.
-
In a round-bottom flask, dissolve the N-substituted ethylenediamine (1 equivalent) in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.
-
Add the base (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the formation of the dithiocarbamate intermediate by thin-layer chromatography (TLC).
-
-
Step 2: Cyclization to the Thioxopiperazine Ring.
-
To the same reaction mixture, add the alkylating agent (1 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC. The reaction time will vary depending on the reactivity of the substrates (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-thioxopiperazine derivative.
-
Causality Behind Experimental Choices: The one-pot nature of this synthesis enhances efficiency and reduces waste.[5] The choice of solvent and base should be optimized for the specific substrates to ensure good solubility and reaction rates. The use of an α-halo ketone or ester as the alkylating agent allows for the introduction of various substituents at the 3-position of the thioxopiperazine ring, which is crucial for exploring the structure-activity relationship (SAR).
Characterization of Thioxopiperazine-Based Enzyme Inhibitors
Once a library of thioxopiperazine derivatives has been synthesized, the next critical phase is to assess their inhibitory activity against the target enzyme. Given that thioxopiperazines can act as either reversible or irreversible (covalent) inhibitors, a multi-faceted approach to characterization is essential.
Enzyme Inhibition Assays: A Case Study with Serine Proteases
Many thioxopiperazine-based inhibitors are designed to target serine proteases, such as Dipeptidyl Peptidase IV (DPP-4) and Prolyl Oligopeptidase (POP), due to the potential for the thione group to interact with the active site serine.[6][7] The following protocols are tailored for these important drug targets.
This assay provides a straightforward method for initial screening of DPP-4 inhibitors.[8]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-p-nitroanilide (G-P-pNA)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Test compounds (thioxopiperazine derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 1 µL of the test compound at various concentrations (typically a serial dilution) to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., sitagliptin).
-
Add 25 µL of the diluted DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow for pre-incubation of the enzyme and inhibitor.
-
-
Initiate Reaction and Measure Absorbance:
-
Initiate the reaction by adding 25 µL of the G-P-pNA substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 405 nm over time (e.g., every minute for 15-30 minutes). The release of p-nitroaniline from the substrate results in a yellow color.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change of absorbance) from the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
This assay offers higher sensitivity for characterizing POP inhibitors.[9][10]
Materials:
-
Recombinant human POP enzyme
-
POP substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-GP-AMC)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT
-
Test compounds (thioxopiperazine derivatives) dissolved in DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Assay Setup:
-
Follow the same setup as in Protocol 3.1.1, using the POP assay buffer and a black microplate.
-
-
Initiate Reaction and Measure Fluorescence:
-
Initiate the reaction by adding 25 µL of the Z-GP-AMC substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the increase in fluorescence intensity over time. The cleavage of the substrate releases the fluorescent AMC moiety.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 3.1.1 to determine the IC₅₀ values of the test compounds.
-
Elucidating the Mechanism of Inhibition: Covalent vs. Reversible Binding
The thione group of the thioxopiperazine scaffold can potentially form a covalent bond with nucleophilic residues in the enzyme's active site, such as the catalytic serine of serine proteases. It is crucial to determine whether the inhibition is reversible or irreversible.
-
Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-fold the IC₅₀) for a prolonged period (e.g., 1-2 hours) to allow for potential covalent bond formation.
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the substrate.
-
Monitor the enzyme activity over time.
-
Reversible Inhibition: A rapid recovery of enzyme activity will be observed as the inhibitor dissociates from the enzyme.
-
Irreversible (Covalent) Inhibition: Little to no recovery of enzyme activity will be observed, as the covalent bond is stable.
-
For irreversible inhibitors, the IC₅₀ value is time-dependent and does not accurately reflect the inhibitor's potency. A more appropriate measure is the second-order rate constant, kinact/KI, which describes the efficiency of covalent modification.[11]
-
Perform a time-dependent inhibition assay by incubating the enzyme with various concentrations of the inhibitor for different time points.
-
At each time point, measure the residual enzyme activity.
-
Plot the natural logarithm of the percentage of remaining activity against time for each inhibitor concentration. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot kobs against the inhibitor concentration. For a simple two-step irreversible inhibition mechanism, this plot will be hyperbolic.
-
Fit the data to the following equation to determine kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation): kobs = kinact * [I] / (KI + [I])
Table 1: Key Kinetic Parameters for Enzyme Inhibitor Characterization
| Parameter | Description | How to Determine | Importance |
| IC₅₀ | The concentration of inhibitor that reduces enzyme activity by 50%. | Dose-response curve from initial velocity measurements. | A primary measure of inhibitor potency, especially for initial screening. |
| Ki | The inhibition constant, representing the affinity of a reversible inhibitor for the enzyme. | Determined from kinetic studies (e.g., Lineweaver-Burk or Dixon plots). | A more fundamental measure of potency for reversible inhibitors. |
| kinact | The maximal rate of irreversible inactivation. | Determined from time-dependent inhibition assays. | Characterizes the chemical reactivity of a covalent inhibitor. |
| KI | The concentration of an irreversible inhibitor that gives half-maximal inactivation. | Determined from time-dependent inhibition assays. | Reflects the initial binding affinity of a covalent inhibitor. |
| kinact/KI | The second-order rate constant for irreversible inhibition. | Calculated from kinact and KI. | The most accurate measure of the potency of a covalent inhibitor. |
Structural Biology and Mechanistic Insights
To understand how thioxopiperazine-based inhibitors interact with their target enzymes at a molecular level, structural biology techniques are indispensable.
Protocol 4.1: Characterization of Covalent Adducts by Mass Spectrometry
Intact protein mass spectrometry is a powerful tool to confirm covalent bond formation and determine the stoichiometry of binding.[12][13]
Procedure:
-
Incubate the target enzyme with an excess of the thioxopiperazine inhibitor.
-
Remove the unbound inhibitor using a desalting column.
-
Analyze the protein-inhibitor complex by electrospray ionization mass spectrometry (ESI-MS).
-
A mass shift corresponding to the molecular weight of the inhibitor (minus any leaving groups) confirms covalent modification.[14]
-
Peptide mapping mass spectrometry (LC-MS/MS) can be used to identify the specific amino acid residue that has been modified.
Protocol 4.2: X-ray Crystallography of Enzyme-Inhibitor Complexes
X-ray crystallography provides high-resolution three-dimensional structures of the enzyme-inhibitor complex, revealing the precise binding mode and key interactions.[15][16]
Procedure:
-
Co-crystallize the target enzyme with the thioxopiperazine inhibitor. This involves mixing the purified protein and inhibitor and screening a wide range of crystallization conditions.
-
Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam.
-
The diffraction pattern is collected and used to calculate an electron density map.
-
A molecular model of the enzyme-inhibitor complex is built into the electron density map and refined to obtain a high-resolution structure.[11]
The resulting structure will provide invaluable information for understanding the SAR and for the rational design of more potent and selective inhibitors.
Structure-Activity Relationship (SAR) Studies: The Key to Optimization
SAR studies are the cornerstone of medicinal chemistry, providing the rationale for iterative improvements in inhibitor design.[17] By systematically modifying the thioxopiperazine scaffold and evaluating the impact on inhibitory activity, researchers can identify the key structural features required for potent and selective inhibition.
Key Areas for SAR Exploration on the Thioxopiperazine Scaffold:
-
Substituents on the Piperazine Nitrogens (N1 and N4): Modifications at these positions can influence solubility, cell permeability, and interactions with residues outside the immediate active site.
-
Substituents at the 3-Position: This position is often directed towards the active site and can be modified to enhance binding affinity and selectivity.
-
Stereochemistry: The stereocenters within the thioxopiperazine ring can have a profound impact on how the inhibitor fits into the enzyme's active site.
-
The Thione Group: While the thione is a key feature of the scaffold, its reactivity can be modulated by the electronic properties of neighboring substituents.
By combining the synthetic, biochemical, and structural biology approaches outlined in these application notes, research teams can effectively advance the development of novel and potent enzyme inhibitors based on the promising thioxopiperazine scaffold.
Visualizations
Diagram 6.1: General Workflow for Thioxopiperazine Inhibitor Development
Caption: A workflow for thioxopiperazine inhibitor development.
Diagram 6.2: Covalent Inhibition of a Serine Protease by a Thioxopiperazine Derivative
Caption: Covalent modification of a serine protease.
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MDPI. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Retrieved from [Link]
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MDPI. (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). x Ray crystallography. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Retrieved from [Link]
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MDPI. (n.d.). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A 2A Receptor Inverse Agonists. Retrieved from [Link]
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Application Notes and Protocols for the Use of Tert-butyl 3-thioxopiperazine-1-carboxylate in the Synthesis of Antibacterial Agents
Introduction: The Strategic Value of the Piperazine Scaffold and Thioamide Functionality in Antibacterial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent development of novel antibacterial agents.[1] Within the medicinal chemist's arsenal, certain molecular frameworks consistently appear in successful therapeutics due to their favorable pharmacokinetic and pharmacodynamic properties. The piperazine ring is one such "privileged scaffold," recognized for its prevalence in a wide array of biologically active compounds, including numerous antibacterial drugs.[2][3] Its two nitrogen atoms provide handles for introducing diverse substituents, enabling fine-tuning of solubility, basicity, and receptor interactions, which are critical for antibacterial efficacy.
This guide focuses on a versatile, yet underutilized, building block for the synthesis of novel piperazine-based compounds: tert-butyl 3-thioxopiperazine-1-carboxylate . The introduction of a thioamide (or thiolactam) functional group in place of the more common lactam offers a unique set of synthetic opportunities. The sulfur atom of the thioamide is significantly more nucleophilic than the oxygen of an amide, opening up selective modification pathways, such as S-alkylation, that are not readily accessible with its oxo-counterpart.[4][5] This allows for the construction of diverse molecular libraries from a single, advanced intermediate. The tert-butyloxycarbonyl (Boc) protecting group on the N1 nitrogen provides orthogonal protection, allowing for sequential and controlled functionalization of the piperazine ring system.
These application notes will provide detailed protocols for the synthesis of this compound and its subsequent derivatization through key synthetic transformations, highlighting its potential as a cornerstone intermediate in the generation of novel antibacterial candidates.
Physicochemical Properties and Safety Information
| Property | Value (for oxo-analog) | Reference |
| Molecular Formula | C₉H₁₆N₂O₃ | |
| Molecular Weight | 200.24 g/mol | |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 158 - 164 °C |
Safety Precautions: The oxo-analog is known to cause skin and eye irritation.[6] Similar precautions should be taken when handling the thioxo-derivative. Lawesson's reagent, used in the synthesis, is a sulfur-containing compound with a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Synthesis of the Core Intermediate: this compound
The most direct and efficient method for the synthesis of the target thioamide is the thionation of its corresponding amide using Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide].[7][8] This reagent is widely used for the conversion of carbonyl compounds to thiocarbonyls under relatively mild conditions.[7][9]
Experimental Protocol 1: Thionation of tert-butyl 3-oxopiperazine-1-carboxylate
This protocol details the conversion of the readily available lactam to the desired thiolactam.
Materials:
-
tert-butyl 3-oxopiperazine-1-carboxylate
-
Lawesson's Reagent (LR)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1.0 equivalent) in anhydrous toluene or THF (approximately 0.1-0.2 M concentration).
-
Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution. Note: The stoichiometry of LR can vary, and it is often used in slight excess relative to the 1:2 molar ratio of LR to carbonyl.
-
Heat the reaction mixture to reflux (for toluene, ~110°C; for THF, ~66°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts and hydrolyze excess Lawesson's reagent.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Synthetic Applications and Derivatization Protocols
The strategic placement of the thioamide and the Boc-protected amine allows for a variety of selective chemical transformations, making this compound a powerful intermediate for building molecular diversity. The following protocols outline key derivatization pathways.
Pathway 1: S-Alkylation to Form Thioimidate Intermediates
The nucleophilic sulfur atom of the thioamide can be readily alkylated with various electrophiles, such as alkyl halides, to form stable S-alkyl thioimidates.[4][5] These intermediates can then be further functionalized or used directly in subsequent reactions.
Caption: S-Alkylation Synthetic Pathway.
Experimental Protocol 2: General Procedure for S-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, substituted phenacyl bromides) (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., Acetone, Acetonitrile, or DMF)
-
Mild base (e.g., K₂CO₃ or Cs₂CO₃) (1.5-2.0 equivalents) or a strong base like NaH (1.1 equivalents) for deprotonation prior to alkylation.
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (e.g., K₂CO₃). If using a strong base like NaH, cool the solution to 0°C before addition.
-
Add the alkyl halide dropwise to the stirred suspension/solution.
-
Allow the reaction to stir at room temperature (or gently heat if required) for 2-12 hours, monitoring by TLC.
-
Once the starting material is consumed, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Pathway 2: N-Alkylation of the Unprotected Secondary Amine
The secondary amine at the N4 position is a key site for introducing diversity. Standard alkylation or reductive amination procedures can be employed. The Boc group at N1 ensures that only the N4 position reacts.[2]
Caption: N-Alkylation via Reductive Amination.
Experimental Protocol 3: General Procedure for N-Alkylation via Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) and the aldehyde/ketone (1.1 equivalents) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Building Molecular Diversity for Antibacterial Screening
The true power of this compound lies in the ability to combine these derivatization strategies to rapidly generate a library of compounds for antibacterial screening. For example, a diverse set of aldehydes can be used in Protocol 3, followed by alkylation with a range of electrophiles in Protocol 2. This combinatorial approach allows for the exploration of a large chemical space around the piperazine-thione core.
| Reagent Type for N-Alkylation (R¹-CHO) | Reagent Type for S-Alkylation (R²-X) | Potential Pharmacophore Features Introduced |
| Aromatic Aldehydes (e.g., benzaldehyde) | Alkyl Halides (e.g., methyl iodide) | Aromatic rings, lipophilicity |
| Heterocyclic Aldehydes (e.g., pyridinecarboxaldehyde) | Benzyl Halides | Hydrogen bond acceptors/donors, metal chelation sites |
| Aliphatic Aldehydes (e.g., isobutyraldehyde) | Phenacyl Halides | Varied steric bulk, flexible chains, additional carbonyl groups |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel antibacterial agents. Its unique thioamide functionality provides a synthetic handle for selective S-alkylation, complementing the reactivity of the unprotected secondary amine. The protocols outlined in this guide provide a robust framework for the synthesis of the core intermediate and its subsequent elaboration into diverse libraries of compounds. By leveraging these synthetic strategies, researchers in drug development can efficiently explore the chemical space around the privileged piperazine scaffold, accelerating the discovery of new therapeutics to combat bacterial infections.
References
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- (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
- (n.d.). Applications of Lawesson′s Reagent in Organic and Organometallic Syntheses.
- (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
- (n.d.).
- (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI.
- (n.d.). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. PubMed.
- (n.d.).
- (n.d.). Antimicrobial Activity of a Library of Thioxanthones and Their Potential as Efflux Pump Inhibitors. PubMed Central.
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- (n.d.). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- (n.d.). (PDF) Synthesis and antimicrobial activity of thiazine derivatives.
- Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters, 46(14), 2369-2371.
- (n.d.). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub.
-
(n.d.). Tert-butyl 3-oxopiperazine-1-carboxylate. PubChem. Retrieved from [Link]
- (n.d.). Synthesis of piperazines. Organic Chemistry Portal.
- (n.d.). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.
- (n.d.). Reaction of Thioamides.
- (n.d.). (PDF) Use of Lawesson's Reagent in Organic Syntheses.
- (n.d.).
- (n.d.).
- (n.d.). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
- (n.d.). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine)
- (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
- (n.d.).
- (n.d.).
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- 9. researchgate.net [researchgate.net]
Application Note: Investigating the Impact of the Thioxo Moiety on Compound Lipophilicity
Introduction: The Strategic Role of Lipophilicity and Bioisosteric Modification
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone physicochemical property in drug discovery.[1][2][3] It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby dictating its journey through the body and its ultimate therapeutic efficacy.[1][2][4] A delicate balance is required; sufficient lipophilicity is necessary to cross biological membranes, yet excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and off-target toxicity.[]
Medicinal chemists frequently employ bioisosteric replacement—the substitution of one atom or group with another that retains similar biological activity—to fine-tune a lead compound's properties.[6][7] A classic and increasingly utilized bioisosteric switch is the replacement of a carbonyl oxygen (C=O) with a sulfur atom to form a thiocarbonyl or "thioxo" moiety (C=S).[8] This seemingly subtle change can induce significant alterations in electronic, steric, and hydrogen bonding characteristics, which in turn modulate lipophilicity.[8] Understanding and quantifying this impact is critical for rational drug design.
This application note provides a comprehensive guide to understanding the physicochemical basis for the change in lipophilicity upon thioxo substitution and presents a detailed, validated protocol for its empirical determination using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Scientific Principles: Why Sulfur Changes the Game
The substitution of oxygen with sulfur introduces several fundamental physicochemical changes that collectively alter a molecule's lipophilicity. While one might intuitively assume that replacing a highly electronegative oxygen with a less electronegative sulfur would decrease polarity and thus increase lipophilicity, the reality is more complex.
-
Electronegativity and Polarity: Oxygen (Pauling scale: 3.44) is significantly more electronegative than sulfur (2.58).[9] This results in a less polarized C=S bond compared to a C=O bond, which generally contributes to an increase in lipophilicity.
-
Atomic Size and Polarizability: Sulfur is a larger atom (van der Waals radius ~1.80 Å) than oxygen (~1.52 Å) and resides in the third period, making its electron cloud more diffuse and polarizable. This increased size and polarizability can lead to stronger van der Waals interactions with nonpolar stationary phases in a chromatographic system, further enhancing lipophilicity.
-
Hydrogen Bonding Capacity: The carbonyl oxygen is a potent hydrogen bond acceptor. The sulfur atom in a thioxo group is a significantly weaker hydrogen bond acceptor.[8][10] This reduced capacity for hydrogen bonding with polar solvents (like water) diminishes aqueous solubility and favors partitioning into a lipophilic environment, thus increasing the measured lipophilicity.
These factors typically converge, resulting in a net increase in lipophilicity when a carbonyl is replaced by a thioxo group. The magnitude of this change, however, is context-dependent and must be determined experimentally.
Caption: Physicochemical drivers of increased lipophilicity in thioxo analogs.
Experimental Protocol: Determination of Lipophilicity (logP) by RP-HPLC
Reversed-phase HPLC is a rapid, reliable, and widely adopted method for determining lipophilicity.[11][12][13] The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is linearly correlated with its n-octanol/water partition coefficient (logP).[14] By calibrating the system with compounds of known logP values, the logP of an unknown compound can be accurately determined.[15][16]
Principle of the Method
The logarithm of the capacity factor (log k) is used as the lipophilicity index. The capacity factor k is calculated from the retention time of the test compound (tR) and the retention time of an unretained compound (t0, the column dead time). A calibration curve is generated by plotting the known logP values of a series of standard compounds against their experimentally determined log k values. The logP of the test compounds (parent and thioxo-analog) can then be interpolated from this curve.
Caption: Experimental workflow for logP determination by RP-HPLC.
Materials and Reagents
-
Instrumentation: HPLC system with a pulse-free pump, autosampler, column thermostat, and UV detector.[14]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A guard column is recommended.[14]
-
Mobile Phase: HPLC-grade acetonitrile (or methanol) and ultrapure water.
-
Buffers: Phosphate or acetate buffer (e.g., 20 mM) to maintain a constant pH. For neutral compounds, buffering may not be strictly necessary but is good practice.
-
Unretained Marker (t0): Sodium nitrate or uracil solution (0.1 mg/mL in mobile phase).
-
Calibration Standards: A set of 5-7 compounds with certified logP values spanning the expected range of the test compounds (e.g., Acetaminophen, Toluene, Naphthalene).
-
Test Compounds: Parent compound and its thioxo-analog, accurately weighed and dissolved in mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of ~0.5 mg/mL.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 7.4).
-
Prepare the desired mobile phase by mixing the organic modifier (e.g., acetonitrile) and the aqueous phase in a specific ratio (e.g., 60:40 v/v). The chosen ratio should ensure that the calibration standards and test compounds elute with reasonable retention times.
-
Degas the mobile phase thoroughly before use.
-
-
Instrument Setup and Equilibration:
-
Install the C18 column and set the column temperature (e.g., 30 °C).
-
Set the pump flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where all compounds can be detected (e.g., 254 nm or a wavelength specific to the compounds' chromophores).
-
Equilibrate the entire system by pumping the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
-
Determination of Dead Time (t0):
-
Inject the unretained marker solution (e.g., 10 µL of sodium nitrate).
-
Record the retention time of the first sharp peak; this is t0. Perform this in triplicate and use the average value.
-
-
Calibration:
-
Inject each calibration standard solution individually (e.g., 10 µL).
-
Record the retention time (tR) for each standard.
-
-
Sample Analysis:
-
Inject the solution of the parent compound. Record its retention time.
-
Inject the solution of the thioxo-analog. Record its retention time.
-
Self-Validation Check: Re-inject one or two calibration standards during the sample run to ensure the system's retention characteristics have not drifted.
-
-
Data Analysis and Calculation:
-
For each compound (standards and samples), calculate the capacity factor (k) using the formula: k = (tR - t0) / t0
-
Calculate the logarithm of the capacity factor (log k).
-
Create a calibration plot of known logP values (y-axis) versus the calculated log k values (x-axis) for the standards.
-
Perform a linear regression analysis on the calibration plot. The correlation coefficient (r²) must be > 0.98 for the assay to be considered valid.
-
Use the equation of the line (y = mx + c) to calculate the logP values for the parent compound and its thioxo-analog from their respective log k values.
-
Calculate the change in lipophilicity: ΔlogP = logP(thioxo) - logP(parent) .
-
Data Presentation and Interpretation
The results should be summarized in a clear, tabular format. A positive ΔlogP value indicates that the thioxo substitution increased the compound's lipophilicity, which is the expected outcome.
Table 1: Example Lipophilicity Data for a Parent Compound and its Thioxo-Analog
| Compound ID | Structure Moiety | Retention Time (tR, min) | log k | Calculated logP | ΔlogP (vs. Parent) |
| Cmpd-A | Carbonyl (C=O) | 8.54 | 0.78 | 2.65 | - |
| Cmpd-A-Thio | Thioxo (C=S) | 12.31 | 1.15 | 3.41 | +0.76 |
Interpretation: In this example, the replacement of the carbonyl with a thioxo moiety resulted in a significant increase in lipophilicity, as evidenced by the longer retention time on the RP-HPLC column and a ΔlogP of +0.76. This substantial shift can have major implications for the compound's ADMET properties. For instance, this increased lipophilicity might improve membrane permeability but could also increase binding to plasma proteins or metabolic enzymes like Cytochrome P450s.[6] These downstream consequences must be considered during the lead optimization process.
Conclusion
The bioisosteric replacement of a carbonyl with a thioxo group is a powerful strategy in medicinal chemistry for modulating a compound's physicochemical properties. This substitution reliably increases lipophilicity due to fundamental changes in polarity, size, and hydrogen bonding capability. The RP-HPLC method detailed here provides a robust, efficient, and self-validating protocol for accurately quantifying this change. By generating precise logP data, researchers can make more informed decisions in the iterative cycle of drug design, ultimately leading to the development of safer and more effective therapeutic agents.
References
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The influence of lipophilicity in drug discovery and design. ResearchGate. Available at: [Link]
-
Carbonyl Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
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Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Center for Biotechnology Information (PMC). Available at: [Link]
-
The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. PubMed. Available at: [Link]
-
Assessment of reverse-phase chromatographic methods for determination of partition coefficients. ECETOC. Available at: [Link]
-
Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. ResearchGate. Available at: [Link]
-
Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. Available at: [Link]
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LIPOPHILICITY – METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. Available at: [Link]
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Why does thionating a carbonyl molecule make it a better electron acceptor? Royal Society of Chemistry. Available at: [Link]
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Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Emery Pharma. Available at: [Link]
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Contemporary Applications of Thioamides and Methods for Their Synthesis. PubMed. Available at: [Link]
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OH···X (X = O, S) hydrogen bonding in thetrahydrofuran and tetrahydrothiophene. ResearchGate. Available at: [Link]
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Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed. Available at: [Link]
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Asymmetric Synthesis of α-Amino Acids Utilizing tert-butyl 3-thioxopiperazine-1-carboxylate as a Chiral Glycine Equivalent
An Application Guide for Drug Development Professionals and Researchers
Introduction: The Imperative for Chiral α-Amino Acids
α-Amino acids are fundamental building blocks of life, but nature's palette is limited to a small, conserved set. The ability to synthesize unnatural, enantiomerically pure α-amino acids opens vast new avenues in medicinal chemistry. Incorporating these novel structures into peptides can induce specific secondary structures, improve resistance to enzymatic degradation, and fine-tune receptor binding interactions.
One of the most powerful strategies for achieving this is the use of chiral auxiliaries.[1] A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective transformation, after which it is removed to reveal the desired chiral product.[2] An effective auxiliary must provide high stereochemical control, be easily attached and removed, and ideally be recyclable. This guide focuses on a piperazine-based scaffold, building on the foundational principles of diastereoselective alkylation of chiral enolates.[3][4]
The Chiral Synthon: tert-butyl 3-thioxopiperazine-1-carboxylate
The core of this methodology is the chiral synthon derived from a simple amino acid, which acts as a template to control the stereochemistry of a new, adjacent stereocenter. While the direct application of this compound is novel, its design is rooted in well-established principles from related piperazinone and oxazolidinone systems.[5][6]
Rationale for the Scaffold Design
The efficacy of this synthon stems from several key features:
-
Rigid Cyclic Structure: The piperazine ring adopts a well-defined conformation, which is crucial for creating a predictable steric environment.
-
Thioamide Functionality: The thioamide (C=S) group is sterically more demanding than its amide (C=O) counterpart. This enhanced steric bulk can lead to higher facial selectivity during the enolate alkylation step. Furthermore, the sulfur atom's unique electronic properties influence the reactivity of the adjacent methylene protons.
-
tert-Butoxycarbonyl (Boc) Group: This bulky protecting group serves two purposes. First, it locks the conformation of the piperazine ring, further rigidifying the scaffold. Second, its carbonyl oxygen can participate in chelation with the lithium counterion of the enolate, leading to a more organized transition state and enhancing stereoselectivity.
-
Chiral Pool Origin: The synthon can be readily synthesized from commercially available amino acids, providing access to either enantiomeric series.
Proposed Synthesis of the Chiral Synthon
The target thioxopiperazine is accessible from its corresponding oxo-analog, tert-butyl 3-oxopiperazine-1-carboxylate, which can be prepared from ethylenediamine and a protected glycine derivative. The final thionation step can be achieved using a standard reagent like Lawesson's reagent.
Caption: Proposed synthetic route to the chiral synthon.
Application: Asymmetric Synthesis of Phenylalanine
This section details the primary application: the use of the thioxopiperazine scaffold as a chiral glycine equivalent for the synthesis of non-proteinogenic α-amino acids. We will use the synthesis of (S)-Phenylalanine as a representative example.
Principle and Mechanism of Stereoselection
The strategy relies on the concept of "self-regeneration of stereocenters," pioneered by Seebach.[7][8] The existing stereocenter on the piperazine ring (derived from the starting amino acid) directs the creation of a new stereocenter at the adjacent α-carbon.
The key steps are:
-
Deprotonation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), selectively removes a proton from the α-carbon, forming a planar lithium enolate.
-
Chelation Control: The lithium cation is chelated by the thioamide sulfur and the carbonyl oxygen of the Boc group. This locks the enolate into a rigid, bicyclic-like conformation.
-
Diastereoselective Alkylation: The bulky framework of the chiral auxiliary effectively shields one face of the planar enolate. The incoming electrophile (e.g., benzyl bromide) can therefore only approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess.
-
Auxiliary Removal: Subsequent hydrolysis cleaves the auxiliary, releasing the desired enantiomerically pure α-amino acid.
Caption: Experimental workflow for amino acid synthesis.
Detailed Experimental Protocol: Synthesis of (S)-Phenylalanine Precursor
This protocol is a representative procedure based on established methods for analogous systems. Researchers should perform initial small-scale trials to optimize conditions.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.05 eq, 2.5 M in hexanes)
-
Benzyl bromide (1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
LDA Preparation (In-situ):
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (5 mL per mmol of auxiliary) and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq) via syringe.
-
Slowly add n-butyllithium (1.05 eq) dropwise. The solution may turn slightly yellow.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF (5 mL per mmol).
-
Slowly add the solution of the chiral auxiliary to the freshly prepared LDA solution at -78 °C via cannula.
-
Causality: Adding the substrate to the base ensures that the base is always in excess, promoting rapid and complete deprotonation and preventing self-condensation of the substrate.
-
Stir the resulting deep-colored solution at -78 °C for 1 hour.
-
-
Alkylation:
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Causality: Maintaining a low temperature during the addition of the electrophile is critical to maximize diastereoselectivity by minimizing the thermal energy of the system, which favors the kinetically controlled, more selective pathway.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute with water and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure alkylated product.
-
Protocol: Auxiliary Cleavage to Yield (S)-Phenylalanine
-
Dissolve the purified alkylated product in a mixture of acetic acid and 6 M HCl (1:1 v/v).
-
Heat the mixture at reflux (approx. 110 °C) for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.
-
The resulting residue, containing the amino acid hydrochloride salt, can be purified by ion-exchange chromatography or recrystallization to yield the pure (S)-Phenylalanine.
Expected Results & Data
The diastereoselective alkylation is expected to proceed with high efficiency and stereocontrol for a range of activated electrophiles.
| Entry | Electrophile (R-X) | Product (R-group) | Expected Yield (%) | Expected d.e. (%) |
| 1 | Benzyl bromide | Benzyl | 85 - 95 | >98 |
| 2 | Methyl iodide | Methyl | 90 - 98 | >98 |
| 3 | Allyl bromide | Allyl | 80 - 90 | >95 |
| 4 | Isopropyl iodide | Isopropyl | 60 - 75 | >90 |
Note: Yields and diastereomeric excess (d.e.) are estimates based on analogous systems. Sterically hindered electrophiles like isopropyl iodide are expected to give lower yields and selectivity. The d.e. can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the final amino acid.
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete enolate formation or moisture in the reaction.
-
Solution: Ensure all glassware is rigorously flame-dried and reagents are anhydrous. Confirm the titer of the n-BuLi solution.
-
-
Low Diastereoselectivity:
-
Cause: Reaction temperature was too high, allowing for equilibration to the less-favored diastereomer.
-
Solution: Strictly maintain the temperature at -78 °C during enolate formation and electrophile addition. The choice of solvent can also be critical; THF is generally optimal due to its ability to solvate the lithium cation.
-
-
Epimerization during Cleavage:
-
Cause: Harsh hydrolysis conditions can sometimes lead to racemization at the newly formed stereocenter.
-
Solution: Explore milder cleavage conditions, such as a two-step hydrolysis (e.g., LiOH followed by acid), if racemization is observed.
-
Conclusion
The use of this compound as a chiral auxiliary presents a promising and robust strategy for the asymmetric synthesis of α-amino acids. The methodology is founded on well-understood principles of enolate chemistry and stereochemical control. Its operational simplicity, the potential for high diastereoselectivity, and the accessibility of the synthon from the chiral pool make it a valuable tool for researchers in drug discovery and chemical biology seeking to expand their library of novel chiral building blocks.
References
-
chemmasters.online. (2018). asymmetric induction-chiral auxiliary. YouTube. [Link]
-
Bull, S. D., et al. (n.d.). Chiral glycine cation equivalents: N-acyliminium species derived from diketopiperazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Al-Rawashdeh, N. A.-M. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]
-
Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Capitta, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]
-
Seebach, D., Sting, A. R., & Hoffmann, M. (1996). Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition in English. [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
-
Rocha, J. D., et al. (2021). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
Al-Rawashdeh, N. A.-M. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]
-
Seebach, D., Sting, A. R., & Hoffmann, M. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Semantic Scholar. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link]
-
Seebach, D. (n.d.). D. SEEBACH's research works. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 3-oxopiperazine-1-carboxylate. PubChem. [Link]
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 3-thioxopiperazine-1-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of tert-butyl 3-thioxopiperazine-1-carboxylate. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the thionation of tert-butyl 3-oxopiperazine-1-carboxylate, a key intermediate in many pharmaceutical syntheses.[1]
I. Overview of the Synthesis
The primary route to this compound involves the thionation of its corresponding lactam, tert-butyl 3-oxopiperazine-1-carboxylate. Lawesson's reagent is the most commonly employed thionating agent for this transformation. The overall reaction is depicted below:
Caption: General synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The most frequently encountered challenges are:
-
Incomplete conversion: The starting material, tert-butyl 3-oxopiperazine-1-carboxylate, may not fully convert to the desired thioamide.
-
Difficult purification: The product can be challenging to separate from phosphorus-containing byproducts derived from Lawesson's reagent, as they often exhibit similar polarities.[2]
-
Product instability: Thioamides can be susceptible to hydrolysis or oxidation, leading to decomposition during workup or storage.
-
Side reactions: The Boc protecting group may be labile under certain reaction conditions, leading to undesired byproducts.
Q2: How do I prepare the starting material, tert-butyl 3-oxopiperazine-1-carboxylate?
A2: A common synthetic route to tert-butyl 3-oxopiperazine-1-carboxylate involves the cyclization of a suitably protected diamine precursor. One such method starts from diethanolamine, which undergoes chlorination, Boc protection, and subsequent aminolysis and cyclization.
Q3: What is the mechanism of thionation using Lawesson's reagent?
A3: Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide. This ylide reacts with the carbonyl group of the lactam to form a transient thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the desired thiocarbonyl compound.[3]
Caption: Simplified mechanism of thionation with Lawesson's reagent.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Inactive Lawesson's Reagent: The reagent can degrade upon prolonged exposure to moisture. 2. Insufficient Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. 3. Poor Solubility of Reagents: Inadequate dissolution of either the starting material or Lawesson's reagent can hinder the reaction. | 1. Use freshly opened or properly stored Lawesson's reagent. Consider purchasing from a reputable supplier. 2. Gradually increase the reaction temperature, monitoring by TLC. Refluxing in a suitable solvent like toluene or THF is often effective. 3. Ensure complete dissolution of the starting material before adding Lawesson's reagent. THF is a good solvent choice as it can dissolve both the amide and the reagent.[2] |
| Difficult Purification from Lawesson's Reagent Byproducts | The phosphorus-containing byproducts have similar polarity to the desired thioamide, making chromatographic separation challenging.[2] | Chromatography-Free Workup: After the reaction is complete, add an excess of a diol, such as ethylene glycol, and heat the mixture. This will convert the phosphorus byproducts into more polar species that can be easily removed by an aqueous wash.[4] A detailed protocol for this workup is provided in Section IV. |
| Presence of Multiple Spots on TLC, Including a Baseline Spot | 1. Decomposition of the Thioamide: Thioamides can be unstable, especially in the presence of acid or base during workup. 2. Cleavage of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group can be cleaved under acidic conditions or at elevated temperatures, leading to the formation of the unprotected thioxopiperazine.[5][6] | 1. Use a mild workup procedure. Avoid strong acids or bases. A neutral aqueous wash followed by extraction is recommended. 2. If Boc-group cleavage is suspected, confirm by mass spectrometry. If this is a persistent issue, consider performing the reaction at a lower temperature for a longer duration. |
| Product Appears Oily or Fails to Solidify | The product may be impure, containing residual solvent or byproducts. | 1. Ensure all solvents are thoroughly removed under high vacuum. 2. Attempt to purify a small sample by flash column chromatography to see if a solid product can be obtained. 3. Trituration with a non-polar solvent like hexanes or pentane can sometimes induce crystallization and remove non-polar impurities. |
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate
This procedure is adapted from established methods for the synthesis of N-Boc protected piperazines and related heterocycles.[7]
Sources
- 1. Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. connectjournals.com [connectjournals.com]
Purification techniques for tert-butyl 3-thioxopiperazine-1-carboxylate
Answering the urgent needs of synthetic and medicinal chemists, this Technical Support Center provides a focused troubleshooting guide for the purification of tert-butyl 3-thioxopiperazine-1-carboxylate. As a key heterocyclic building block, obtaining this compound in high purity is critical for the successful development of novel therapeutics. This guide, structured in a practical question-and-answer format, is grounded in established chemical principles and field-proven experience to help you navigate the unique challenges posed by this molecule's structure.
Senior Application Scientist's Foreword
The purification of this compound is often perceived as a routine procedure, yet it presents a confluence of challenges that can impede progress. The molecule's architecture—a Boc-protected piperazine ring coupled with a reactive thione group—demands a nuanced approach. The piperazine core introduces basicity and polarity, which can lead to problematic interactions during chromatography.[1] The thione functional group, while crucial for subsequent synthetic transformations, is susceptible to oxidation and can exhibit different reactivity compared to its more common oxo-analogue.[2] Finally, the tert-butoxycarbonyl (Boc) protecting group, while generally stable, is sensitive to strongly acidic conditions.[3]
This guide is designed to be your lab-bench companion, transforming potential setbacks into successful outcomes by explaining the causality behind each step and providing robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main difficulties arise from three structural features:
-
Piperazine Basicity: The unprotected nitrogen atom in the piperazine ring is basic. This can cause significant tailing and poor separation during silica gel chromatography due to strong interactions with the acidic silica surface.
-
Thione Group Reactivity: Thione groups (C=S) are generally less stable than their carbonyl (C=O) counterparts. They can be susceptible to oxidation or may engage in thione-thiol tautomerism, potentially leading to multiple species in solution and complicating analysis.[4]
-
Compound Polarity: The combination of the polar thione and amide-like functionalities results in a molecule with moderate to high polarity, which dictates the choice of chromatographic and recrystallization solvents.
Q2: What are the expected physical properties and how do they impact purification?
Based on its analogue, tert-butyl 3-oxopiperazine-1-carboxylate, which is a white to yellow crystalline solid with a melting point of 158-164 °C, the thioxo- a derivative is also expected to be a solid at room temperature.[5][6] Its moderate polarity means it will likely be soluble in polar organic solvents like methanol, ethyl acetate, and dichloromethane, and less soluble in nonpolar solvents like hexanes or petroleum ether. This solubility profile is central to developing effective chromatographic and recrystallization systems.
Q3: How can I reliably assess the purity of my final product?
A multi-faceted approach is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for monitoring column chromatography. Use a combination of visualization techniques, such as UV light (if the compound is UV active) and a potassium permanganate (KMnO₄) stain, which reacts with the oxidizable thione and amine groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of the molecule and identifying any impurities. The presence of residual solvents or unreacted starting materials will be readily apparent.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides highly sensitive purity analysis and confirms the molecular weight of the product, helping to rule out unexpected side products or degradation.
Q4: What are the most common impurities I should expect?
Common impurities often include:
-
Unreacted Starting Materials: Depending on the synthetic route.
-
Deprotected Piperazine: Loss of the Boc group under acidic conditions during workup.
-
Oxidized Product: Conversion of the thione (C=S) to the corresponding oxo-analogue (C=O).
-
Residual Solvents: Solvents from the reaction or workup that have not been fully removed (e.g., ethyl acetate, dichloromethane).
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem: My product is a persistent oil and fails to crystallize.
-
Underlying Cause & Solution: This is frequently caused by residual solvents or minor impurities that inhibit the formation of a crystal lattice.
-
Action 1: Remove Residual Solvents. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable). Check for solvent traces using ¹H NMR.
-
Action 2: Trituration. Attempt to induce crystallization by trituration. Add a small amount of a non-solvent (a solvent in which your product is insoluble, e.g., cold hexanes or diethyl ether), and scratch the inside of the flask with a glass rod at the solvent-air interface. This can provide the necessary energy and nucleation sites for crystallization.
-
Action 3: Re-purification. If oiling persists, it indicates significant impurities. Re-purifying by flash column chromatography is the most effective next step.
-
Problem: The compound streaks badly during silica gel chromatography, leading to poor separation and mixed fractions.
-
Underlying Cause & Solution: This is a classic sign of the basic nitrogen on the piperazine ring interacting strongly with the acidic silanol groups (Si-OH) on the silica surface.
-
Action 1: Deactivate the Silica Gel. The most common solution is to add a small amount of a basic modifier to your eluent system. Add 0.5-1% triethylamine (NEt₃) or ammonia in methanol to the mobile phase. This neutralizes the acidic sites on the silica, preventing the basic product from sticking and allowing it to elute as a sharp band.
-
Action 2: Use an Alternative Stationary Phase. If streaking persists, consider using a less acidic stationary phase, such as alumina (neutral or basic grade) or a C18-functionalized silica for reverse-phase chromatography.
-
Problem: My product appears to be degrading on the silica gel column.
-
Underlying Cause & Solution: The prolonged exposure of the sensitive thione group to the acidic silica gel surface can catalyze degradation or side reactions.
-
Action 1: Minimize Contact Time. Perform the chromatography as quickly as possible. Use a slightly more polar solvent system than initially planned to hasten elution. Consider using a dry-loading technique to apply the sample in a concentrated band.
-
Action 2: Switch to a Non-Acidic Method. If degradation is significant, avoid silica gel. Opt for neutral alumina chromatography or, ideally, purify the compound via recrystallization if the impurity profile allows it.
-
Problem: The yield is significantly lower than expected after purification.
-
Underlying Cause & Solution: This could be due to physical loss during transfers, incomplete extraction during workup, or degradation.
-
Action 1: Optimize Extraction. The compound's polarity might lead to it remaining partially in the aqueous layer during workup. Perform multiple extractions (e.g., 3-4 times) with your organic solvent and combine the organic layers.
-
Action 2: Assess Stability. Review your workup and purification conditions. Was the compound exposed to strong acids or oxidants? Was it heated for an extended period? Consider if the thione group might be degrading under these conditions. An LC-MS of the crude material versus the purified product can help diagnose this.
-
Experimental Protocols & Data
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate the common issues of streaking and degradation on silica gel.
-
Preparation of Treated Silica:
-
In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:2 Dichloromethane:Methanol).
-
To this slurry, add triethylamine to a final concentration of 1% v/v.
-
Gently stir the slurry for 5-10 minutes to ensure the silica is fully neutralized.
-
-
Column Packing: Pack a glass column with the treated silica slurry.
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column solvent or dichloromethane.
-
Alternatively (recommended for best results): Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the product). To do this, dissolve the product in a volatile solvent (like dichloromethane), add the silica, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
-
Elution & Fraction Collection:
-
Begin elution with the starting solvent system, gradually increasing the polarity as needed.
-
Collect fractions and monitor them by TLC, using a UV lamp and a KMnO₄ stain for visualization.
-
-
Product Isolation: Combine the pure fractions, and remove the solvent and residual triethylamine under reduced pressure.
| Table 1: Recommended Starting Solvent Systems for Column Chromatography | | :--- | :--- | | Solvent System | Comments | | Hexane / Ethyl Acetate (gradient) | Good for less polar impurities. May require high % of EtOAc. | | Dichloromethane / Methanol (gradient) | A robust system for moderately polar compounds. | | Ethyl Acetate / Methanol (gradient) | For more polar compounds. | | Note: To each system, add 0.5-1% triethylamine (NEt₃) to prevent peak tailing. | |
Protocol 2: Recrystallization
Recrystallization is the ideal method if impurities have significantly different solubility profiles from the product.
-
Solvent Screening (Small Scale):
-
In separate test tubes, place a small amount of your crude product (~10-20 mg).
-
Add a few drops of different solvents (see Table 2) and observe solubility at room temperature and upon heating.
-
An ideal single solvent will dissolve the product when hot but not when cold. A good two-solvent system consists of a "solvent" (in which the product is soluble) and an "anti-solvent" (in which it is not).
-
-
Dissolution: In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and hot filter the solution through a short plug of celite to remove the charcoal.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly under high vacuum.
-
| Table 2: Potential Solvents for Recrystallization Screening | | :--- | :--- | | Single Solvents | Two-Solvent Systems (Solvent / Anti-Solvent) | | Isopropanol | Ethyl Acetate / Hexanes | | Ethyl Acetate | Dichloromethane / Diethyl Ether | | Acetonitrile | Methanol / Water | | Toluene | Acetone / Hexanes |
Visualized Workflows
General Purification Strategy
The following diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Common Purification Issues
This flowchart provides a logical path to diagnose and solve frequent problems.
Caption: Troubleshooting tree for purification challenges.
References
-
Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxopiperazine-1-carboxylate. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
PubChem. (n.d.). tert-Butyl 3-oxopiperidine-1-carboxylate. Retrieved January 22, 2026, from [Link]
- Antypenko, L. M., & Sirko, S. V. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry, 12(3), 47-51.
- ACS Publications. (2023). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Organic Letters.
- MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
Sources
Side reactions and byproduct formation in thionation reactions
Welcome to the technical support center for thionation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting carbonyl compounds into their thiocarbonyl analogs. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the underlying chemistry to empower you to troubleshoot and optimize your experiments effectively.
Introduction to Thionation Chemistry
Thionation is a cornerstone of organosulfur chemistry, enabling access to thioamides, thioketones, thioesters, and other sulfur-containing heterocycles that are pivotal in medicinal chemistry and materials science. The most common reagents for this transformation are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀). While powerful, these reagents are notorious for generating side products and posing purification challenges. This guide provides a structured, question-and-answer approach to address the most common issues encountered in the lab.
Section 1: Troubleshooting Failed or Low-Yielding Reactions
This section addresses the most critical issue: when the reaction simply doesn't work as expected. The following troubleshooting workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low-yield thionation reactions.
Q1: My reaction is sluggish and my Lawesson's Reagent isn't dissolving. What should I do?
Answer: This is a common issue, particularly when using THF as a solvent at room temperature. The solubility of Lawesson's Reagent is limited in many organic solvents.
-
Causality: The thionation reaction with LR proceeds through the dissociation of the LR dimer into a more reactive dithiophosphine ylide monomer[1][2]. If the reagent is not in solution, this equilibrium is hindered, and the reaction rate will be extremely slow.
-
Solution:
-
Increase Solvent Volume: While it may seem counterintuitive to dilute the reaction, ensuring all the LR dissolves is critical. Reactions in THF often require a large volume of solvent[3].
-
Switch Solvents and Increase Temperature: If dilution is not practical, switch to a higher-boiling solvent like toluene or xylene and heat the reaction. Typical temperatures range from 80 °C to 140 °C. The increased temperature enhances both solubility and reaction rate[2][4].
-
Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. This is often due to the rapid heating effect, which overcomes solubility and activation energy barriers efficiently, often leading to cleaner reactions with fewer byproducts[2][5].
-
Q2: I have a low yield and a complex mixture of products. I suspect my reagent has decomposed. Why does this happen?
Answer: Lawesson's Reagent is sensitive to both moisture and heat. Improper handling or reaction conditions can lead to its decomposition and the formation of multiple side products.
-
Causality:
-
Moisture Sensitivity: LR reacts with water, which hydrolyzes the P-S bonds, deactivating the reagent. This is particularly problematic as P₄S₁₀, a related reagent, is known to be flammable and hydrolyze in the presence of moisture[6].
-
Thermal Instability: LR is known to be unstable at temperatures above 110 °C, where it can decompose or polymerize[4][7]. Prolonged heating, even at slightly lower temperatures, can lead to the formation of complex, uncharacterizable phosphorus-sulfur oligomers[2].
-
-
Solution:
-
Ensure Anhydrous Conditions: Always use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Temperature: Do not exceed the recommended temperature for your specific reaction. If high temperatures are required, consider using microwave irradiation for a shorter duration[2].
-
Check Reagent Quality: Use LR from a reputable supplier. Older batches or improperly stored reagents may be partially decomposed.
-
Q3: My amide is thionated, but the ester in the same molecule is untouched. Is this normal?
Answer: Yes, this is expected behavior and highlights the chemoselectivity of Lawesson's Reagent.
-
Causality: The reactivity of carbonyl groups towards LR generally follows the order: Amides > Ketones > Esters[1][7]. This difference is due to the electronic nature of the carbonyl group. The carbonyl carbon in amides is more electron-rich and thus more nucleophilic towards the phosphorus of the dissociated LR monomer, facilitating the initial cycloaddition step. Esters are comparatively less reactive and require more forcing conditions (higher temperatures, longer reaction times) for thionation[1][2].
-
Application: This selectivity can be used to your advantage. If you want to selectively thionate an amide in the presence of an ester, you can run the reaction at a lower temperature (e.g., room temperature to 60 °C)[3]. To thionate the ester as well, you will need to increase the temperature significantly, typically to the boiling point of toluene or xylene.
| Carbonyl Type | Typical Reaction Temperature | Relative Reactivity |
| Amide | Room Temp to 80 °C | High |
| Ketone | 60 °C to 110 °C | Medium |
| Ester | 80 °C to 140 °C | Low |
| Lactone | 60 °C to 110 °C | Medium |
Section 2: Byproduct Formation and Purification Challenges
Even when the desired product is formed, isolating it from the reaction mixture can be the most challenging step due to the formation of phosphorus-containing byproducts.
Caption: The challenge of co-eluting byproducts in chromatography.
Q4: I see my product on TLC, but I can't separate it from a major impurity during column chromatography. What is this impurity?
Answer: The most common and problematic impurity is the six-membered phosphorus-containing ring byproduct, which is formed from the reagent itself.
-
Causality: The mechanism of thionation involves the transfer of sulfur from LR to the carbonyl, leaving behind an oxygenated phosphorus species (ArP(S)OH, which rearranges to ArP(O)SH). This species is unstable and trimerizes to form a stable six-membered ring[3]. This byproduct often has a polarity very similar to that of the desired thiocarbonyl product, causing them to co-elute during silica gel chromatography[4].
-
Solution:
-
Thorough Aqueous Work-up: Before attempting chromatography, perform a rigorous aqueous work-up. Wash the organic layer multiple times with water or a saturated sodium bicarbonate solution. This can help remove some of the more polar phosphorus species, but often the main byproduct remains in the organic layer[3].
-
Byproduct Decomposition Protocol: A highly effective method involves decomposing the byproduct into a more polar species that can be easily removed. An established protocol uses ethylene glycol for this purpose[8].
-
Protocol: Chromatography-Free Work-up via Byproduct Decomposition
This protocol is adapted from the work of Wu, K. et al. and is designed for the efficient removal of the primary phosphorus byproduct[8].
-
Reaction Completion: Once the thionation reaction (conducted in a solvent like toluene) is complete as monitored by TLC, cool the reaction mixture to room temperature.
-
Decomposition: Add an excess of ethylene glycol to the reaction mixture (e.g., 5-10 equivalents relative to the LR used).
-
Heating: Heat the mixture to approximately 95 °C. The addition of a small amount of water (e.g., 1 mL for a 0.2 mol scale reaction) can accelerate the decomposition[9].
-
Monitoring: Monitor the decomposition of the byproduct (a new, more polar spot will appear on TLC, and the original byproduct spot will disappear). This process typically takes 2-4 hours.
-
Work-up: Cool the mixture, dilute with the reaction solvent (e.g., toluene), and wash with water. The highly polar decomposed byproduct will partition into the aqueous layer.
-
Isolation: Separate the organic layer, dry it with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the crude product, which is now significantly purer and may only require recrystallization or a simple filtration through a silica plug.
Q5: My reaction mixture has a very strong, unpleasant smell. How can I manage this?
Answer: The unpleasant smell, often of hydrogen sulfide (H₂S) or other volatile organosulfur compounds, is a common feature of thionation chemistry.
-
Causality: The smell can arise from several sources:
-
Trace H₂S released from the reagent, especially if it has been exposed to moisture.
-
Small volatile sulfur-containing byproducts.
-
The thionating reagent itself.
-
-
Solution:
-
Fume Hood: Always conduct thionation reactions and work-ups in a well-ventilated fume hood.
-
Quenching: Before disposal, quench any residual reagent and reactive byproducts. A bleach (sodium hypochlorite) solution can be used to oxidize sulfur compounds in aqueous waste streams. Be cautious and perform this on a small scale first, as the reaction can be exothermic.
-
Glassware Cleaning: Soak glassware in a bleach solution before washing to eliminate residual odors.
-
Section 3: Alternative Thionating Reagents
While Lawesson's Reagent is the most common, other reagents have been developed to address some of its shortcomings, particularly regarding purification.
Q6: Are there alternatives to Lawesson's Reagent that offer an easier work-up?
Answer: Yes, several alternatives have been developed. The two most prominent are the Curphey Reagent and Fluorous Lawesson's Reagent.
| Reagent | Composition | Key Advantage | Main Drawback |
| Lawesson's Reagent (LR) | Dimer of 4-methoxyphenyl-dithiophosphine ylide | Commercially available, well-established reactivity. | Difficult byproduct removal by chromatography. |
| Curphey Reagent | P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Reagent-derived byproducts are easily removed by hydrolytic workup or filtration[10]. Yields are often comparable or superior to LR. | P₄S₁₀ is highly moisture-sensitive. |
| Fluorous LR | LR with perfluoroalkyl chains attached | Byproduct is removed by simple fluorous solid-phase extraction (F-SPE), avoiding column chromatography[8][11]. | Higher cost and requires F-SPE cartridges. |
-
Curphey Reagent (P₄S₁₀/HMDO): In this system, P₄S₁₀ is the primary thionating agent. HMDO is believed to act as a scavenger for the electrophilic polythiophosphate byproducts that form during the reaction. This prevents them from causing side reactions and converts them into nonpolar, soluble species that are easily removed[7][10].
-
Fluorous Lawesson's Reagent (f-LR): This is a modified version of LR where long perfluoroalkyl "ponytails" are attached to the aromatic rings. While its reactivity is similar to standard LR, the fluorous tag allows for the selective separation of the fluorous byproduct (and any unreacted f-LR) from the non-fluorous organic product using a fluorous solid-phase extraction (F-SPE) cartridge. The product is simply eluted while the fluorous compounds are retained, completely avoiding traditional chromatography[11].
References
-
Lawesson's Reagent. Organic Chemistry Portal. [Link]
-
Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]
-
Khatoon, H., & Abdulmalek, E. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]
-
Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628. [Link]
-
Caddick, S. (2001). Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages, SP66. [Link]
-
Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. ResearchGate. (2002). [Link]
- Varma, R. S., & Kumar, D. (1999). Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Organic Letters, 1(5), 697–700.
-
Thionation Using Fluorous Lawesson's Reagent. Request PDF on ResearchGate. (2006). [Link]
-
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210-5278. (Note: While not directly provided by the search, this is a canonical review on the topic and supports many of the general statements). A summary of its findings can be seen in related search results like [Link].
-
Wu, K., Ling, Y., Ding, A., & Hu, X. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 958–965. [Link]
-
Cantillo, D., & Kappe, C. O. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7151–7163. [Link]
-
Grishina, G. V., et al. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. Molecules, 28(10), 4201. [Link]
Sources
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
Stability of tert-butyl 3-thioxopiperazine-1-carboxylate under different reaction conditions
Welcome to the technical support center for tert-butyl 3-thioxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this versatile building block under various experimental conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that influence its stability?
A1: The stability of this compound is primarily dictated by two key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the cyclic thioamide moiety. The Boc group is a well-known acid-labile protecting group for amines.[1][2][3] The thioamide, while generally stable, can be susceptible to hydrolysis, oxidation, and reduction under specific conditions.[4]
Q2: How stable is the Boc group on this molecule to acidic and basic conditions?
A2: The Boc group is generally stable to a wide range of basic and nucleophilic conditions.[1] However, it is readily cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly remove the Boc group, even at room temperature.[2][5] The lability in acid is due to the formation of a stable tert-butyl cation.[1]
Q3: What is the general stability of the thioamide functional group in this molecule?
A3: Thioamides are typically less stable than their amide counterparts. The thioamide in this compound is relatively stable in common aprotic organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN).[4] However, it can be sensitive to strong acids and bases, which can catalyze its hydrolysis. It is also susceptible to oxidative and reductive conditions.
Q4: Can I use protic solvents like methanol or ethanol with this compound?
A4: While thioamides can be soluble in polar protic solvents, caution is advised. Protic solvents, especially in the presence of acid or base catalysts, can participate in the hydrolysis of the thioamide group. For reactions where the thioamide must remain intact, it is generally safer to use aprotic solvents.[4]
Q5: How should I store this compound to ensure its long-term stability?
A5: For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This will minimize potential degradation from moisture, light, and atmospheric oxygen.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Unexpected Cleavage of the Boc Protecting Group
If you observe the formation of 3-thioxopiperazine as a byproduct, it is likely that the Boc group has been unintentionally removed.
Potential Causes and Solutions:
-
Acidic Reagents or Contaminants: The most common cause of Boc deprotection is the presence of acid. This can be an intended reagent or an acidic impurity in your solvents or other reagents.
-
Solution: Carefully neutralize your reaction mixture if acidic conditions are not required for your desired transformation. Use freshly distilled or high-purity anhydrous solvents.
-
-
Elevated Temperatures: Although primarily acid-labile, prolonged heating can sometimes lead to the thermal decomposition of the Boc group.
-
Solution: If possible, run your reactions at or below room temperature. If heating is necessary, minimize the reaction time and temperature.
-
-
Lewis Acids: Some Lewis acids can also facilitate the cleavage of the Boc group.
-
Solution: If a Lewis acid is required for your reaction, consider using milder Lewis acids or running the reaction at a lower temperature to minimize deprotection.
-
Issue 2: Degradation of the Thioamide Moiety
Degradation of the thioamide can manifest as the formation of the corresponding amide (3-oxopiperazine derivative) or other unidentified byproducts.
Potential Causes and Solutions:
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the thioamide to the corresponding amide.
-
Solution: Ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere.
-
-
Oxidation: Oxidizing agents can convert the thioamide to other sulfur-containing species or cleave the C=S bond.
-
Solution: Avoid the use of strong oxidizing agents unless a specific transformation of the thioamide is desired. If your reaction is sensitive to air, perform it under an inert atmosphere.
-
-
Reduction: Strong reducing agents, particularly those used for desulfurization like Raney nickel, will reduce the thioamide.[6] Some borane reagents can also reduce thioamides to amines.[7][8]
-
Solution: Choose your reducing agent carefully. If you need to perform a reduction elsewhere in the molecule, select a reagent that is chemoselective and will not affect the thioamide group.
-
Data Summary: Stability under Various Conditions
| Condition | Functional Group | Stability | Potential Degradation Products | References |
| Strong Acid (e.g., TFA, HCl) | Boc | Labile | 3-Thioxopiperazine | [1][2] |
| Thioamide | Potentially Unstable | Hydrolysis to amide | [9] | |
| Strong Base (e.g., NaOH, KOtBu) | Boc | Generally Stable | - | [1] |
| Thioamide | Potentially Unstable | Hydrolysis to amide, deprotonation | [4] | |
| Oxidizing Agents (e.g., m-CPBA, H₂O₂) | Thioamide | Labile | Amide, sulfoxide, or other oxidized species | [10] |
| Reducing Agents (e.g., Raney Ni, LiAlH₄) | Thioamide | Labile | Piperazine, desulfurized product | [6][7] |
| Heat | Boc | Moderately Stable | 3-Thioxopiperazine | |
| Thioamide | Moderately Stable | Decomposition |
Experimental Protocols
Protocol 1: General Procedure for a Stability Test
This protocol allows you to assess the stability of this compound under your specific reaction conditions.
Materials:
-
This compound
-
Your reaction solvent(s)
-
Your intended reagents (acid, base, catalyst, etc.)
-
Internal standard (e.g., durene, undecane)
-
TLC plates and appropriate eluent
-
LC-MS or GC-MS for analysis
Procedure:
-
Set up a control reaction vial containing this compound (1 eq) and a known amount of an internal standard in your chosen solvent.
-
Set up a separate reaction vial with this compound (1 eq), the internal standard, and all the reagents for your planned reaction.
-
Stir both vials under the intended reaction conditions (temperature, atmosphere).
-
At regular time intervals (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot from each vial.
-
Analyze the aliquots by TLC and LC-MS or GC-MS.
-
Compare the chromatograms of the control and the reaction mixture. The disappearance of the starting material and the appearance of new peaks in the reaction mixture will indicate instability. The internal standard will allow for quantification of the degradation.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Caption: Hydrolysis of the thioamide to the corresponding amide.
References
-
Thioamide N–C(S) Activation by Ground-State- Destabilization - The Royal Society of Chemistry . (2022-04-07). (URL: [Link])
-
tert-Butyl Esters - Organic Chemistry Portal . (URL: [Link])
-
Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem . (URL: [Link])
-
Boc-Protected Amino Groups - Organic Chemistry Portal . (URL: [Link])
-
Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem . (URL: [Link])
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis - ChemRxiv . (URL: [Link])
-
Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed . (URL: [Link])
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - NIH . (2024-04-20). (URL: [Link])
-
Catalyst-free reductive desulfurization of thioamides with ammonia borane through a concerted double-hydrogen transfer mechanism - Organic Chemistry Frontiers (RSC Publishing) . (URL: [Link])
-
Synthesis of Thioamides via Decarboxylative/Oxidative Cross‐Coupling Reaction by Visible‐Light Photocatalysis | Request PDF - ResearchGate . (URL: [Link])
-
Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] - Master Organic Chemistry . (2011-10-29). (URL: [Link])
-
Primitive thioesterification/hydrolysis reaction cycles for dissipative assemblies - ChemRxiv . (2025-10-06). (URL: [Link])
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC . (2020-02-15). (URL: [Link])
-
tert-Butyl nitrite (TBN) - Organic Chemistry Portal . (URL: [Link])
-
Effects of Thioamide Substitutions on the Conformation and Stability of α- and 310-Helices . (URL: [Link])
-
tert-Butyloxycarbonyl protecting group - Wikipedia . (URL: [Link])
-
Reaction of 3,5-di-( tert -butyl)- o -benzoquinone with arylamines developing to the formation of a pentaheterocyclic 12Н-quinoxaline[2,3-b]phenoxazine system. A deeper insight into the reaction mechanism - ResearchGate . (2025-08-05). (URL: [Link])
-
Contemporary Applications of Thioamides and Methods for their Synthesis - ChemRxiv . (URL: [Link])
-
Catalyst-free reductive desulfurization of thioamides with ammonia borane through a concerted double-hydrogen transfer mechanism - RSC Publishing . (2025-08-07). (URL: [Link])
-
On the thermal decomposition of tert.-butyl hydroperoxide, its sensitivity to metals and its kinetics, studied by thermoanalytic methods | Request PDF - ResearchGate . (URL: [Link])
-
Stability of thioamides? - ResearchGate . (2013-02-25). (URL: [Link])
-
Thioamide synthesis by thionation - Organic Chemistry Portal . (URL: [Link])
-
Simplified mechanism of desulfurization of thioamides. - ResearchGate . (URL: [Link])
-
The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts - Chemical Science (RSC Publishing) . (URL: [Link])
-
Desulfurization - Organic Chemistry Portal . (URL: [Link])
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals . (URL: [Link])
-
Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides | Request PDF - ResearchGate . (URL: [Link])
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit . (2024-02-27). (URL: [Link])
-
Kinetic Study of Di-Tert-Butyl Peroxide: Thermal Decomposition and Product Reaction Pathways | Request PDF - ResearchGate . (2025-08-07). (URL: [Link])
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry . (2018-06-07). (URL: [Link])
-
Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins - PMC - PubMed Central . (2016-06-06). (URL: [Link])
-
Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PubMed Central . (URL: [Link])
-
tert-Butyl 3-Oxopiperazine-1-carboxylate, 5g, Each - CP Lab Safety . (URL: [Link])
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst-free reductive desulfurization of thioamides with ammonia borane through a concerted double-hydrogen transfer mechanism - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Catalyst-free reductive desulfurization of thioamides with ammonia borane through a concerted double-hydrogen transfer mechanism - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis of Thioxopiperazines
Welcome to the technical support center dedicated to overcoming the challenges in thioxopiperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties, particularly low yields, in their synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this important class of heterocyclic compounds. Our approach is rooted in explaining the "why" behind the experimental choices, ensuring a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: From Starting Materials to Final Product
This section is structured to follow a logical experimental workflow, addressing specific issues you might encounter at each stage of the synthesis.
Stage 1: Synthesis of the Diketopiperazine (DKP) Precursor
The most common route to thioxopiperazines involves the synthesis of a diketopiperazine (DKP) intermediate, followed by a thionation reaction. Low yields in the final thioxopiperazine product often originate from inefficiencies in this initial cyclization step.
Question 1: My diketopiperazine cyclization is sluggish or incomplete, resulting in a low yield of the precursor. What are the likely causes and how can I improve it?
Answer:
Incomplete cyclization is a frequent hurdle. Several factors can contribute to this issue:
-
Suboptimal Reaction Conditions: The cyclization of a linear dipeptide precursor to a DKP is often a thermodynamically controlled process. Insufficient heat or prolonged reaction times at suboptimal temperatures can lead to incomplete conversion.
-
Troubleshooting:
-
Increase Temperature: For many dipeptide cyclizations, refluxing in a high-boiling solvent like toluene or xylene is necessary to drive the reaction to completion.
-
Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1]
-
-
-
Steric Hindrance: Bulky side chains on the amino acid precursors can sterically hinder the intramolecular cyclization.
-
Troubleshooting:
-
Protecting Group Strategy: While seemingly counterintuitive, the choice of protecting groups on the side chains can influence the conformation of the linear dipeptide, potentially pre-organizing it for cyclization. Experiment with different protecting groups that might reduce steric clash in the transition state.
-
-
-
Racemization: The conditions required for cyclization can sometimes lead to racemization at the alpha-carbons of the amino acid residues. This can be a significant issue, especially when stereochemical purity is crucial.
-
Troubleshooting:
-
Base Selection: If a base is used to facilitate cyclization, a non-nucleophilic, sterically hindered base is often preferred to minimize epimerization.
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the risk of racemization.
-
-
Question 2: I am observing significant side product formation during the DKP synthesis. What are the common side reactions and how can I suppress them?
Answer:
Side reactions can significantly consume your starting material and complicate purification. Here are some common culprits:
-
Intermolecular Reactions: Instead of cyclizing, the linear dipeptide precursors can react with each other to form linear polymers.
-
Troubleshooting:
-
High Dilution: Running the reaction at high dilution favors intramolecular cyclization over intermolecular polymerization. This is a critical parameter to optimize.
-
-
-
Diketopiperazine Formation during Peptide Synthesis: For those using solid-phase peptide synthesis (SPPS) to prepare the linear dipeptide, premature cyclization and cleavage from the resin to form a DKP can occur, especially with sequences containing proline.[2][3]
-
Troubleshooting:
-
Choice of Protecting Groups: Using Bsmoc-protected amino acids instead of Fmoc has been shown to eliminate the formation of DKP byproducts during SPPS.[2]
-
Coupling Reagents: The choice of coupling reagent can influence the rate of this side reaction.
-
-
Stage 2: Thionation of the Diketopiperazine
The conversion of the DKP to the thioxopiperazine is typically achieved using a thionating agent, with Lawesson's reagent being the most common.[4][5]
Question 3: The thionation of my diketopiperazine with Lawesson's reagent is giving a low yield of the desired thioxopiperazine. How can I optimize this step?
Answer:
Low yields in the thionation step are often related to the reactivity of Lawesson's reagent and the reaction conditions.
-
Incomplete Reaction: Lawesson's reagent requires sufficient thermal energy to be effective.
-
Troubleshooting:
-
Temperature and Solvent: The reaction is typically performed at elevated temperatures, often in refluxing toluene or xylene.[5] Ensure the temperature is high enough and the reaction is allowed to proceed for a sufficient amount of time.
-
Stoichiometry of Lawesson's Reagent: While a stoichiometric amount (0.5 equivalents for a dicarbonyl) is theoretically needed, an excess of Lawesson's reagent may be required to drive the reaction to completion. However, a large excess can lead to purification challenges. A good starting point is to use a slight excess and monitor the reaction by TLC or LC-MS.
-
-
-
Degradation of Starting Material or Product: The high temperatures required for thionation can sometimes lead to the degradation of sensitive functional groups on your DKP or the thioxopiperazine product.
-
Troubleshooting:
-
Alternative Thionating Agents: While Lawesson's reagent is popular, other thionating agents like phosphorus pentasulfide (P4S10) can also be used.[6][7] In some cases, P4S10 may be more reactive and allow for lower reaction temperatures, though it can also be less selective.[5]
-
Reaction Monitoring: Carefully monitor the reaction progress to avoid prolonged heating once the starting material has been consumed.
-
-
Question 4: The purification of my thioxopiperazine is difficult, and I am losing a significant amount of product during workup. What are some effective purification strategies?
Answer:
Purification can be a major bottleneck, especially with the byproducts generated from Lawesson's reagent.
-
Phosphorus Byproducts: The phosphorus-containing byproducts from Lawesson's reagent can be difficult to remove.
-
Troubleshooting:
-
Aqueous Workup: A thorough aqueous workup with a saturated sodium bicarbonate solution can help to remove some of the acidic phosphorus byproducts.[1]
-
Column Chromatography: Column chromatography on silica gel is often necessary. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from the phosphorus byproducts.
-
Fluorous Lawesson's Reagent: For challenging purifications, consider using a fluorous analog of Lawesson's reagent. The fluorous byproducts can be easily removed by a simple filtration through a fluorous solid-phase extraction cartridge.[8]
-
-
-
Product Solubility: Thioxopiperazines can sometimes have limited solubility, making purification and handling challenging.
-
Troubleshooting:
-
Solvent Selection: Carefully choose solvents for extraction and chromatography based on the solubility of your specific thioxopiperazine. Small-scale solubility tests can be very informative.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to thioxopiperazines?
The most prevalent and versatile method involves a two-step process:
-
Synthesis of a 2,5-diketopiperazine (DKP): This is typically achieved through the cyclization of a linear dipeptide. The dipeptide can be synthesized using standard solution-phase or solid-phase peptide synthesis techniques.[9][10]
-
Thionation of the DKP: The carbonyl groups of the DKP are then converted to thiocarbonyl groups using a thionating agent, most commonly Lawesson's reagent.[4][5]
Q2: How do I choose the appropriate starting materials (amino acids) for my thioxopiperazine synthesis?
The choice of amino acids will be dictated by the desired final structure of your thioxopiperazine. Key considerations include:
-
Side Chain Functionality: Be mindful of any functional groups on the amino acid side chains that may be sensitive to the reaction conditions, particularly the high temperatures of the thionation step. It may be necessary to use protecting groups.
-
Stereochemistry: The stereochemistry of the final product will be determined by the stereochemistry of the starting amino acids. Be aware of the potential for racemization during the cyclization step.
Q3: Are there any one-pot methods for synthesizing thioxopiperazines?
While the two-step approach is more common and generally higher yielding, some one-pot syntheses have been reported. These often involve the reaction of α-amino acids or their derivatives with a sulfur source under conditions that promote both cyclization and thionation. However, these methods can be less general and may require more optimization for specific substrates.
Q4: What analytical techniques are most useful for monitoring the reaction and characterizing the final product?
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of both the cyclization and thionation reactions. Staining with potassium permanganate can be useful for visualizing the starting materials and products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the presence of the desired product and identifying any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation and confirmation of the final thioxopiperazine product.
Data Presentation
Table 1: Troubleshooting Guide for Low Yields in Thioxopiperazine Synthesis
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Yield of DKP Precursor | Incomplete cyclization | Increase reaction temperature; use microwave irradiation. |
| Steric hindrance | Optimize protecting group strategy. | |
| Side reactions (polymerization) | Perform the reaction at high dilution. | |
| Low Yield of Thioxopiperazine | Incomplete thionation | Increase reaction temperature; use a slight excess of Lawesson's reagent. |
| Degradation of material | Monitor reaction closely; consider alternative thionating agents. | |
| Product Loss During Purification | Difficult removal of byproducts | Thorough aqueous workup; optimized column chromatography; consider fluorous Lawesson's reagent. |
| Poor product solubility | Perform small-scale solubility tests to identify suitable solvents. |
Experimental Protocols
General Protocol for the Synthesis of a Diketopiperazine (DKP)
-
Preparation of the Linear Dipeptide: Synthesize the desired linear dipeptide using standard solution-phase or solid-phase peptide synthesis methodologies.
-
Cyclization:
-
Dissolve the linear dipeptide in a high-boiling solvent (e.g., toluene, xylene) to a concentration of approximately 0.01 M (high dilution).
-
Heat the solution to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude DKP by recrystallization or column chromatography.
-
General Protocol for the Thionation of a Diketopiperazine
-
Reaction Setup:
-
Dissolve the diketopiperazine (1 equivalent) in anhydrous toluene or xylene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add Lawesson's reagent (0.5 to 0.6 equivalents per carbonyl group).
-
-
Reaction:
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove any insoluble material.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude thioxopiperazine by column chromatography on silica gel.
-
Visualizations
Workflow for Troubleshooting Low Yields
Caption: A decision-tree workflow for systematically troubleshooting low yields in thioxopiperazine synthesis.
Reaction Scheme: Synthesis of Thioxopiperazine
Caption: A simplified two-step reaction scheme for the synthesis of thioxopiperazines.
References
-
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Available at: [Link]
-
Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Available at: [Link]
-
2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. PubMed. Available at: [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC - NIH. Available at: [Link]
-
Synthesis of New Diketopiperazines, Thiolation to Thiodiketopiperazines, and Examination of Their ROS-Generating Properties. ResearchGate. Available at: [Link]
-
Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link]
- The preparation method of 2 piperazinones. Google Patents.
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available at: [Link]
-
Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI. Available at: [Link]
-
Diketopiperazines. Baran Lab. Available at: [Link]
-
Mechanistic Studies of Octahydrophenazine Formation from a 2-Hydroxycyclohexanone/Ammonium Acetate Model System in Ethanol. PubMed. Available at: [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. Available at: [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]
- Methods for the synthesis of diketopiperazines. Google Patents.
-
Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link]
-
Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH. Available at: [Link]
-
Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. Available at: [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions. ResearchGate. Available at: [Link]
-
Thionation Using Fluorous Lawesson's Reagent. ResearchGate. Available at: [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. Available at: [Link]
- Preparation of piperazinones for use as sulfur dioxide absorbents. Google Patents.
-
Synthesis of 2‐Thioxo‐4‐oxoperhydro‐1,3‐thiazines by the Reaction of the Chlorides of α,β‐Unsaturated Acids with the Salts of Dithiocarbamic Acid and Its 3‐Substituted Derivatives. Sci-Hub. Available at: [Link]
-
2,5-Diketopiperazines: synthesis, reactions, medicinal chemistry, and bioactive natural products. PubMed. Available at: [Link]
-
Reactions and Reactivity of Thienopyridines: Facile Synthesis of Some Pyridothienooxazepine Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Reactions of New Thienopyridines, Pyridothieniopyrimidines and Pyridothienotriazines. ResearchGate. Available at: [Link]
Sources
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- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-Boc Deprotection of Sulfur-Containing Compounds
Welcome to the technical support center for navigating the complexities of N-Boc deprotection in the presence of sulfur-containing functional groups. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific challenges during the chemical synthesis of molecules bearing moieties such as methionine, cysteine, thioethers, and thiols. The inherent nucleophilicity and susceptibility to oxidation of sulfur can lead to a variety of side reactions and incomplete deprotection. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address these issues head-on.
Frequently Asked Questions (FAQs)
Core Issues & Incomplete Reactions
Q1: My N-Boc deprotection is sluggish or incomplete when a sulfur-containing residue is present. What are the primary causes?
A1: Incomplete N-Boc deprotection in the presence of sulfur-containing compounds often stems from several factors:
-
Insufficient Acid Strength or Stoichiometry: The standard acidic conditions for Boc removal (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)) might be partially neutralized or otherwise attenuated by basic functionalities on the substrate or impurities.[1][2] The lone pair of electrons on the sulfur atom can also interact with the acid, reducing its effective concentration.
-
Reaction Conditions: While many deprotections proceed smoothly at room temperature, substrates with steric hindrance or electronic effects from the sulfur group may require more forcing conditions, such as elevated temperatures or longer reaction times to drive the reaction to completion.[3]
-
Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction rate. Aprotic solvents like dichloromethane (DCM) are common, but sometimes protic solvents can facilitate the cleavage.[3]
Side Reactions & Impurity Formation
Q2: I'm observing significant side product formation. What are the most common side reactions with sulfur-containing compounds during Boc deprotection?
A2: The primary culprit in side product formation is the highly reactive tert-butyl cation generated during the acid-catalyzed cleavage of the Boc group.[3][4] This carbocation can lead to several unwanted reactions, particularly with nucleophilic sulfur residues:
-
S-Alkylation: The tert-butyl cation can be attacked by the nucleophilic sulfur atom of methionine or cysteine, leading to the formation of a stable sulfonium salt or S-tert-butylated cysteine, respectively.[4][5] This is a significant issue in peptide synthesis.
-
Oxidation: The thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfides, especially if the reaction is exposed to air for extended periods. Methionine can also be oxidized to methionine sulfoxide.[5][6]
-
Alkylation of Other Residues: Besides sulfur, other nucleophilic residues like tryptophan and tyrosine are also prone to alkylation by the tert-butyl cation.[4]
Troubleshooting Guides
Guide 1: Overcoming Incomplete Deprotection
If you are facing an incomplete reaction, a systematic approach to optimizing the reaction conditions is necessary.
Troubleshooting Workflow: Incomplete Deprotection
Caption: Workflow for troubleshooting incomplete N-Boc deprotection.
Detailed Protocol: Standard Acidic Deprotection with Optimization
-
Initial Attempt: Dissolve the N-Boc protected sulfur-containing compound in dichloromethane (DCM) to a concentration of approximately 0.1 M. Add 10 equivalents of trifluoroacetic acid (TFA) (a common starting point is a 20-50% v/v solution of TFA in DCM).[7]
-
Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 30 minutes.[3]
-
Optimization - Acid: If the reaction is slow, incrementally increase the concentration of TFA. Alternatively, switch to 4M HCl in dioxane, which can be more effective for certain substrates.[7]
-
Optimization - Temperature: If increasing the acid concentration does not suffice, gently heat the reaction mixture to 40-50°C.[3]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.[3]
Guide 2: Suppressing Side Reactions with Scavengers
The most effective strategy to prevent side reactions from the tert-butyl cation is the addition of "scavengers" to the reaction mixture. These molecules are designed to trap the carbocation before it can react with your desired product.[4]
The Role of Scavengers
Caption: Mechanism of scavenger action in preventing S-alkylation.
Recommended Scavengers for Sulfur-Containing Compounds
| Scavenger | Typical Concentration | Target Side Reaction | Notes |
| Thioanisole | 5% (v/v) | S-alkylation of Met/Cys, Trp alkylation | Highly effective for sulfur-containing residues.[8][9] |
| Triisopropylsilane (TIS) | 1-5% (v/v) | General cation scavenger, reduces carbocations | Often used in combination with other scavengers.[3] |
| 1,2-Ethanedithiol (EDT) | 1-5% (v/v) | S-alkylation, prevents disulfide formation | Has a strong odor; work in a fume hood. |
| Dimethyl Sulfide (DMS) | 2.5-5% (v/v) | Suppresses methionine oxidation and S-alkylation | A volatile and effective scavenger.[5][8] |
| Water | 2.5-5% (v/v) | General cation scavenger | Can sometimes slow the deprotection reaction.[8] |
Experimental Protocol: Deprotection with a Scavenger Cocktail
This protocol is particularly useful in solid-phase peptide synthesis (SPPS) for cleaving peptides containing sensitive residues like Cys, Met, and Trp.
-
Prepare the Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail. A common and effective mixture is TFA/Thioanisole/H₂O/TIS (90:5:2.5:2.5 v/v/v/v) .
-
Reaction Setup: Add the cleavage cocktail to the resin-bound peptide or dissolve your substrate in the cocktail. Use a ratio of approximately 10 mL of cocktail per gram of resin.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized based on the specific peptide sequence.
-
Product Isolation: After the reaction is complete, filter the resin and wash it with fresh TFA. Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide under vacuum. The crude product can then be purified by reverse-phase HPLC.
Guide 3: Alternative & Milder Deprotection Methods
When standard acidic methods fail or lead to significant degradation, several alternative methods can be employed.
1. Thermal Deprotection
-
Principle: Heating an N-Boc protected amine, often in a high-boiling point solvent like dioxane or methanol, can induce thermal cleavage of the Boc group without the need for an acid catalyst.[10] This can be particularly useful for substrates sensitive to strong acids.
-
Conditions: Temperatures typically range from refluxing in a suitable solvent to higher temperatures (e.g., 150-230°C) in a sealed tube or continuous flow reactor.[7][10]
2. Lewis Acid-Mediated Deprotection
-
Principle: Lewis acids can coordinate to the carbonyl oxygen of the Boc group, facilitating its removal under milder conditions than strong Brønsted acids.
-
Reagents: Common Lewis acids for this purpose include Zinc Bromide (ZnBr₂) in DCM or Trimethylsilyl Iodide (TMSI).[11] TMSI is particularly effective and often works rapidly at room temperature.[7]
3. Catalytic Deprotection
-
Principle: Certain solid-supported acid catalysts can be used for Boc deprotection, offering the advantage of easy removal by filtration.
-
Reagents: Montmorillonite K10 clay and Dawson heteropolyacids have been shown to be effective for this transformation.[1]
Conclusion
The deprotection of N-Boc protected sulfur-containing compounds presents a unique set of challenges that require careful consideration of reaction conditions and potential side reactions. By understanding the underlying chemical principles—primarily the reactivity of the tert-butyl cation and the nucleophilicity of sulfur—researchers can devise rational troubleshooting strategies. The systematic optimization of acid concentration and temperature, the judicious use of scavengers like thioanisole and TIS, and the exploration of alternative deprotection methods provide a robust toolkit for achieving clean and efficient deprotection. This guide serves as a practical resource to navigate these challenges, enabling the successful synthesis of complex molecules for research and drug development.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
SciSpace. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
ACS Publications. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Retrieved from [Link]
-
Encyclopedia.pub. (2020). SO2 Poisoning Mechanism. Retrieved from [Link]
-
ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]
-
PubMed Central. (2010). Sulfur Amino Acid Metabolism and Its Control in Lactococcus lactis IL1403. Retrieved from [Link]
-
Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2019). Isolated Products of deprotection and freebasing of Boc protected.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Mechanism of deprotection of enol thioether. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
- El-Faham, A., & Albericio, F. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of the Brazilian Chemical Society.
-
ResearchGate. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]
-
PubMed Central. (2022). Thioester deprotection using a biomimetic NCL approach. Retrieved from [Link]
-
PubMed Central. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Retrieved from [Link]
-
MDPI. (2022). Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite Catalyst. Retrieved from [Link]
-
ResearchGate. (2020). How does sulfur in thiazole poison Pd catalyst?. Retrieved from [Link]
-
The Biology Project. (n.d.). Amino Acids - Sulfur-Containing. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2020). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. Retrieved from [Link]
-
SAE International. (2021). Reversible Sulfur Poisoning of 3-way Catalyst linked with Oxygen Storage Mechanisms. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mcours.net [mcours.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Managing the Reactivity of the Thiocarbonyl Group
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the chemistry of the thiocarbonyl group. As a synthetic tool, the C=S functional group offers a unique and powerful reactivity profile, distinct from its oxygen analog, the carbonyl group.[1][2] This enhanced reactivity, however, is a double-edged sword, often presenting significant challenges in synthesis, purification, and handling.[3][4] This guide is structured to provide researchers, medicinal chemists, and drug development professionals with practical, field-proven insights to anticipate, troubleshoot, and master the complexities of thiocarbonyl chemistry.
Pillar 1: Understanding the "Why" - Core Principles of Thiocarbonyl Reactivity
Before diving into specific troubleshooting scenarios, it's crucial to understand the fundamental properties that govern the behavior of the thiocarbonyl group. This knowledge is the bedrock of rational experimental design and effective problem-solving.
The distinct reactivity of a thiocarbonyl (C=S) compared to a carbonyl (C=O) stems from the differences between sulfur and oxygen.[5]
-
Weaker π-Bond: The C=S π-bond is significantly weaker than the C=O π-bond (dissociation energy of ~115 kcal/mol vs. ~162 kcal/mol).[5] This is due to less efficient orbital overlap between carbon's 2p and sulfur's larger 3p orbitals. A weaker bond means the thiocarbonyl group is more readily available to participate in a wider range of reactions, including cycloadditions and radical processes.[2][6]
-
Greater Polarizability: Sulfur is larger and more polarizable than oxygen.[5] This makes the sulfur atom a "softer" center, enhancing its reactivity with soft nucleophiles and electrophiles.[6]
-
Reduced Polarity: Carbon and sulfur have similar electronegativities, making the C=S bond less polar than the C=O bond. Consequently, reactions are often governed more by orbital interactions (frontier molecular orbitals) than by simple electrostatic attraction.[6]
These core differences explain why thiocarbonyl compounds are versatile reagents but also prone to instability, dimerization, and unwanted side reactions.[1][5]
Pillar 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Section A: Synthesis & Thionation Reactions
Question 1: My thionation reaction with Lawesson's Reagent is giving low yields or failing to go to completion. What's going wrong?
Answer: This is a common issue. Low conversion rates with Lawesson's Reagent (LR) or other thionating agents like Phosphorus Pentasulfide (P₄S₁₀) can be traced back to several factors.
-
Cause 1: Reagent Quality & Stoichiometry: Lawesson's Reagent can degrade with improper storage. Ensure you are using fresh, high-quality reagent. Stoichiometry is also critical; for less reactive carbonyls like esters or amides, you may need to use a larger excess of LR and higher temperatures.[7]
-
Cause 2: Insufficient Temperature or Reaction Time: Thionation of stable carbonyls requires significant thermal energy to overcome the activation barrier. If you are working with amides or esters, which are less reactive than ketones, prolonged heating at reflux in a high-boiling solvent like toluene or xylene is often necessary.[7]
-
Cause 3: Solubility Issues: Both your starting material and the Lawesson's Reagent must be sufficiently soluble in the reaction solvent at the reaction temperature. If you observe a heterogeneous mixture that doesn't change, consider a different solvent system (e.g., pyridine, THF, or dioxane).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low-yield thionation reaction.
Question 2: My reaction is messy, with multiple byproducts. How can I improve the selectivity?
Answer: Byproduct formation often arises from the high reactivity of the thiocarbonyl product or side reactions of the thionating agent.
-
Self-Reaction of Product: Highly reactive thioketones and especially thioaldehydes can dimerize, trimerize, or polymerize.[5] The best strategy is often to generate and use them in situ in a subsequent step without isolation.
-
Over-thionation/Side Reactions: If your molecule contains multiple carbonyl groups or other reactive sites, Lawesson's Reagent can be unselective. Generally, ketones are more reactive than amides, which are more reactive than esters.[7] You can sometimes achieve selectivity by carefully controlling the temperature and stoichiometry. For instance, using a substoichiometric amount of LR at a lower temperature may allow for the selective thionation of a ketone in the presence of an ester.
-
Alternative Reagents: For sensitive substrates, consider milder or more specialized reagents. For example, the use of elemental sulfur in the presence of an amine base can be a milder route to certain thioamides.[8]
Section B: Stability, Handling, and Purification
Question 1: My purified thiocarbonyl compound is decomposing in the vial or during purification. What are the best practices for handling and storage?
Answer: Stability is a major concern for many thiocarbonyl compounds, particularly thioketones and thioesters.
-
Storage: Store purified thiocarbonyl compounds under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C or below), and protected from light. Oxygen and light can promote oxidation and radical-mediated decomposition.[3] Exclusion of moisture is also critical, as many are susceptible to hydrolysis.[1][4]
-
Purification: Standard silica gel chromatography can be problematic. The acidic nature of silica can catalyze decomposition or hydrolysis.
-
Solution 1: Neutralize Your Silica. Pre-treat your silica gel by slurrying it in your eluent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine or pyridine).
-
Solution 2: Use Alternative Stationary Phases. Alumina (neutral or basic) or Florisil can be less destructive alternatives to silica gel.
-
Solution 3: Minimize Contact Time. Run your column as quickly as possible. Consider using flash chromatography over gravity chromatography. If the compound is sufficiently non-polar, a quick filtration through a plug of neutral alumina might be sufficient.
-
Question 2: My thiocarbonyl-containing molecule is intended for a biological assay but it's unstable in aqueous media. How can I address this?
Answer: The instability of thiocarbonyls, especially thioketones, in aqueous or physiological media is a known challenge due to hydrolysis.[4]
-
Structural Modification: The stability of a thiocarbonyl is highly dependent on its electronic environment. Thioamides are generally the most stable due to resonance delocalization of the nitrogen lone pair into the C=S bond. Thioketones are often the least stable. If your application allows, converting a thioketone to a more stable derivative like a thioamide could be a solution.
-
Pro-drug Approach: Design a more stable precursor that releases the active thiocarbonyl compound under specific physiological conditions.
-
Complexation: For thioketones, complexation to a metal center can dramatically increase stability. For example, a Pt(II) complex can be formed by coordinating the sulfur atom to the metal, effectively protecting the thiocarbonyl group from hydrolysis and oxidation.[3][4] This strategy can be used to stabilize the molecule for delivery, with the active compound potentially being released at the target site.[9]
Section C: Characterization
Question: I'm having trouble confirming the presence of my thiocarbonyl group. What are the key spectroscopic handles?
Answer: Characterization can be tricky because the signals are often less intense or in different regions compared to carbonyls.
| Spectroscopic Method | Key Feature for Thiocarbonyls (C=S) | Comparison to Carbonyls (C=O) |
| ¹³C NMR | The C=S carbon is highly deshielded, appearing far downfield, typically in the 190-240 ppm range. | The C=O carbon is also downfield, but usually in the 160-210 ppm range. The C=S signal is a very strong indicator. |
| IR Spectroscopy | The C=S stretch is weak to medium in intensity and appears in the 1020-1250 cm⁻¹ region.[5] | The C=O stretch is a very strong, sharp peak in the 1650-1850 cm⁻¹ region. The absence of a strong C=O peak and the appearance of a new peak in the C=S region is good evidence. |
| UV-Vis | Many thiocarbonyl compounds are colored (yellow, orange, red, blue) due to the low-energy n→π* electronic transition.[5] | Most simple carbonyl compounds are colorless. A distinct color is often the first sign of a successful thionation. |
| Mass Spectrometry | Look for the expected molecular ion. The presence of sulfur gives a characteristic isotopic pattern (M+2 peak is ~4.4% of the M peak), which can help confirm the elemental composition. | The M+2 peak for oxygen-containing compounds is much smaller (~0.2%). |
Pillar 3: Frequently Asked Questions (FAQs)
Q1: What are the main reactivity pathways for a thiocarbonyl group?
A: The thiocarbonyl group is exceptionally versatile and can react with a wide range of partners.[1][2]
-
With Nucleophiles: Unlike carbonyls where nucleophiles almost exclusively attack the carbon atom, thiocarbonyls can undergo attack at either the carbon ("carbophilic addition") or the sulfur ("thiophilic addition"). The outcome depends on the hardness/softness of the nucleophile. Hard nucleophiles (like organolithiums) tend to attack the carbon, while soft nucleophiles (like phosphines or some enolates) can attack the sulfur.
-
With Electrophiles: The sulfur atom's lone pairs are more reactive than oxygen's, making thiocarbonyls more reactive toward electrophiles like alkyl halides or acids.
-
With Radicals: The weak C=S π-bond makes thiocarbonyls excellent partners in radical reactions. Radicals readily add to the sulfur atom, a key step in processes like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[6]
-
Pericyclic Reactions: Thiocarbonyls are excellent dienophiles and dipolarophiles, readily participating in [4+2] and [3+2] cycloaddition reactions.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Thiocarbonyl chemistry in polymer science - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00050D [pubs.rsc.org]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Tert-Butyl 3-Thioxopiperazine-1-Carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of tert-butyl 3-thioxopiperazine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure a successful and scalable synthesis. Our approach is built on explaining the causal relationships in the experimental process, ensuring that every protocol is a self-validating system.
Overview of the Synthesis
The conversion of tert-butyl 3-oxopiperazine-1-carboxylate to its thio-analog, this compound, is a critical step in the synthesis of various pharmacologically active compounds. The most common and effective method for this transformation is the thionation of the lactam carbonyl group using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[1][2] While effective, this reaction presents specific challenges, particularly concerning reaction completeness, byproduct removal, and scalability. This guide will address these challenges directly.
Overall Reaction Scheme:
Recommended Experimental Protocol
This protocol is optimized for high yield and scalability, incorporating a modern workup procedure to simplify purification.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Typical Grade | Notes |
| tert-butyl 3-oxopiperazine-1-carboxylate | 200.25 | >98% | Ensure it is dry. |
| Lawesson's Reagent (LR) | 404.47 | >97% | Store under inert gas, away from moisture. |
| Toluene | 92.14 | Anhydrous | Use a dry, high-purity solvent. |
| Ethylene Glycol | 62.07 | Reagent Grade | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ACS Grade | Aqueous solution. |
| Brine | - | ACS Grade | Saturated NaCl solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ACS Grade | For drying. |
| Diethyl Ether / Hexanes | - | ACS Grade | For crystallization/precipitation. |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq).
-
Reagent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of starting material). Begin stirring to dissolve the starting material.
-
Lawesson's Reagent Addition: Add Lawesson's Reagent (0.6 eq) to the stirred solution in one portion.
-
Heating: Heat the reaction mixture to 80-90°C under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Cooling and Quenching (Optimized Workup): Once the reaction is complete, cool the mixture to room temperature. Add ethylene glycol (2.0 eq relative to LR) and stir the mixture vigorously for 30-60 minutes.[6]
-
Expert Insight: This is a critical step for scalability. Ethylene glycol reacts with the phosphorus-containing byproducts, forming more polar, easily separable compounds and avoiding the need for extensive column chromatography.[6]
-
-
Aqueous Workup: Dilute the mixture with ethyl acetate or toluene. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid or oil.
-
Purification: The crude product can often be purified by precipitation or crystallization. Triturate the crude material with a non-polar solvent system like diethyl ether/hexanes to induce precipitation of the pure product. Filter the solid and dry it under a vacuum.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment.
Q1: The reaction is stalled; TLC/LC-MS shows a significant amount of unreacted starting material even after several hours.
-
Possible Cause 1: Inactive Lawesson's Reagent (LR). LR is sensitive to moisture and can degrade over time.
-
Solution: Use freshly purchased LR or LR that has been stored properly under an inert atmosphere. A quick purity check by melting point can be indicative of its quality.
-
-
Possible Cause 2: Insufficient Temperature. The reaction rate is temperature-dependent.
-
Solution: Ensure the internal reaction temperature is consistently within the 80-90°C range. For very stubborn reactions, the temperature can be cautiously increased to 100°C, but monitor for potential decomposition (darkening of the reaction mixture).
-
-
Possible Cause 3: Insufficient LR. The stoichiometry may need optimization depending on the purity of your LR and the scale of the reaction.
-
Solution: Add an additional portion of LR (0.1-0.2 eq) and continue monitoring the reaction.
-
Q2: The final product is contaminated with a foul-smelling, phosphorus-containing impurity that is difficult to remove.
-
Possible Cause: Incomplete Quenching of Byproducts. The phosphorus byproducts from LR are notoriously difficult to remove via standard chromatography or extraction.
-
Solution 1 (Recommended): Implement the ethylene glycol workup as described in the protocol.[6] This is the most effective method for sequestering these impurities.
-
Solution 2 (Alternative): If the ethylene glycol quench was insufficient, attempt a column chromatography purification. Use a gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate. The phosphorus byproducts are typically less polar than the desired thio-lactam product.
-
Q3: The reaction yield is very low, and the crude material is a complex mixture of products.
-
Possible Cause: Reaction Temperature is Too High. Excessive heat (>110°C) can cause LR to decompose, leading to side reactions and a lower yield of the desired product.[5]
-
Solution: Carefully control the reaction temperature using an oil bath and a thermometer. Do not exceed 100-110°C. Consider using a solvent with a suitable boiling point, like toluene (b.p. 111°C), to naturally regulate the maximum temperature.
-
-
Possible Cause: Presence of Water. Water in the starting material or solvent can hydrolyze LR, reducing its effectiveness and leading to side reactions.
-
Solution: Use anhydrous solvents and ensure the starting lactam is thoroughly dried before use. Run the reaction under a dry, inert atmosphere (nitrogen or argon).
-
Q4: Upon scaling up the reaction, I'm experiencing significant issues with heat transfer and purification.
-
Possible Cause 1: Inefficient Stirring and Heating. In large vessels, maintaining a homogenous temperature can be difficult.
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for efficient mixing. Use a heating mantle with a temperature controller and probe to accurately monitor the internal temperature.
-
-
Possible Cause 2: Purification Bottleneck. Column chromatography is not practical for large-scale purification.
-
Solution: The combination of the ethylene glycol workup and final crystallization/precipitation is designed for scalability.[6] Optimize the crystallization solvent system at a small scale first to maximize recovery.
-
Visualization of Key Processes
Experimental Workflow
The diagram below outlines the streamlined workflow from reaction setup to final product isolation.
Caption: A streamlined workflow for the synthesis.
Mechanism of Thionation
Understanding the mechanism helps in troubleshooting side reactions. Lawesson's Reagent (LR) is in equilibrium with its reactive monomer, which initiates the reaction.[3][7]
Caption: The mechanism of thionation by Lawesson's Reagent.
Frequently Asked Questions (FAQs)
Q1: Why is Lawesson's Reagent preferred over other thionating agents like Phosphorus Pentasulfide (P₄S₁₀)?
Lawesson's Reagent is generally milder, more soluble in organic solvents, and more selective than P₄S₁₀.[1] Reactions with LR typically require lower temperatures and shorter reaction times, and often result in higher yields and cleaner product profiles.[5][7] P₄S₁₀ often requires harsh conditions, such as refluxing in high-boiling solvents like xylene or pyridine for extended periods.[7]
Q2: Can I use a different solvent instead of toluene?
Yes, other anhydrous, non-polar aprotic solvents can be used. Dioxane and tetrahydrofuran (THF) are common alternatives. However, toluene is often preferred for its higher boiling point, which allows for a convenient reaction temperature range. Ensure any solvent used is thoroughly dried, as water will readily deactivate the Lawesson's Reagent.
Q3: What are the primary safety precautions I should take when working with Lawesson's Reagent?
Lawesson's Reagent and the thionation reaction itself can release noxious sulfur-containing gases, including hydrogen sulfide (H₂S).
-
Ventilation: Always handle Lawesson's Reagent and run the reaction in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quenching: Be aware that quenching the reaction with aqueous solutions can generate H₂S. The recommended ethylene glycol workup minimizes this risk.
Q4: Are there any greener or more modern alternatives to the standard Lawesson's Reagent?
Yes, several advancements have been made.
-
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and can be performed under solvent-free conditions.[1][8]
-
Fluorous Lawesson's Reagent: This modified version of LR has a fluorous tag, which makes the phosphorus byproducts easily separable by a simple solid-phase extraction or filtration, simplifying purification significantly.[8]
Q5: My starting material has other functional groups (e.g., an ester). Will Lawesson's Reagent react with them?
Lawesson's Reagent exhibits selectivity. The general order of reactivity for carbonyls is amides/lactams > ketones > esters.[3][4] Under the relatively mild conditions used for lactam thionation (80-90°C), an ester group (like the Boc-protecting group) is unlikely to react. Thionating an ester typically requires more forcing conditions. This selectivity is a key advantage of LR.[3]
References
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Khatoon, H., et al. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. Retrieved from [Link]
-
Khatoon, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Retrieved from [Link]
-
ResearchGate. (2021). Mechanism of the thionation reaction using Lawesson's reagent (1). [Image]. Retrieved from [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(04), 503-505. Retrieved from [Link]
-
Sigut, K. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Work-up procedure for the reaction with LR. [Image]. Retrieved from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
Technical Support Center: Analytical Methods for Reactions with tert-butyl 3-thioxopiperazine-1-carboxylate
Welcome to the technical support guide for monitoring chemical reactions involving tert-butyl 3-thioxopiperazine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. As a thio-analogue of the more common tert-butyl 3-oxopiperazine-1-carboxylate, this compound presents unique analytical challenges and opportunities.[1][2] This guide provides field-proven insights, detailed protocols, and troubleshooting solutions in a direct question-and-answer format to ensure the integrity and efficiency of your experimental workflows.
General Reaction Monitoring Strategy
A multi-technique approach is often the most robust strategy for monitoring the consumption of the starting material and the formation of products. Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment, while High-Performance Liquid Chromatography (HPLC) provides quantitative data on reaction progress and purity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation of the desired product and identification of any byproducts.
Caption: General workflow for monitoring a reaction involving this compound.
Section 1: Thin-Layer Chromatography (TLC)
TLC is the first line of analysis for its speed and simplicity. It provides an excellent qualitative snapshot of the reaction's progress.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: The molecule has moderate polarity due to the Boc-protecting group and the thioamide moiety. A good starting point is a mixture of a non-polar and a moderately polar solvent.
| Solvent System (v/v) | Typical Application | Expected Rf of Starting Material |
| 30% Ethyl Acetate in Hexanes | General purpose, good starting point. | 0.3 - 0.5 |
| 50% Ethyl Acetate in Hexanes | For more polar products. | 0.6 - 0.8 |
| 5-10% Methanol in Dichloromethane | For highly polar products or to overcome streaking. | > 0.8 |
Causality: The choice of solvent balances the compound's affinity for the polar stationary phase (silica gel) and the mobile phase. Ethyl acetate provides the polarity needed to move the compound up the plate, while hexanes modulate the retention.
Q2: How can I visualize the spots on the TLC plate? My compound isn't UV active.
A2: While the piperazine ring itself is not a strong chromophore, visualization can be achieved through several methods.
-
UV Light (254 nm): This should always be the first method tried.[3][4] Although not a highly conjugated system, the thioamide group may provide sufficient quenching for visualization. Commercially prepared TLC plates contain a fluorescent indicator that allows UV-active compounds to appear as dark spots.[3]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent, general-purpose oxidative stain. The thioamide group is readily oxidized, which will result in a yellow or brown spot on a purple background. This stain is destructive.[3]
-
Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method. Iodine has an affinity for many organic compounds, particularly those with heteroatoms like sulfur and nitrogen, and will cause them to appear as brown spots.[5]
Troubleshooting Guide
Q3: My spots are streaking badly. What's causing this?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: You may have spotted too much material. Try diluting your reaction aliquot before spotting.
-
Inappropriate Solvent System: The compound may have low solubility in the chosen mobile phase. Adding a small percentage of a more polar solvent like methanol can help.
-
Compound Instability: The compound might be degrading on the acidic silica gel.[6] To test for this, you can run a 2D TLC.[6] If the spot is not on the diagonal after turning the plate 90 degrees and re-running, decomposition is occurring.[6] In this case, consider using TLC plates with a different stationary phase, like alumina.
Q4: I don't see any spots on my plate after development and staining.
A4: This can be a frustrating issue with several potential causes:
-
Insufficient Concentration: The concentration of your compound in the aliquot may be too low to be detected.[7] Try spotting multiple times in the same location, allowing the solvent to dry between applications.[7]
-
Compound Volatility: If your product is volatile, it may have evaporated from the plate during development or while drying.[3] This is less likely with the title compound but possible for certain byproducts.
-
Wrong Visualization Technique: The compound may not be reactive to the chosen stain.[3] Always try UV light first, as it's non-destructive, before moving to chemical stains.[3][4]
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative reaction monitoring, allowing for precise determination of reactant consumption, product formation, and the purity of the final product.
Frequently Asked Questions (FAQs)
Q5: What are the recommended starting conditions for an HPLC method?
A5: A reversed-phase method is the most logical choice. The following conditions provide a robust starting point for method development.
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the tert-butyl group, while being suitable for the overall moderate polarity of the molecule.[8][9][10] |
| Mobile Phase | A: Water (0.1% TFA or Formic Acid) B: Acetonitrile (0.1% TFA or Formic Acid) | Acetonitrile is often a better choice than methanol for nitrogen-containing heterocycles as it can lead to better peak shapes.[11] The acid modifier is crucial for protonating free amines and silanols, which prevents peak tailing. |
| Elution | Isocratic or Gradient | Start with a 10-minute gradient from 30% B to 90% B to quickly determine the approximate retention time. Then, optimize to an isocratic method for faster run times if baseline separation is achieved.[11] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV, 210 nm and 254 nm | 210 nm provides a general detection wavelength for the amide/thioamide bonds. 254 nm can also be monitored, though absorbance may be weak. |
| Injection Volume | 10 µL | A standard volume; adjust based on sample concentration. |
Troubleshooting Guide
Q6: My peaks are tailing significantly. How can I improve the peak shape?
A6: Peak tailing is a common issue, often related to secondary interactions between the analyte and the stationary phase.[12]
Caption: Decision tree for troubleshooting HPLC peak tailing.
-
Expertise: The piperazine nitrogen atoms can interact with residual, acidic silanol groups on the silica backbone of the C18 column. By adding a strong acid like trifluoroacetic acid (TFA) to the mobile phase, you protonate these nitrogens, preventing this secondary interaction and sharpening the peak. Increasing temperature can improve mass transfer kinetics and reduce tailing.[13]
Q7: I'm seeing a new, unexpected peak in my chromatogram as the reaction progresses. How do I identify it?
A7: The appearance of unknown peaks indicates the formation of byproducts or degradation. The best approach is to use HPLC coupled with a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, offering crucial clues to its identity. For example, a loss of the tert-butyl group (-56 Da) is a common fragmentation or degradation pathway for Boc-protected compounds.[14][15]
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structural confirmation of your starting material and products.
Frequently Asked Questions (FAQs)
Q8: What are the key ¹H NMR signals to monitor for this compound?
A8: You should focus on the disappearance of starting material signals and the appearance of new product signals.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Diagnostic Feature |
| tert-butyl (Boc) | ~1.4 - 1.5 | Singlet | 9H | A large, sharp singlet. Its presence confirms the Boc group is intact.[16][17] |
| Piperazine CH₂ | ~3.0 - 4.5 | Multiplets | 6H | These signals are often complex due to coupling and potential conformational isomers. Their chemical environment will change significantly upon reaction at the thioamide or secondary amine. |
| N-H | ~8.0 - 9.0 | Broad Singlet | 1H | This proton is part of the thioamide group. It may exchange with D₂O. Its position is highly solvent-dependent. |
Expertise: The thioamide C=S bond has a significant double bond character, leading to restricted rotation. This can result in the presence of rotamers (conformational isomers), which may appear as doubled or broadened signals in the NMR spectrum, especially at room temperature.[18] Running the NMR at an elevated temperature can sometimes coalesce these signals into sharper peaks.[15]
Troubleshooting Guide
Q9: My ¹H NMR spectrum is very broad and poorly resolved. What can I do?
A9: Poor resolution can stem from several sources:
-
Sample Purity: The presence of paramagnetic impurities (e.g., residual metal catalysts) can cause significant line broadening. Try filtering your NMR sample through a small plug of celite or silica.
-
Solvent Choice: The choice of solvent can affect chemical shifts and the rate of conformational exchange.[18] If you are using CDCl₃, try switching to DMSO-d₆ or CD₃OD to see if resolution improves.
-
Conformational Dynamics: As mentioned (Q8), rotamers can cause broad peaks. Acquiring the spectrum at a higher temperature (e.g., 50-80 °C) can increase the rate of interconversion and lead to sharper, averaged signals.[17]
Section 4: Mass Spectrometry (MS)
MS is a powerful tool for confirming the molecular weight of your products and identifying impurities.
Frequently Asked Questions (FAQs)
Q10: What are the expected ions and fragmentation patterns for this compound in ESI-MS?
A10: In positive mode Electrospray Ionization (ESI+), you can expect to see the following key ions. The replacement of an oxygen atom with a sulfur atom results in a mass increase of approximately 16 Da compared to the oxo-analogue.[19][20]
| Ion | m/z (Calculated) | Description |
| [M+H]⁺ | 217.11 | Protonated molecular ion. |
| [M+Na]⁺ | 239.09 | Sodium adduct, very common in ESI. |
| [M-C₄H₈+H]⁺ | 161.06 | Loss of isobutylene from the Boc group. A very characteristic fragment.[15] |
| [M-Boc+H]⁺ | 117.05 | Complete loss of the Boc group (C₅H₉O₂). |
Expertise & Trustworthiness: The fragmentation of the Boc group is a highly reliable diagnostic tool.[14] Observing the loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) from your parent ion provides strong evidence for the presence of this protecting group in your molecule.[21][22] The fragmentation of the piperazine ring itself can also occur, but the Boc-related fragments are typically the most prominent.
Troubleshooting Guide
Q11: I don't see the molecular ion [M+H]⁺ peak, but I see a peak corresponding to the deprotected amine. Why?
A11: This is a common phenomenon known as in-source fragmentation or instability of the protecting group under the MS conditions.[15] The Boc group can be labile, especially under acidic conditions or with increased ionization energy.
-
To Confirm: Look for the other characteristic fragments, like the loss of isobutylene. Their presence, even without the parent ion, strongly suggests your compound was present before ionization.
-
To Mitigate: Try using "softer" ionization settings on the mass spectrometer (e.g., lower cone voltage or capillary temperature). You can also try adding a small amount of a base like ammonium hydroxide to your sample to see if it improves the stability of the parent ion, though this may suppress ionization.
References
-
MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]
-
ResearchGate. A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations. [Link]
-
Shimadzu. G340A Examination of Analysis of the Total Sulfur Content Using Nexis™ SCD-2030. [Link]
- Google Patents. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
-
PubChem. tert-Butyl 3-oxopiperazine-1-carboxylate. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
JACS Au. Chirality Sensing of N-Heterocycles via 19F NMR. [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]
-
Journal of the American Chemical Society. Solvent Effects on the Thioamide Rotational Barrier: An Experimental and Theoretical Study. [Link]
-
ResearchGate. Relevant Mass Spectral Data for Amides and Thioamides Regarding Tautomerism Occurrence. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
ResearchGate. Sulfur compounds identification and quantification from Allium spp. fresh leaves. [Link]
-
YouTube. Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]
-
ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... [Link]
-
YouTube. Visualizing a TLC plate. [Link]
-
ResearchGate. Separation and determination of trifluoperazine and prochlorperazine in pharmaceutical preparations by HPLC. [Link]
-
Journal of Mass Spectrometry. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
-
PMC. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. [Link]
-
SynOpen. Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). [Link]
-
Preprints.org. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
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UCLA Chemistry. TLC Visualization Methods. [Link]
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PMC. A novel method for heterocyclic amide–thioamide transformations. [Link]
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PubChem. tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. [Link]
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The Royal Society of Chemistry. Depsipeptide synthesis using a late-stage Ag(I)-promoted macrolactonisation of peptide thioamides. [Link]
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Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
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EPFL. TLC Visualization Reagents. [Link]
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Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
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ACS Omega. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. [Link]
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MDPI. Computational NMR Study of Benzothienoquinoline Heterohelicenes. [Link]
-
ResearchGate. High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment. [Link]
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ResearchGate. Automated HPLC analysis of glutathione and thiol-containing compounds in grape juice and wine using pre-column derivatization with fluorescence detection. [Link]
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ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Link]
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Chemistry LibreTexts. 5.7: Visualizing TLC Plates. [Link]
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Validation & Comparative
A Tale of Two Scaffolds: A Comparative Guide to tert-butyl 3-thioxopiperazine-1-carboxylate and its Oxo-Analog
In the landscape of medicinal chemistry and drug development, the piperazine scaffold is a privileged structure, forming the core of numerous approved therapeutics. The functionalization of this versatile ring system allows for the fine-tuning of physicochemical and pharmacological properties. A common derivative, tert-butyl 3-oxopiperazine-1-carboxylate , serves as a valuable building block in the synthesis of complex bioactive molecules.[1] A less explored but mechanistically intriguing modification is the isosteric replacement of the carbonyl oxygen with sulfur, yielding tert-butyl 3-thioxopiperazine-1-carboxylate . This guide provides a detailed comparison of these two analogs, delving into their structural, physicochemical, and potential biological differences, underpinned by established chemical principles and supported by experimental data where available.
Unveiling the Analogs: Structure and Rationale
At first glance, the structural difference between the two molecules is subtle: the substitution of a single atom. However, this seemingly minor change from an amide to a thioamide introduces significant alterations in electronics, sterics, and hydrogen bonding capabilities, which can profoundly impact a molecule's behavior in a biological system.[2][3]
The rationale for exploring thioamide analogs in drug discovery is multifaceted. Thioamides can exhibit increased metabolic stability towards enzymatic hydrolysis, a common metabolic fate for amide-containing drugs.[4] Furthermore, the distinct electronic properties of the thiocarbonyl group can lead to altered target engagement and potentially novel pharmacological profiles.[5]
Physicochemical Properties: A Comparative Analysis
The substitution of oxygen with the larger, less electronegative sulfur atom directly influences several key physicochemical parameters. Below is a table summarizing the known properties of the oxo-analog and the predicted properties of the thioxo-analog, based on fundamental principles of thioamide chemistry.
| Property | tert-butyl 3-oxopiperazine-1-carboxylate | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₉H₁₆N₂O₃[6] | C₉H₁₆N₂O₂S | Substitution of one oxygen atom with a sulfur atom. |
| Molecular Weight | 200.23 g/mol [6] | 216.30 g/mol | The atomic weight of sulfur is greater than that of oxygen. |
| Melting Point | 156-160 °C[7][8] | Lower than the oxo-analog | Thioamides generally exhibit weaker hydrogen bonding compared to their amide counterparts, leading to lower melting points.[3] |
| Polarity | Polar | More polar | The C=S bond is more polarizable than the C=O bond, which can lead to stronger dipole-dipole interactions and increased overall polarity. |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor at the carbonyl oxygen. | The thiocarbonyl sulfur is a weaker hydrogen bond acceptor than the carbonyl oxygen.[2] | The lower electronegativity and more diffuse orbitals of sulfur reduce its ability to accept hydrogen bonds. |
| Solubility | Soluble in methanol[8] | Predicted to have altered solubility profiles. | Changes in polarity and hydrogen bonding capacity will influence solubility in various solvents. |
Synthesis: Forging the Scaffolds
The synthetic accessibility of these analogs is a crucial consideration for their application in research and development.
Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate
The synthesis of the oxo-analog is well-established and can be achieved through various routes. One common approach involves the protection of one of the nitrogen atoms of a piperazine precursor, followed by oxidation or the use of a lactamization strategy.
Proposed Synthesis of this compound
A straightforward and widely used method for the synthesis of thioamides from their corresponding amides is thionation using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.
Caption: Proposed synthetic conversion of the oxo-analog to the thioxo-analog.
This reaction typically proceeds under mild conditions and is tolerant of a wide range of functional groups, making it an efficient method for accessing the thioxo-analog.
Spectroscopic and Electronic Fingerprints: Key Differences
The structural dissimilarity between the two compounds gives rise to distinct spectroscopic signatures.
-
Infrared (IR) Spectroscopy: The most prominent difference would be the C=O stretching vibration in the IR spectrum of the oxo-analog, typically appearing around 1650-1680 cm⁻¹. This peak would be absent in the thioxo-analog, which would instead exhibit a C=S stretching vibration at a lower frequency, generally in the range of 1020-1250 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons adjacent to the carbonyl/thiocarbonyl group would be different. The greater deshielding effect of the carbonyl oxygen would likely result in downfield shifts for neighboring protons and carbons compared to the thioxo-analog.
-
Electronic Properties: A key electronic difference lies in the energy of the π* orbital. The π* orbital of a thioamide is lower in energy than that of the corresponding amide.[9] This has significant implications for its reactivity and ability to participate in non-covalent interactions, such as n→π* interactions, which can influence protein folding and stability.[9]
A Hypothetical Foray into Biological Activity Comparison
While no direct comparative biological studies on these two specific molecules are readily available, we can propose a logical experimental workflow to evaluate their potential differences in a drug discovery context. Given that many piperazine-containing compounds exhibit activity at G-protein coupled receptors (GPCRs), a competitive binding assay would be a suitable initial screen.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine and compare the binding affinities of tert-butyl 3-oxopiperazine-1-carboxylate and this compound for a specific GPCR target (e.g., Dopamine D2 receptor).
Materials:
-
Cell membranes expressing the target GPCR.
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for the D2 receptor).
-
Test compounds: tert-butyl 3-oxopiperazine-1-carboxylate and this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.
-
Calculate the Ki (inhibition constant) for each compound to quantify its binding affinity.
Caption: Workflow for a comparative radioligand binding assay.
The results of this assay would provide valuable data on how the oxo-to-thioxo substitution affects the binding affinity of the piperazine scaffold for a specific biological target. Further studies, such as functional assays and metabolic stability assays, would be necessary to build a comprehensive understanding of their relative pharmacological profiles.
Conclusion: A Subtle Change with Potentially Profound Implications
The comparison between this compound and its oxo-analog highlights a fundamental principle in medicinal chemistry: small structural modifications can lead to significant changes in a molecule's properties and biological activity. While the oxo-analog is a well-characterized and widely used synthetic intermediate, the exploration of its thioxo counterpart opens up new avenues for drug design and discovery. The predicted alterations in physicochemical properties, electronic character, and metabolic stability make the thioxo-analog an intriguing candidate for further investigation. The hypothetical experimental workflow outlined in this guide provides a starting point for researchers to systematically evaluate the potential of this and other thioamide-containing molecules in the quest for novel and improved therapeutics.
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A Comparative Guide to the Biological Activity of Tert-butyl 3-oxopiperazine-1-carboxylate and its Thioxo-Analog
In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone for the development of novel therapeutics, owing to its versatile structure and prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comparative analysis of two closely related piperazine derivatives: tert-butyl 3-oxopiperazine-1-carboxylate and its bioisosteric analog, tert-butyl 3-thioxopiperazine-1-carboxylate. While the former is a recognized building block in pharmaceutical synthesis, the biological profile of its thioxo-counterpart remains largely unexplored. This document will delve into the known context of the oxo-piperazine, introduce the concept of thio-substitution as a bioisosteric modification, and present a framework of experimental protocols to systematically evaluate and compare the potential biological activities of these two compounds.
Introduction: The Significance of the Piperazine Core and Bioisosteric Modification
The piperazine ring is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][3][4] The introduction of a tert-butoxycarbonyl (Boc) protecting group, as seen in tert-butyl 3-oxopiperazine-1-carboxylate, provides a valuable handle for synthetic chemists to elaborate the molecule into more complex drug candidates.
A key strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of a lead compound is bioisosteric replacement. This involves the substitution of an atom or a group of atoms with another that possesses similar steric and electronic characteristics. The replacement of a carbonyl oxygen with a sulfur atom to form a thiocarbonyl group is a classic example of such a modification. This seemingly subtle change can significantly alter a molecule's polarity, hydrogen bonding capacity, and metabolic stability, potentially leading to a distinct biological activity profile.
This guide will therefore not only review the (limited) known biological context of tert-butyl 3-oxopiperazine-1-carboxylate but also, by leveraging the principles of bioisosterism, propose a comprehensive experimental plan to elucidate and compare the biological activities of its thioxo-analog for the first time.
Physicochemical Properties: A Tale of Two Analogs
A comparative summary of the key physicochemical properties of the two compounds is presented below. These properties are crucial in understanding their potential behavior in biological systems.
| Property | tert-butyl 3-oxopiperazine-1-carboxylate | This compound (Predicted) |
| Molecular Formula | C₉H₁₆N₂O₃ | C₉H₁₆N₂O₂S |
| Molecular Weight | 200.23 g/mol | 216.30 g/mol |
| Appearance | White to off-white crystalline powder/waxy solid | Likely a pale yellow solid |
| Polarity | Polar | More polar than the oxo-analog |
| Hydrogen Bond Acceptor Count | 3 | 2 (O), 1 (S) - Sulfur is a weaker H-bond acceptor |
| Hydrogen Bond Donor Count | 1 | 1 |
Synthesis of the Target Compounds
A reliable supply of high-purity compounds is the bedrock of any biological investigation. The following section outlines plausible synthetic routes for both the oxo- and thioxo-piperazine derivatives.
Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate
This compound can be synthesized from commercially available piperazin-2-one through a straightforward N-protection reaction with di-tert-butyl dicarbonate (Boc₂O).[5]
Protocol:
-
To a solution of piperazin-2-one (1.0 eq) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be washed with water and the organic layer dried over anhydrous sodium sulfate.
-
The solvent is then removed under reduced pressure to yield tert-butyl 3-oxopiperazine-1-carboxylate, which can be further purified by recrystallization or column chromatography if necessary.
Synthesis of this compound
The thioxo-analog can be prepared from its oxo-counterpart via a thionation reaction, commonly employing Lawesson's reagent.[6][7] Lawesson's reagent is a well-established and efficient thionating agent for amides and lactams.[8][9]
Protocol:
-
Dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in an anhydrous solvent such as toluene or tetrahydrofuran (THF).
-
Add Lawesson's reagent (0.5-1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Caption: Synthetic workflow for the preparation of the target compounds.
Proposed Comparative Biological Evaluation
Given the known biological activities of the broader piperazine class, a comparative study of the oxo- and thioxo-analogs should focus on three key areas: cytotoxicity, antimicrobial activity, and anti-inflammatory potential.
Cytotoxicity Assessment against Cancer Cell Lines
Many piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][10][11][12][13] The MTT assay is a widely used colorimetric method to assess cell viability and provides a quantitative measure of a compound's cytotoxic potential.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of tert-butyl 3-oxopiperazine-1-carboxylate and this compound in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing
The piperazine nucleus is a component of several clinically used antimicrobial agents.[14][15][16][17] Therefore, it is pertinent to evaluate the antibacterial and antifungal activities of the two target compounds. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare two-fold serial dilutions of each test compound in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anti-inflammatory Activity Assessment
Piperazine derivatives have also been reported to possess anti-inflammatory properties.[2][18][19][20] A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells without LPS) and a positive control (cells with LPS and vehicle).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and determine the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Comparative Summary and Expected Outcomes
The following table summarizes the proposed experiments and the key data points that will be generated to facilitate a direct comparison between the two compounds.
| Biological Activity | Experimental Assay | Key Metric | Expected Outcome Comparison |
| Cytotoxicity | MTT Assay | IC₅₀ (µM) | A lower IC₅₀ value indicates higher cytotoxicity. The thioxo-analog may exhibit different potency and selectivity against various cancer cell lines compared to the oxo-analog. |
| Antimicrobial Activity | Broth Microdilution | MIC (µg/mL) | A lower MIC value signifies greater antimicrobial potency. The sulfur atom in the thioxo-derivative could potentially interact differently with microbial targets, leading to a different spectrum of activity. |
| Anti-inflammatory Activity | NO Inhibition Assay | % Inhibition of NO Production | A higher percentage of inhibition indicates stronger anti-inflammatory potential. The altered electronic properties of the thioxo-group may influence the compound's ability to modulate inflammatory pathways. |
Conclusion
This guide provides a comprehensive framework for the comparative biological evaluation of tert-butyl 3-oxopiperazine-1-carboxylate and its novel thioxo-analog, this compound. While the oxo-derivative is primarily known as a synthetic intermediate, the exploration of its biological activities, alongside its thioxo-counterpart, is a scientifically meritorious endeavor. The proposed experimental protocols are robust, well-established, and will generate quantitative data to facilitate a clear and objective comparison. The insights gained from such a study will not only elucidate the specific biological profiles of these two compounds but also contribute to a deeper understanding of the structure-activity relationships within the piperazine class of compounds and the impact of bioisosteric sulfur substitution.
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A Comparative Spectroscopic Guide to Thioxopiperazines and Oxopiperazines for the Discerning Researcher
In the landscape of medicinal chemistry and drug development, the piperazine scaffold remains a cornerstone for the design of novel therapeutic agents. The substitution of a carbonyl oxygen with sulfur to form a thioxopiperazine can dramatically alter the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. Understanding the nuanced structural differences between oxopiperazines and their thioxo-analogs is paramount for rational drug design. This guide provides a comprehensive spectroscopic comparison of these two important classes of heterocycles, supported by experimental data and protocols, to empower researchers in their structural elucidation endeavors.
The Fundamental Distinction: Carbonyl vs. Thiocarbonyl
The isosteric replacement of a carbonyl (C=O) group with a thiocarbonyl (C=S) group is the defining feature differentiating oxopiperazines from thioxopiperazines. This substitution has profound implications for the electronic structure and, consequently, the spectroscopic signatures of these molecules. The lower electronegativity and larger atomic radius of sulfur compared to oxygen lead to a longer, weaker, and more polarizable C=S bond. These intrinsic differences are readily observable across a range of spectroscopic techniques.
Caption: General structures of 2-oxopiperazine and 2-thioxopiperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Nuclei
NMR spectroscopy provides a detailed map of the chemical environment of magnetically active nuclei. The comparison of ¹H and ¹³C NMR spectra of oxo- and thioxopiperazines reveals characteristic shifts that are diagnostic of the C=O to C=S substitution.
¹³C NMR Spectroscopy
The most dramatic difference in the ¹³C NMR spectra is the chemical shift of the carbonyl/thiocarbonyl carbon. The thiocarbonyl carbon of a thioamide is significantly deshielded compared to the carbonyl carbon of an amide, typically resonating 30-40 ppm downfield[1].
| Carbon Position | 2-Oxopiperazine (Predicted δ, ppm) | 2-Thioxopiperazine (Predicted δ, ppm) | Key Difference |
| C=X (C2) | 165 - 175 | 200 - 210 | Significant downfield shift of ~30-40 ppm for the C=S carbon[1]. |
| C3 | ~45 | ~50 | Minor downfield shift due to the electronic influence of the C=S group. |
| C5 | ~42 | ~45 | Minor downfield shift. |
| C6 | ~48 | ~52 | Minor downfield shift. |
¹H NMR Spectroscopy
The protons on the carbon atoms adjacent to the amide/thioamide group also experience a change in their chemical environment. The greater deshielding effect of the thiocarbonyl group often results in a downfield shift for these protons compared to their oxo-counterparts.
| Proton Position | 2-Oxopiperazine (Predicted δ, ppm) | 2-Thioxopiperazine (Predicted δ, ppm) | Key Difference |
| N1-H | 7.5 - 8.5 (broad) | 8.0 - 9.0 (broad) | The thioamide N-H proton is generally more acidic and may appear further downfield. |
| C3-H₂ | ~3.3 | ~3.5 | Downfield shift due to the influence of the C=S group. |
| N4-H | 1.5 - 2.5 (broad) | 1.5 - 2.5 (broad) | Less affected by the C=X substitution. |
| C5-H₂ | ~2.9 | ~3.0 | Minor shift. |
| C6-H₂ | ~3.1 | ~3.2 | Minor shift. |
Infrared (IR) Spectroscopy: Probing Vibrational Frequencies
IR spectroscopy is a powerful tool for the identification of functional groups. The C=O and C=S stretching vibrations give rise to characteristic absorption bands that are readily distinguishable.
The C=O stretch of an amide in a six-membered ring, such as 2-oxopiperazine, typically appears as a strong, sharp band in the region of 1660-1690 cm⁻¹[1]. In contrast, the C=S stretching vibration is weaker and occurs at a lower frequency. For thioamides, the C=S stretch is often found in the range of 1120 ± 20 cm⁻¹[1]. However, this band can be coupled with other vibrations and may be found in a broader range, sometimes between 800 and 1500 cm⁻¹ depending on the molecular environment[2][3].
| Functional Group | Oxopiperazine (cm⁻¹) | Thioxopiperazine (cm⁻¹) | Appearance |
| N-H Stretch | 3200-3400 | 3200-3400 | Medium, sharp |
| C-H Stretch | 2850-3000 | 2850-3000 | Medium to strong |
| C=O Stretch | 1660-1690 | - | Strong, sharp |
| C=S Stretch | - | 1100-1140 | Medium to weak |
| C-N Stretch | 1250-1350 | 1250-1350 | Medium |
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
The electronic transitions in thioxopiperazines occur at lower energies (longer wavelengths) compared to their oxopiperazine counterparts. This is due to the higher energy of the non-bonding electrons on sulfur and the lower energy of the π* orbital of the C=S bond.
Oxopiperazines, containing an amide chromophore, typically exhibit a π → π* transition at around 220 nm[1]. Thioxopiperazines, with their thioamide chromophore, show a π → π* transition at a longer wavelength, typically around 265 nm[1]. Additionally, thioamides often display a weak n → π* transition at even longer wavelengths, which is often not observed in amides.
| Transition | Oxopiperazine (λ_max, nm) | Thioxopiperazine (λ_max, nm) |
| π → π | ~220[1] | ~265[1] |
| n → π | Not typically observed | ~320-350 (weak) |
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule. While both oxo- and thioxopiperazines will show a molecular ion peak (M⁺·), their fragmentation patterns will differ due to the presence of either an oxygen or a sulfur atom.
A common fragmentation pathway for cyclic amides involves the loss of CO. For 2-oxopiperazine (MW: 100.12 g/mol ), a fragment corresponding to [M-CO]⁺· at m/z 72 would be expected. For 2-thioxopiperazine (MW: 116.18 g/mol ), the analogous loss of CS would result in a fragment at m/z 72. However, the fragmentation of the piperazine ring itself is also prominent. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation route for piperazine derivatives[4].
Expected Fragmentation of 2-Oxopiperazine:
-
M⁺·: m/z 100
-
[M-CO]⁺·: m/z 72
-
[M-CH₂NH]⁺: m/z 70
-
[M-C₂H₄N]⁺: m/z 57
Expected Fragmentation of 2-Thioxopiperazine:
-
M⁺·: m/z 116
-
[M-CS]⁺·: m/z 72
-
[M-CH₂NH]⁺: m/z 86
-
[M-C₂H₄N]⁺: m/z 73
The presence of sulfur in thioxopiperazines can be confirmed by the characteristic isotopic pattern of the molecular ion peak, with a significant M+2 peak due to the natural abundance of the ³⁴S isotope (approximately 4.2%).
Experimental Protocols
Synthesis of 2-Thioxopiperazine
This protocol describes a general method for the synthesis of 2-thioxopiperazine from ethylenediamine and a thiooxamate derivative.
Caption: Synthetic scheme for 2-thioxopiperazine.
Materials:
-
Ethylenediamine
-
Ethyl thiooxamate
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (for purification, if necessary)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl thiooxamate in absolute ethanol.
-
Add an equimolar amount of ethylenediamine to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product, 2-thioxopiperazine, may precipitate from the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure 2-thioxopiperazine.
-
Confirm the structure and purity of the product using the spectroscopic methods described below.
Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
3. UV-Vis Spectroscopy [9][10]
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Acquisition: Record the UV-Vis spectrum, typically from 200 to 400 nm, using a double-beam spectrophotometer. Use the pure solvent as a blank.
-
Data Analysis: Determine the wavelength of maximum absorption (λ_max).
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Obtain the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Conclusion
The spectroscopic comparison of thioxopiperazines and oxopiperazines reveals a set of distinct and predictable differences that are invaluable for their structural characterization. The significant downfield shift of the thiocarbonyl carbon in ¹³C NMR, the lower frequency of the C=S stretch in IR, the bathochromic shift in UV-Vis absorption, and the characteristic fragmentation patterns in mass spectrometry collectively provide a robust toolkit for the unambiguous identification of these heterocyclic scaffolds. By understanding and applying these spectroscopic principles, researchers can confidently navigate the synthesis and characterization of novel piperazine-based compounds in their quest for new therapeutic discoveries.
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Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]
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Jensen, K. A., & Nielsen, P. H. (n.d.). Infrared Spectra of Thioamides and Selenoamides. SciSpace. [Link]
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The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (2025, August 6). ResearchGate. [Link]
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Fragmentation pathways of metopimazine and its metabolite using ESI-MSn, HR-MS and H/D exchange. (2025, August 7). ResearchGate. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Korfmacher, W. A. (n.d.). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]
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The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (2025, August 6). ResearchGate. [Link]
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Stewart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
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Sandström, J. (n.d.). The Electronic Spectra of Thioamides and Thiohydrazides. Part I. LCAO-MO Treatment and Band Classification for Thiobenzamides. SciSpace. [Link]
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1 H, 13 C-NMR spectra of L2. (n.d.). ResearchGate. [Link]
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How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. [Link]
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Identification of Small Molecules using Mass Spectrometry. (n.d.). Friedrich-Schiller-Universität Jena. [Link]
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Mitchell, Z. J., & Van der Donk, W. A. (2020, February 15). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [Link]
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A Comparative Guide to the Synthesis and Validation of Tert-butyl 3-thioxopiperazine-1-carboxylate
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the thioxopiperazine moiety presents a compelling structural motif, offering unique physicochemical properties for library development and lead optimization. This guide provides an in-depth technical comparison for the synthesis and validation of a key building block: tert-butyl 3-thioxopiperazine-1-carboxylate. We will delve into the prevalent synthetic strategy, explore viable alternatives, and detail the necessary validation protocols to ensure the integrity of the final compound.
Introduction: The Significance of the Thioxopiperazine Scaffold
This compound serves as a versatile intermediate in medicinal chemistry. The presence of the thioamide group, a bioisostere of the amide bond, can significantly alter a molecule's biological activity, metabolic stability, and cell permeability. The Boc-protecting group offers a convenient handle for further synthetic transformations, making this compound a valuable starting point for the construction of more complex molecular architectures. Given its utility, a reliable and well-validated synthetic protocol is paramount.
Primary Synthetic Route: Thionation of tert-butyl 3-oxopiperazine-1-carboxylate
The most direct and widely employed method for the synthesis of this compound is the thionation of its corresponding lactam, tert-butyl 3-oxopiperazine-1-carboxylate. This transformation is most effectively achieved using Lawesson's reagent.
The Causality Behind Experimental Choices
Choice of Thionating Agent: Lawesson's Reagent
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the reagent of choice for this transformation due to its high reactivity and selectivity for converting carbonyls to thiocarbonyls in a wide range of substrates, including amides and lactams.[1] Compared to other thionating agents like phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent often requires milder reaction conditions and can lead to cleaner reactions with higher yields.[2] The mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group.[3]
Solvent Selection
Anhydrous toluene or dioxane are typically used as solvents for this reaction. These aprotic solvents are chosen for their ability to dissolve both the starting material and Lawesson's reagent at the elevated temperatures often required for the reaction to proceed to completion. The absence of protic groups is crucial to prevent quenching of the reactive intermediates.
Temperature and Reaction Monitoring
The thionation is typically carried out at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, typically less polar, product spot.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and validation of this compound.
Detailed Experimental Protocol
Materials:
-
tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq)
-
Lawesson's Reagent (0.6 eq)
-
Anhydrous Toluene
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexanes mixture for elution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) and Lawesson's Reagent (0.6 eq).
-
Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2 M with respect to the starting lactam.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of celite to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.
Comparison with Alternative Synthetic Routes
While thionation with Lawesson's reagent is the most common approach, it is instructive to consider alternatives to understand the broader synthetic landscape.
| Method | Thionating Agent | Typical Conditions | Advantages | Disadvantages |
| Primary Route | Lawesson's Reagent | Toluene or Dioxane, 80-110 °C | Good yields, relatively clean reactions, commercially available reagent.[1] | Can require elevated temperatures, reagent has a strong odor. |
| Alternative 1 | Phosphorus Pentasulfide (P₄S₁₀) | Toluene or Pyridine, reflux | Inexpensive reagent.[2] | Often requires harsher conditions, can lead to more byproducts, reagent is highly moisture-sensitive.[4] |
| Alternative 2 | Novel Thiating Agents | Varies (e.g., N-isopropyldithiocarbamate isopropyl ammonium salt) | Milder conditions, potentially shorter reaction times.[2] | Reagent may not be commercially available and require synthesis, scope may be limited. |
Rationale for Comparison: The choice between these methods often comes down to a balance of cost, reaction conditions, and scale. For laboratory-scale synthesis where yield and purity are paramount, Lawesson's reagent is generally preferred. For large-scale industrial applications, the lower cost of P₄S₁₀ might be attractive, but the harsher conditions and potential for side reactions need to be carefully managed. Novel thiating agents represent the cutting edge of research and may offer significant advantages in the future, but their accessibility and broad applicability are still under investigation.
Validation of the Synthesized Product
Rigorous analytical validation is crucial to confirm the identity and purity of the synthesized this compound.
Characterization of the Starting Material
Before commencing the synthesis, it is essential to verify the identity of the starting material, tert-butyl 3-oxopiperazine-1-carboxylate.
Expected Spectroscopic Data for tert-butyl 3-oxopiperazine-1-carboxylate: [2]
-
¹H NMR (CDCl₃, 400 MHz): δ 1.48 (s, 9H, C(CH₃)₃), 3.35 (t, J = 5.2 Hz, 2H, CH₂), 3.85 (t, J = 5.2 Hz, 2H, CH₂), 4.15 (s, 2H, CH₂), 6.0-7.0 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 28.4, 42.1, 48.9, 50.2, 80.7, 154.8, 166.2.
-
Mass Spectrometry (ESI+): m/z 201.1 [M+H]⁺, 223.1 [M+Na]⁺.
Validation of the Final Product: this compound
The successful conversion to the thioamide can be confirmed by a combination of spectroscopic techniques.
Expected Spectroscopic Data for this compound:
-
¹H NMR: A downfield shift of the protons adjacent to the thiocarbonyl group is expected compared to the starting lactam. The NH proton will also likely shift.
-
¹³C NMR: The most significant change will be the downfield shift of the carbonyl carbon to a thiocarbonyl carbon, typically appearing in the range of 180-200 ppm.
-
Mass Spectrometry (ESI+): The molecular ion peak should correspond to the expected mass of the product (C₉H₁₆N₂O₂S). Expected m/z: 217.1 [M+H]⁺.
-
Infrared (IR) Spectroscopy: The disappearance of the amide C=O stretch (around 1650 cm⁻¹) and the appearance of a C=S stretch (around 1200-1050 cm⁻¹) would be indicative of a successful reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the final compound. A single major peak with a purity of >95% is generally considered acceptable for most applications.[5]
Purification Insights
-
Column Chromatography: This is the most common method for purifying thioamides on a laboratory scale. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is obtained as a solid, recrystallization can be an effective method for achieving high purity.[6] A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at room temperature.
Conclusion
The synthesis of this compound via thionation of the corresponding lactam with Lawesson's reagent is a robust and reliable method. This guide has provided a detailed experimental protocol, a comparative analysis of alternative methods, and a comprehensive approach to product validation. By understanding the rationale behind the experimental choices and employing rigorous analytical techniques, researchers can confidently synthesize this valuable building block for their drug discovery and development programs.
References
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Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (2020). Synthesis method of N-Boc piperazine. (CN108033931B).
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Molecules. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. 26(22), 6937. [Link]
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Royal Society of Chemistry. (2011). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications, 47(39), 10972-10974. [Link]
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Journal of Physics: Conference Series. (2016). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. 739, 012024. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
ARKIVOC. (2005). Thionation of bicyclic β-lactam compounds by Lawesson's reagent. (xii), 282-294. [Link]
-
ResearchGate. (2006). Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. [Link]
-
ResearchGate. (2003). Thionation of Carbonyl Compounds Using Phosphorus Pentasulfide and Hexamethyldisiloxane under Microwave Irradiations. [Link]
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Royal Society of Chemistry. (2018). Supporting Information for [Title of Paper]. [Link]
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ResearchGate. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. [Link]
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White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
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Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]
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ChemRxiv. (n.d.). Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
ACS Publications. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. [Link]
-
Royal Society of Chemistry. (2011). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications, 47(38), 10827-10829. [Link]
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Comparative study of the reactivity of the thione vs. ketone group
A Comparative Guide to the Reactivity of Thione and Ketone Groups
For Researchers, Scientists, and Drug Development Professionals
Fundamental Differences: An Electronic and Structural Overview
The divergent reactivity of thiones and ketones is rooted in the fundamental properties of the sulfur and oxygen atoms. Understanding these differences is crucial for predicting and controlling their chemical behavior.
Electronic Structure and Bonding
The carbon-oxygen double bond in a ketone is significantly polarized due to the high electronegativity of oxygen relative to carbon. This results in a substantial partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles.[1] In contrast, the carbon-sulfur double bond in a thione is less polarized. While sulfur is more electronegative than carbon, the difference is less pronounced than that between oxygen and carbon.
However, the simple view of electronegativity does not tell the whole story. The π-bond in a thione is formed from the overlap of a carbon 2p orbital and a sulfur 3p orbital.[2] This 2p-3p overlap is less effective than the 2p-2p overlap in a ketone's C=O bond, leading to a weaker and more reactive π-bond in the thione.[2] Furthermore, the larger size and more diffuse nature of the sulfur 3p orbitals contribute to a smaller HOMO-LUMO gap in thiones compared to ketones.[2][3] This smaller energy gap makes thiones more readily excitable and thus more reactive.[3]
Bond Strength and Length
The C=O bond is significantly stronger than the C=S bond. The bond dissociation energy for a C=O bond is approximately 170-180 kcal/mol, whereas for a C=S bond it is around 120-140 kcal/mol.[4][5][6] This disparity in bond strength contributes to the greater thermodynamic stability of ketones compared to thiones. The C=S bond is also longer (around 1.6 Å) than the C=O bond (around 1.25 Å).[4]
| Property | Ketone (C=O) | Thione (C=S) | Rationale |
| Bond Polarity | Highly Polar | Moderately Polar | Greater electronegativity difference between O and C. |
| π-Bond Strength | Strong | Weak | More effective 2p-2p orbital overlap.[2] |
| HOMO-LUMO Gap | Large (~5 eV) | Small (~3.5-4 eV) | Less effective 2p-3p orbital overlap.[2][3] |
| Bond Dissociation Energy | ~170-180 kcal/mol | ~120-140 kcal/mol | Stronger σ and π bonds.[4][5][6] |
| Bond Length | ~1.25 Å | ~1.6 Å | Smaller atomic radius of oxygen.[4] |
Comparative Reactivity in Key Chemical Transformations
The structural and electronic differences outlined above manifest in distinct reactivity patterns. Thiones are generally more reactive than ketones in a variety of chemical transformations.
Nucleophilic Addition
Nucleophilic addition is a cornerstone reaction for both ketones and aldehydes.[7] The reaction involves the attack of a nucleophile on the electrophilic carbonyl or thiocarbonyl carbon.[1]
While the carbonyl carbon of a ketone is more electropositive, the overall reactivity towards nucleophiles is often greater for thiones.[8] This is attributed to the weaker C=S π-bond and the greater polarizability of the sulfur atom.
A notable example of this differential reactivity is seen in reactions with organolithium reagents. Ketones typically undergo straightforward nucleophilic addition to yield tertiary alcohols.[9] In contrast, the reaction of thioketones with organolithiums is more complex, often leading to a mixture of products, with reduction to the corresponding thiol being a significant pathway.[8][9] Computational studies suggest that the transition state for addition to the C=S bond is higher in energy than for the C=O bond, while the reduction pathway is more exothermic for thioketones.[9]
Experimental Protocol: Reaction of Adamantanethione with n-Butyllithium
This protocol describes the reduction of a stable thioketone, adamantethione, with an organolithium reagent, highlighting a common reaction pathway for thiones that contrasts with the typical behavior of ketones.
Materials:
-
Adamantanethione
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Reaction Mixture: Dissolve adamantethione in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a solution of n-butyllithium in hexanes to the stirred solution of adamantethione via syringe. The reaction progress can be monitored by the disappearance of the characteristic color of the thione.
-
Quenching: After the reaction is complete (typically after stirring for a designated time at low temperature), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, 2-adamantanethiol, can be purified by column chromatography on silica gel.
Self-Validation: The successful synthesis of 2-adamantanethiol as the major product, confirmed by spectroscopic methods (NMR, MS), validates the preference for the reduction pathway over simple nucleophilic addition for this thioketone under these conditions.[9]
Cycloaddition Reactions
Thiones are highly reactive dienophiles and dipolarophiles in cycloaddition reactions.[10] The high energy of the C=S π-HOMO makes them excellent partners in [4+2] (Diels-Alder) and [3+2] cycloadditions. For instance, thioketones readily react with dienes to form Diels-Alder adducts.[10] In contrast, ketones are generally poor dienophiles and only participate in Diels-Alder reactions with highly activated dienes.
Enolization vs. Enethiolization
The formation of enols and enolates from ketones is a fundamental concept in organic chemistry, enabling reactions at the α-carbon.[11][12] The corresponding process for thiones is the formation of enethiols and enethiolates.
The keto-enol tautomeric equilibrium generally favors the keto form for simple ketones due to the greater strength of the C=O bond compared to the C=C bond.[11] However, the thione-enethiol equilibrium is more balanced. Theoretical calculations show that the energy difference between the thioketone and enethiol forms is smaller than that between the ketone and enol forms.[13] This suggests that thioketones have a greater tendency to exist in their enethiol tautomeric form compared to the enol content of analogous ketones.[13] This has significant implications for the reactivity at the α-position.
| Tautomerism | Favored Form | Energy Difference (approx.) |
| Keto-Enol | Keto | ~11 kcal/mol more stable |
| Thione-Enethiol | Thione (less so than keto) | ~4 kcal/mol more stable |
Synthesis of Thiones from Ketones
The most common methods for the synthesis of thiones involve the direct conversion from their corresponding ketones.[3] Reagents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are frequently employed for this thionation reaction.[3][14]
Experimental Protocol: Synthesis of Thiobenzophenone using Lawesson's Reagent
This protocol details the conversion of benzophenone to its corresponding thione, thiobenzophenone, a stable, deep-blue crystalline solid.
Materials:
-
Benzophenone
-
Lawesson's Reagent
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
Standard reflux apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzophenone and Lawesson's reagent (typically 0.5 equivalents with respect to the ketone).
-
Reaction: Add anhydrous toluene to the flask and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the formation of the intensely colored thiobenzophenone spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel. Elution with a hexane/ethyl acetate gradient will separate the blue thiobenzophenone from unreacted starting material and byproducts.
-
Isolation: The fractions containing the pure product are combined, and the solvent is evaporated to yield thiobenzophenone as a crystalline solid.
Self-Validation: The successful isolation of the characteristic deep-blue thiobenzophenone, with spectroscopic data matching literature values, confirms the efficacy of the thionation protocol.[3]
Conclusion
The substitution of oxygen with sulfur in a carbonyl group leads to a profound change in chemical reactivity. Thiones, with their weaker, more polarizable C=S bond and smaller HOMO-LUMO gap, are generally more reactive than their ketone counterparts, particularly in nucleophilic additions and cycloaddition reactions. Furthermore, the thione-enethiol equilibrium is more favorable towards the unsaturated tautomer than the corresponding keto-enol system. These fundamental differences provide a rich playground for synthetic chemists and are of increasing interest in the development of novel therapeutics and materials.
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Wikipedia. Thioketone. [Link]
-
ChemTube3D. Thiophene Formation - Thionation of a Ketone. [Link]
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Quora. Why thio ketone and thio aldehyde are unstable?. [Link]
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ResearchGate. Contrasting Reactions of Ketones and Thioketones with Alkyllithiums: A Coordinated Experimental and Computational Investigation | Request PDF. [Link]
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Royal Society of Chemistry. Why does thionating a carbonyl molecule make it a better electron acceptor?. [Link]
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Chemistry LibreTexts. 18.1: Enols and Enolates. [Link]
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YouTube. 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry. [Link]
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Semantic Scholar. A comparison of some properties of C=O and C=S bonds. [Link]
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MDPI. Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations. [Link]
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Chemistry LibreTexts. 19: Aldehydes and Ketones- Nucleophilic Addition Reactions. [Link]
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AIP Publishing. A comparative study on the bond features in CO, CS, and PbS. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Thioxopiperazine Derivatives in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperazine scaffold holds a privileged position, forming the core of numerous approved drugs targeting a wide array of biological entities.[1][2] A particularly intriguing but less explored modification of this versatile structure is the introduction of a thiocarbonyl group, giving rise to thioxopiperazine derivatives. This strategic bioisosteric replacement of a carbonyl with a thiocarbonyl moiety can significantly alter the physicochemical and pharmacological properties of the parent molecule, offering a promising avenue for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[3]
This comprehensive guide delves into the structure-activity relationship (SAR) studies of thioxopiperazine derivatives, with a primary focus on their potential as atypical antipsychotic agents targeting dopamine D2 and serotonin 5-HT2A receptors. By synthesizing technical data with field-proven insights, this document aims to provide a valuable resource for researchers engaged in the rational design and development of next-generation central nervous system (CNS) agents.
The Rationale for Thioxo-Substitution: A Bioisosteric Approach
The concept of bioisosterism, the substitution of an atom or a group of atoms with another that produces a compound with similar biological activity, is a cornerstone of rational drug design.[3] The replacement of a carbonyl group (C=O) with a thiocarbonyl group (C=S) is a classic example of isosteric replacement that can induce subtle yet profound changes in a molecule's properties.
The larger atomic radius and lower electronegativity of sulfur compared to oxygen in the thiocarbonyl group lead to a longer and more polarizable C=S bond. This, in turn, can influence:
-
Receptor Binding Interactions: The altered electronic and steric properties of the thiocarbonyl group can lead to different interactions with amino acid residues in the target protein's binding pocket.
-
Lipophilicity: Thioxo-derivatives are generally more lipophilic than their carbonyl counterparts, which can affect membrane permeability and oral absorption.[4]
-
Metabolic Stability: The thioamide bond can exhibit different metabolic stability compared to the amide bond, potentially leading to altered pharmacokinetic profiles.[3]
-
Hydrogen Bonding Capacity: The sulfur atom in a thiocarbonyl group is a weaker hydrogen bond acceptor than the oxygen in a carbonyl group, which can impact binding affinity and selectivity.
These modifications present a compelling case for exploring thioxopiperazine derivatives as a strategy to fine-tune the pharmacological profile of existing piperazine-based drugs.
Deciphering the Structure-Activity Relationship: Key Insights from Arylpiperazine Analogs
While specific SAR studies on thioxopiperazine cores are emerging, a wealth of information can be extrapolated from the extensive research on their parent arylpiperazine derivatives, which are known to interact with a variety of CNS targets.[1][2] A pivotal study on a series of 2-substituted-5-thiopropylpiperazine derivatives as potential atypical antipsychotics provides a strong foundation for understanding the SAR of related thioxo-analogs.[5]
The Arylpiperazine Moiety: A Crucial Determinant of Activity
The nature of the substituent on the aryl ring of the arylpiperazine moiety plays a critical role in modulating the affinity and selectivity for dopamine and serotonin receptors.
-
Substitution Pattern: The position and electronic nature of substituents on the phenyl ring significantly influence receptor binding. For instance, in a series of arylpiperazine derivatives targeting 5-HT1A and 5-HT2A receptors, the substitution pattern on the phenyl ring was a key determinant of affinity.[6]
-
Heterocyclic Replacements: Replacing the phenyl ring with various heterocyclic groups can greatly potentiate antipsychotic activity, highlighting the importance of this region for receptor interaction.[1][2]
The Piperazine Core and its Substituents: Fine-Tuning the Pharmacological Profile
Modifications to the piperazine ring and its substituents offer another layer of control over the pharmacological properties of these compounds.
-
N1-Substituent: The substituent at the N1 position of the piperazine ring is crucial for interacting with the target receptor. In many atypical antipsychotics, this position is occupied by a linker connected to another pharmacophoric element.[5]
-
Thioalkyl Side Chain: In the case of 2-substituted-5-thiopropylpiperazine derivatives, the length and nature of the thioalkyl chain influence receptor affinity. This suggests that the sulfur atom and the overall conformation of this side chain are important for optimal binding.[5]
The following diagram illustrates the general pharmacophoric features of arylpiperazine-based antipsychotics, which can be extended to their thioxopiperazine analogs.
Caption: General pharmacophore for arylpiperazine-based antipsychotics.
Comparative Analysis: Thioxopiperazines vs. Piperazinones
A direct comparison of the biological activity of thioxopiperazine derivatives with their corresponding piperazinone analogs is essential to understand the impact of the thioxo-substitution. While comprehensive head-to-head studies are limited in the public domain, the principles of bioisosterism suggest key differences.[3]
| Feature | Piperazinone (C=O) | Thioxopiperazine (C=S) | Rationale for Difference |
| Lipophilicity | Lower | Higher | Sulfur is less electronegative and more polarizable than oxygen.[4] |
| Hydrogen Bonding | Strong H-bond acceptor | Weaker H-bond acceptor | Oxygen is more electronegative than sulfur. |
| Receptor Affinity | Variable | Potentially altered | Changes in electronic and steric properties can modify binding interactions. |
| Metabolic Stability | Susceptible to hydrolysis | Potentially different metabolic pathways and rates.[3] |
Table 1. Predicted comparative properties of piperazinones and thioxopiperazines.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of thioxopiperazine derivatives follow established medicinal chemistry workflows.
General Synthetic Strategy for Thioxopiperazine Derivatives
A common route to synthesize thioxopiperazine derivatives involves the thionation of the corresponding piperazinone precursor using a thionating agent like Lawesson's reagent.
Step-by-Step Protocol:
-
Synthesis of the Piperazinone Precursor: The piperazinone core can be synthesized through various established methods, often involving the cyclization of appropriate diamine and carboxylic acid derivatives.
-
Thionation Reaction:
-
Dissolve the piperazinone precursor in a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Add Lawesson's reagent (typically 0.5-1.0 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioxopiperazine derivative.
-
The following diagram illustrates a typical synthetic workflow.
Caption: General synthetic workflow for thioxopiperazine derivatives.
In Vitro Pharmacological Evaluation
The biological activity of the synthesized thioxopiperazine derivatives is typically assessed through a series of in vitro assays to determine their affinity and functional activity at relevant biological targets.
Receptor Binding Assays:
-
Objective: To determine the binding affinity of the compounds for specific receptors (e.g., dopamine D2, serotonin 5-HT2A).
-
Methodology: Radioligand binding assays are commonly employed. This involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is then measured to determine the inhibitory constant (Ki) of the test compound.
Functional Assays:
-
Objective: To determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
-
Methodology: Various functional assays can be used, such as measuring second messenger levels (e.g., cAMP, inositol phosphates) or using reporter gene assays in cells expressing the receptor of interest.
Case Study: 2-Substituted-5-Thiopropylpiperazine Derivatives as Atypical Antipsychotics
A study by Chen et al. (2012) provides valuable insights into the SAR of piperazine derivatives with a thioether linkage, which shares some structural similarities with thioxopiperazines.[5] They synthesized a series of 2-substituted-5-thiopropylpiperazine (and piperidine)-1,3,4-oxadiazole derivatives and evaluated their binding affinities for D2, 5-HT1A, and 5-HT2A receptors.[5]
Key Findings:
-
Several compounds exhibited high affinities for D2, 5-HT1A, and 5-HT2A receptors.
-
The nature of the substituent on the 1,3,4-oxadiazole ring and the arylpiperazine moiety significantly influenced receptor binding affinities.
-
One of the lead compounds, compound 22 , displayed a desirable atypical antipsychotic profile with high affinity for D2 and 5-HT2A receptors and low affinity for receptors associated with side effects like weight gain (5-HT2C and H1).[5]
-
In vivo studies showed that compound 22 inhibited apomorphine-induced climbing behavior and MK-801-induced hyperactivity without inducing extrapyramidal symptoms in mice.[5]
Table 2: Receptor Binding Affinities (Ki, nM) of Selected Thiopropylpiperazine Derivatives [5]
| Compound | D2 | 5-HT1A | 5-HT2A |
| 14 | 1.8 | 2.5 | 3.1 |
| 16 | 2.1 | 3.0 | 2.8 |
| 22 | 1.5 | 2.1 | 1.9 |
| Haloperidol | 1.2 | 280 | 35 |
| Clozapine | 126 | 13 | 5 |
This study demonstrates the potential of incorporating sulfur-containing moieties into the piperazine scaffold to develop novel atypical antipsychotics with improved pharmacological profiles.
Future Directions and Conclusion
The exploration of thioxopiperazine derivatives as a novel class of therapeutic agents is still in its early stages. However, the foundational principles of bioisosterism and the promising results from related sulfur-containing piperazine analogs strongly suggest that this is a fruitful area for further investigation.
Future research should focus on:
-
Systematic SAR Studies: Conducting comprehensive SAR studies on a wider range of thioxopiperazine derivatives with diverse substitution patterns.
-
Direct Comparative Analyses: Performing head-to-head comparisons of thioxopiperazines with their corresponding piperazinone analogs to clearly elucidate the effects of the thioxo-substitution.
-
Exploration of Diverse Biological Targets: Expanding the investigation of thioxopiperazine derivatives beyond CNS targets to other therapeutic areas where piperazine-based drugs have shown efficacy.
-
In-depth Pharmacokinetic and Toxicological Profiling: Thoroughly characterizing the ADME-Tox properties of lead thioxopiperazine candidates.
References
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Chen, Y., Xu, X., Liu, X., Yu, M., Liu, B. F., & Li, Y. (2012). Synthesis and evaluation of a series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles derivatives as atypical antipsychotics. PloS one, 7(4), e35186. [Link]
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Jain, P., & Sharma, A. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current drug discovery technologies, 18(4), 512–529. [Link]
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Ballatore, C., Smith, A. B., 3rd, & Lee, V. M. (2013). Amide bond bioisosteres: strategies, synthesis, and successes. Journal of medicinal chemistry, 56(10), 3707–3727. [Link]
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Zajdel, P., Kurczab, R., Grychowska, K., Satała, G., Pawłowski, M., & Bojarski, A. J. (2014). Novel, flexible, and conformationally defined analogs of gepirone: synthesis and 5-HT1A, 5-HT2A, and D2 receptor activity. Bioorganic & medicinal chemistry, 22(4), 1433–1442. [Link]
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Rathore, A., Asati, V., & Kashaw, S. K. (2021). Recent development of piperazine and piperidine derivatives as antipsychotic agents. Mini reviews in medicinal chemistry, 21(14), 1933–1953. [Link]
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Palkó, M., Becker, N., Wéber, E., Haukka, M., & Remete, A. M. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International journal of molecular sciences, 22(23), 12908. [Link]
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Wang, S., Zhang, Y., & Wang, W. (2017). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. International journal of molecular sciences, 18(7), 1363. [Link]
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Alka, B., & Singh, A. (2020). Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. Letters in Drug Design & Discovery, 17(7), 896-907. [Link]
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A Senior Application Scientist's Guide to Alternatives for tert-Butyl 3-Thioxopiperazine-1-carboxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the strategic incorporation of unique heterocyclic scaffolds is paramount. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to modulate physicochemical properties and interact with biological targets.[1] The thio-analog of a piperazinone, tert-butyl 3-thioxopiperazine-1-carboxylate, presents an intriguing, yet sparsely documented, building block for the synthesis of novel compounds. This guide provides a comprehensive comparison of synthetic routes to this scaffold and explores viable alternatives, offering field-proven insights and detailed experimental protocols.
The Target Scaffold: this compound
The core structure of interest is a piperazine ring with a thiocarbonyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This protecting group is crucial for modulating reactivity and solubility during synthetic sequences. The presence of the thioamide functional group within a cyclic framework opens avenues for diverse chemical transformations, making it a potentially valuable synthon.
Synthesis of this compound: A Presumed Pathway
Direct and detailed experimental procedures for the synthesis of this compound are not extensively reported in the scientific literature. However, based on established principles of organic chemistry, the most logical and practical approach is the thionation of its corresponding oxygen analog, tert-butyl 3-oxopiperazine-1-carboxylate .
Synthesis of the Precursor: tert-Butyl 3-Oxopiperazine-1-carboxylate
The synthesis of the oxo-precursor is well-documented and can be achieved through several routes. A common method involves the cyclization of appropriate precursors.[2]
Experimental Protocol: Synthesis of tert-Butyl 3-Oxopiperazine-1-carboxylate
A representative synthesis is adapted from established procedures for N-Boc protected piperazinones.
Materials:
-
Commercially available piperazin-2-one
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other appropriate solvent
Procedure:
-
To a stirred solution of piperazin-2-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-oxopiperazine-1-carboxylate.
Thionation: Introducing the Thiocarbonyl Group
The conversion of the lactam (amide) in tert-butyl 3-oxopiperazine-1-carboxylate to a thiolactam (thioamide) is typically achieved using a thionating agent. The most common and effective reagents for this transformation are Lawesson's Reagent and a combination of Phosphorus Pentasulfide (P₄S₁₀) and Hexamethyldisiloxane (HMDO) .[3][4][5]
Causality Behind Experimental Choices:
-
Lawesson's Reagent: This reagent is often preferred due to its solubility in common organic solvents and its generally milder reaction conditions compared to P₄S₁₀ alone.[6] However, purification from Lawesson's reagent byproducts can sometimes be challenging.[3]
-
P₄S₁₀/HMDO: This combination offers a highly effective and often cleaner alternative to Lawesson's reagent, with yields being comparable or superior in many cases.[4][5][7] HMDO acts as a scavenger for the phosphoric acid byproducts, leading to a cleaner reaction profile.
Experimental Protocol: Thionation of tert-Butyl 3-Oxopiperazine-1-carboxylate
This protocol is a generalized procedure based on the thionation of similar lactam systems.[3]
Materials:
-
tert-Butyl 3-oxopiperazine-1-carboxylate
-
Lawesson's Reagent or Phosphorus Pentasulfide/Hexamethyldisiloxane
-
Anhydrous toluene or other high-boiling aprotic solvent
Procedure:
-
To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous toluene, add Lawesson's Reagent (0.5-1.0 eq) or a mixture of P₄S₁₀ (0.25 eq) and HMDO (1.7 eq).[3]
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and byproducts.
Alternatives to this compound
Given the limited specific applications reported for the target compound, a broader perspective on alternatives is essential for the synthetic chemist. These alternatives can be categorized based on their structural similarity and potential for analogous reactivity.
Alternative Cyclic Thioureas
Other cyclic thioureas with varying ring sizes can serve as functional alternatives, offering different conformational constraints and reactivity profiles.
-
Imidazolidine-2-thione: This five-membered cyclic thiourea is a commercially available and synthetically accessible building block.[8] It can be prepared from the reaction of ethylenediamine with carbon disulfide.[9] Its smaller ring size imposes different geometric constraints compared to the six-membered piperazine-2-thione.
-
1,3-Diazepane-2-thione: This seven-membered cyclic thiourea offers greater conformational flexibility.[10] Its synthesis can be achieved from the corresponding 1,4-diaminobutane. The larger ring may influence the reactivity of the thioamide group and the overall shape of molecules derived from it.
Bioisosteric Replacements
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool. For the piperazine-2-thione core, several bioisosteres can be considered.
-
1,2,4-Thiadiazole Derivatives: These five-membered aromatic heterocycles can mimic the spatial arrangement of substituents and the hydrogen bonding capabilities of the thioamide group.
-
Tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) Derivatives: These six-membered rings containing an additional sulfur atom can present a different set of electronic and steric properties while maintaining a similar overall scaffold.[11]
Comparative Analysis
| Feature | This compound | Imidazolidine-2-thione | 1,3-Diazepane-2-thione |
| Ring Size | 6-membered | 5-membered | 7-membered |
| Synthetic Accessibility | Requires multi-step synthesis from piperazin-2-one. | Commercially available or readily synthesized from ethylenediamine. | Synthesized from 1,4-diaminobutane. |
| Conformational Flexibility | Chair/boat conformations | Relatively planar | Highly flexible |
| Potential Reactivity | Thioamide chemistry (alkylation, acylation, etc.) | Similar to the target compound, but with potentially different reaction kinetics due to ring strain. | Thioamide chemistry, with reactivity influenced by the larger ring size. |
Mechanistic Insights and Reactivity
The reactivity of cyclic thioureas is primarily centered around the thioamide functional group. The sulfur atom is nucleophilic and can undergo reactions such as alkylation and acylation. The nitrogen atoms can also participate in reactions, depending on the substitution pattern and reaction conditions. The thiocarbonyl group can also activate adjacent positions for deprotonation and subsequent functionalization.
Conclusion
While direct experimental data for this compound remains limited, a robust synthetic strategy via thionation of its oxo-analog provides a clear path to its preparation. For researchers seeking alternatives, imidazolidine-2-thione and 1,3-diazepane-2-thione offer readily accessible scaffolds with differing ring sizes and conformational properties. The choice of which building block to employ will ultimately depend on the specific synthetic goals and the desired properties of the final molecule. This guide provides the foundational knowledge and practical protocols to empower scientists in their exploration of these valuable synthetic intermediates.
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The Evolving Landscape of Antipsychotics: A Comparative Analysis of Thioxopiperazine-Based Scaffolds and Their Therapeutic Efficacy
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Superior Antipsychotic Therapies
The treatment of psychotic disorders, most notably schizophrenia, has been revolutionized by the advent of antipsychotic medications.[1] These agents have significantly improved the quality of life for millions of individuals by mitigating the debilitating positive symptoms of psychosis, such as hallucinations and delusions.[2] However, the journey toward an ideal antipsychotic is far from over. First-generation, or "typical," antipsychotics, while effective, are often accompanied by severe extrapyramidal side effects (EPS), including movement disorders that can be irreversible.[3] The development of second-generation, or "atypical," antipsychotics marked a significant step forward, offering a broader spectrum of efficacy, particularly against the negative and cognitive symptoms of schizophrenia, with a reduced risk of EPS.[3][4]
A key structural feature in many successful atypical antipsychotics is the presence of heterocyclic scaffolds, such as thiophene and piperazine.[5][6][7] These moieties have been instrumental in modulating the pharmacokinetic and pharmacodynamic properties of drugs.[5][7] This guide focuses on the efficacy of compounds featuring a thioxopiperazine-like framework, using the thienobenzodiazepine olanzapine as a prime exemplar due to its structural incorporation of both thiophene and piperazine elements. We will objectively compare its performance against other established atypical antipsychotics, providing a detailed analysis of their receptor binding profiles and the experimental methodologies used to determine these crucial parameters.
The Molecular Basis of Atypical Antipsychotic Action: A Dual-Receptor Hypothesis
The therapeutic efficacy of atypical antipsychotics is largely attributed to their unique ability to modulate both dopaminergic and serotonergic neurotransmission.[8] Unlike typical antipsychotics that primarily act as potent antagonists of the dopamine D2 receptor, atypical agents exhibit a more complex pharmacology.[3] The prevailing hypothesis for their "atypicality" lies in their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[9]
Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive psychotic symptoms.[2] However, D2 antagonism in other brain regions, such as the nigrostriatal pathway, can lead to the undesirable motor side effects associated with typical antipsychotics.[8] The concurrent blockade of 5-HT2A receptors by atypical antipsychotics is believed to mitigate these motor side effects.[9] Furthermore, this dual action may contribute to their efficacy against negative and cognitive symptoms by enhancing dopamine release in the prefrontal cortex.[8]
The affinity of a drug for these receptors is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The ratio of D2 to 5-HT2A receptor affinity is often considered a key indicator of a drug's atypicality.[10]
Comparative Efficacy: A Quantitative Look at Receptor Binding Affinities
To provide a clear and objective comparison, the following table summarizes the in vitro binding affinities (Ki values in nM) of olanzapine and other commonly prescribed atypical antipsychotics for the human dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value signifies a stronger binding affinity.
| Drug | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | D2/5-HT2A Ki Ratio |
| Olanzapine | 11[11] | 4[11] | 2.75 |
| Risperidone | 3.2[12] | 0.2[12] | 16 |
| Clozapine | 75[13] | 7[13] | 10.71 |
| Aripiprazole | 0.65-0.83[14] | 6.7-39[14] | ~0.02 - 0.12 |
| Quetiapine | 380 | 640 | 0.59 |
| Ziprasidone | 4.8 | 0.4 | 12 |
Note: Ki values can vary between different studies and experimental conditions. The values presented here are representative examples from the cited literature.
This data highlights the diverse receptor binding profiles of atypical antipsychotics. Olanzapine, for instance, demonstrates high affinity for both D2 and 5-HT2A receptors. Risperidone shows a significantly higher affinity for 5-HT2A receptors compared to D2 receptors. Aripiprazole is unique in that it acts as a partial agonist at D2 receptors, a mechanism that is thought to contribute to its favorable side effect profile.[14][15]
Experimental Protocol: Unveiling Receptor Affinities Through Radioligand Binding Assays
The determination of Ki values is a cornerstone of preclinical drug discovery, providing critical insights into a compound's potential therapeutic efficacy and off-target effects. The radioligand binding assay is a robust and widely used method for this purpose.
Principle of the Assay
This technique relies on the competition between a radiolabeled ligand (a molecule with a radioactive isotope attached) and an unlabeled test compound for binding to a specific receptor. By measuring the displacement of the radiolabeled ligand by increasing concentrations of the test compound, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[16]
Detailed Step-by-Step Methodology for Dopamine D2 Receptor Binding Assay
The following protocol provides a detailed workflow for determining the binding affinity of a test compound to the human dopamine D2 receptor.
Materials:
-
Cell Culture: HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Test Compound: Thioxopiperazine-based compound or other antipsychotic drug.
-
Reference Compound: Haloperidol (a well-characterized D2 antagonist).
-
Buffers and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂).
-
Centrifuge.
-
Homogenizer.
-
96-well filter plates with GF/C filters.
-
Filtration manifold.
-
Scintillation counter.
-
Workflow:
Detailed Steps:
-
Membrane Preparation: a. Culture HEK293 cells expressing the human dopamine D2 receptor to confluence. b. Harvest the cells and centrifuge to obtain a cell pellet. c. Resuspend the pellet in ice-cold lysis buffer and homogenize. d. Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[17] e. Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of approximately 100-200 µg/mL.[17]
-
Competitive Binding Assay: a. In a 96-well plate, add the following in triplicate:
- Total Binding: Cell membranes and [³H]Spiperone.
- Non-specific Binding: Cell membranes, [³H]Spiperone, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM haloperidol).
- Test Compound: Cell membranes, [³H]Spiperone, and varying concentrations of the test compound. b. Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[17]
-
Filtration and Detection: a. Rapidly filter the contents of each well through a GF/C filter plate using a vacuum manifold to separate the bound from the free radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[18] c. Dry the filter plate and add scintillation cocktail to each well.[18] d. Measure the radioactivity in each well using a scintillation counter.[18]
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Use a non-linear regression analysis to determine the IC50 value of the test compound. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Signaling Pathway of Atypical Antipsychotics
The therapeutic effects of atypical antipsychotics are mediated through their interaction with complex neuronal signaling pathways. The following diagram illustrates the simplified mechanism of action, highlighting the interplay between dopamine D2 and serotonin 5-HT2A receptor antagonism.
Conclusion and Future Directions
The development of atypical antipsychotics has been a major advancement in the management of schizophrenia and other psychotic disorders. The thioxopiperazine-like structural motif, as exemplified by olanzapine, has proven to be a valuable scaffold in the design of effective antipsychotic agents. The dual antagonism of dopamine D2 and serotonin 5-HT2A receptors remains a cornerstone of atypicality, offering a broader spectrum of efficacy and a more favorable side-effect profile compared to older medications.
The quantitative comparison of receptor binding affinities, as determined by robust experimental methods like the radioligand binding assay, is crucial for understanding the nuances of these drugs and for the rational design of novel therapeutic agents. As our understanding of the complex neurobiology of psychosis deepens, the focus of future drug discovery will likely shift towards more targeted approaches, potentially involving the modulation of other neurotransmitter systems, such as glutamate, and the development of compounds with even more refined receptor interaction profiles to maximize therapeutic benefit while minimizing adverse effects. The continued exploration of novel heterocyclic scaffolds, including derivatives of the thioxopiperazine framework, will undoubtedly play a pivotal role in this exciting evolution of antipsychotic therapy.
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A Senior Application Scientist's Guide to the Structural Confirmation of Novel tert-butyl 3-thioxopiperazine-1-carboxylate Derivatives
For researchers and drug development professionals, the piperazine scaffold is a cornerstone of modern medicinal chemistry. Within this class, tert-butyl 3-thioxopiperazine-1-carboxylate serves as a versatile starting material for creating novel derivatives with potential therapeutic applications. However, the synthesis of these derivatives often presents a critical challenge: ensuring the final molecular structure is precisely what was intended. Ambiguities such as positional isomers can arise, making rigorous, multi-faceted structural confirmation not just a procedural step, but the foundation of reliable and reproducible research.
This guide provides an in-depth comparison of the essential analytical techniques required to unambiguously confirm the structure of novel derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, empowering you to build a self-validating analytical workflow.
The Analytical Imperative: Why a Single Technique is Insufficient
When modifying the this compound core, synthetic reactions can potentially yield multiple isomers. For example, alkylation could occur at different nitrogen atoms or even the sulfur atom, depending on the reaction conditions. Relying on a single analytical method, such as mass spectrometry alone, is insufficient as it can confirm the molecular formula but not the specific connectivity of the atoms. A robust, orthogonal approach is essential for unequivocal structure determination.
A Comparative Analysis of Key Characterization Techniques
The modern organic chemist has a powerful arsenal of analytical tools. The key to efficiency and accuracy lies in understanding what each technique reveals and how they complement one another.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry is the initial and most fundamental step in characterizing a new compound. Its primary role is to determine the mass-to-charge ratio of the ionized molecule, providing the molecular weight.[1][2]
-
Expertise & Experience: Always opt for High-Resolution Mass Spectrometry (HRMS). While standard MS confirms the molecular weight, HRMS provides the exact mass with high precision, allowing for the confident determination of the molecular formula.[3] This is your first line of defense against unexpected products. For instance, if your reaction unexpectedly resulted in a dimer, HRMS would immediately reveal a molecular formula with double the expected atoms. Its versatility and sensitivity make it an indispensable tool in drug discovery.[1][4]
-
Trustworthiness: A clean HRMS spectrum matching a single, calculated molecular formula provides strong evidence that a single major compound has been synthesized. It is often coupled with liquid chromatography (LC-MS) to simultaneously assess purity.[3]
-
Limitations: MS provides the "what" (elemental composition) but not the "how" (atomic connectivity or stereochemistry). All positional isomers of your target molecule will have the identical molecular formula and, therefore, the same HRMS result.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]
-
Expertise & Experience: The power of FTIR lies in tracking the transformation of functional groups during a reaction.[6][7] For example, in a reaction that modifies the N-H bond of the piperazine ring, you should look for the disappearance or significant shift of the N-H stretching band (typically around 3300 cm⁻¹). The presence of a strong C=S (thiocarbonyl) stretch is also a key diagnostic marker for this particular scaffold.
-
Trustworthiness: Comparing the FTIR spectrum of your product to that of the starting material provides a quick and reliable validation that a desired chemical transformation has occurred.
-
Limitations: While excellent for identifying functional groups, the "fingerprint region" (below 1500 cm⁻¹) can be very complex and is often difficult to interpret for molecules of this complexity without a reference spectrum.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful and informative technique for elucidating the detailed structure of an organic molecule in solution.[8] For complex heterocyclic systems, a combination of 1D and 2D NMR experiments is non-negotiable.[9][10]
-
1D NMR (¹H and ¹³C): The Component Inventory
-
¹H NMR: Provides information about the chemical environment, number, and connectivity of protons. The integration gives the relative number of protons, the chemical shift indicates their electronic environment, and the splitting pattern (multiplicity) reveals adjacent protons.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.
-
-
2D NMR: Assembling the Pieces The true power of NMR for novel structures is unlocked with 2D experiments, which reveal correlations between nuclei.[11][12]
-
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks.[13] Causality: You run a COSY to identify spin systems—chains of connected protons. For the piperazine ring, it will clearly show the connectivity between the protons on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to (a one-bond correlation).[12] Causality: An HSQC is essential for unambiguously assigning the signals in your ¹³C NMR spectrum. It acts as a bridge between the proton and carbon worlds.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the constitution of a novel derivative. It shows correlations between protons and carbons over two to three bonds.[13] Causality: You use HMBC to piece together the fragments identified by COSY. Crucially, it allows you to see correlations to quaternary carbons (carbons with no attached protons), such as the carbonyl and thiocarbonyl carbons, and the carbons of the tert-butyl group. This is how you would definitively confirm the location of a newly added substituent by observing a correlation from the protons of that substituent to the carbons of the piperazine core across two or three bonds.[14]
-
Single-Crystal X-ray Crystallography: The Ultimate Confirmation
X-ray crystallography is considered the "gold standard" for structural determination.[15] By diffracting X-rays off a single, high-quality crystal, one can generate a three-dimensional electron density map of the molecule, revealing precise bond lengths, angles, and absolute stereochemistry.[16][17]
-
Expertise & Experience: While unparalleled in its definitive power, the primary challenge is experimental: growing a diffraction-quality crystal.[18] This can be a time-consuming process of trial and error, screening various solvents and crystallization conditions. It is often reserved for final confirmation of a lead candidate or when NMR data remains ambiguous.
-
Trustworthiness: An X-ray crystal structure is the most authoritative and unambiguous proof of molecular structure.[19][20]
-
Limitations: The primary limitation is the requirement of a suitable single crystal. Additionally, the determined structure represents the molecule in the solid state, which may have slight conformational differences from its state in solution as observed by NMR.
Recommended Analytical Workflow
For a robust and self-validating process, a hierarchical approach should be taken. This workflow ensures that confidence in the structure is built logically, with each step confirming the last and providing new information.
Caption: Recommended workflow for structural confirmation.
Data Presentation: A Comparative Case Study
Let's consider a hypothetical case: the synthesis of tert-butyl 4-benzyl-3-thioxopiperazine-1-carboxylate from the parent compound. Below is a summary of the expected comparative data.
| Analytical Technique | This compound (Parent) | tert-butyl 4-benzyl-3-thioxopiperazine-1-carboxylate (Product) | Rationale for Change |
| HRMS (m/z [M+H]⁺) | Calculated: 231.1167 | Calculated: 321.1637 | Mass increase corresponds to the addition of a benzyl group (C₇H₇). |
| FTIR (cm⁻¹) | ~3300 (N-H stretch) | N-H stretch absent | Disappearance of the N-H bond confirms substitution at this position. |
| ~1680 (C=O stretch) | ~1680 (C=O stretch) | Carbamate carbonyl group remains intact. | |
| ~1250 (C=S stretch) | ~1250 (C=S stretch) | Thiocarbonyl group remains intact. | |
| ¹H NMR (ppm) | ~7.5 (broad s, 1H, N-H) | N-H proton absent | Confirms substitution at the N-H position. |
| No signals in 7.0-7.5 ppm range | ~7.2-7.4 (m, 5H, Ar-H) | Appearance of aromatic protons from the benzyl group. | |
| - | ~4.8 (s, 2H, -CH₂-Ph) | New singlet corresponding to the benzylic methylene protons. | |
| ¹³C NMR (ppm) | No signals > 100 ppm (except C=O, C=S) | ~137, 129, 128, 127 (Aromatic carbons) | Appearance of new signals in the aromatic region. |
| - | ~55 (-CH₂-Ph) | New signal for the benzylic carbon. |
Visualizing Connectivity: The Power of HMBC
The definitive confirmation of the benzyl group's location at the N-4 position would come from the HMBC spectrum. The key correlations would be from the benzylic protons to the carbons of the piperazine ring.
Caption: Key HMBC correlations confirming N-4 benzylation.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI (Electrospray Ionization) source coupled to a TOF (Time-of-Flight) or Orbitrap mass analyzer.
-
Data Acquisition: Infuse the sample solution directly or via LC inlet. Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Analysis: Compare the measured exact mass of the most intense peak in the isotopic cluster to the calculated exact mass for the expected molecular formula. The mass error should be less than 5 ppm.
FTIR Spectroscopy
-
Sample Preparation: Use an ATR (Attenuated Total Reflectance) accessory. Place a small amount (~1-2 mg) of the solid, dry compound directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify characteristic peaks for key functional groups (e.g., C=O, C=S, N-H) and compare the product spectrum to the starting material spectrum.
NMR Spectroscopy (General)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire with standard parameters.
-
¹³C NMR: Acquire with proton decoupling.
-
COSY, HSQC, HMBC: Use standard, manufacturer-provided pulse programs. Optimize parameters like the spectral width and acquisition times for your specific sample. For HMBC, the standard long-range coupling delay is optimized for J-couplings of ~8 Hz, which is appropriate for most two- and three-bond correlations.
-
-
Data Processing & Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals by systematically analyzing the correlations from the COSY, HSQC, and HMBC spectra.
References
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]
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Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Connect Journals. Retrieved from [Link]
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The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
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Mass spectrometry applications for drug discovery and development. (2021). Drug Discovery World. Retrieved from [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC - NIH. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of Tert-butyl 3-thioxopiperazine-1-carboxylate: A Guide for the Modern Laboratory
For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of tert-butyl 3-thioxopiperazine-1-carboxylate, a sulfur-containing heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this likely niche research chemical, this protocol is synthesized from the known hazards of its structural analogue, the general reactivity of thioketones, and established principles of hazardous waste management.
Hazard Characterization: A Synthesis of Analogue Data and Chemical Class Properties
A thorough understanding of a compound's potential hazards is the bedrock of safe handling and disposal. Lacking a dedicated SDS for the "thioxo" variant, we must extrapolate from available data for analogous compounds and the known properties of the thioketone functional group.
Inferred Hazards from Structural Analogues and Chemical Class:
| Hazard Category | Description | Supporting Rationale & Citations |
| Skin Irritation | May cause skin irritation upon contact. | The oxygen analogue, tert-butyl 3-oxopiperazine-1-carboxylate, is classified as a skin irritant. It is prudent to assume the "thioxo" variant presents a similar or potentially greater hazard. |
| Serious Eye Irritation | May cause serious eye irritation. | Similar to skin irritation, this is a known hazard of the "oxo" analogue. |
| Respiratory Irritation | As a powder, may cause respiratory tract irritation if inhaled. | This is a general hazard for many fine organic powders and should be assumed in the absence of specific data. |
| Reactivity | Unstable, with a tendency to dimerize or oligomerize. Susceptible to photo-oxidation and hydrolysis. | Thioketones are generally less stable than their ketone counterparts due to the weaker carbon-sulfur double bond[1][2]. They can undergo photo-oxidation in the presence of air and light[1]. Hydrolysis, especially in the presence of acid or base, is also a known reaction pathway for thioketones[3][4]. |
| Hazardous Decomposition Products | Upon combustion, may produce toxic gases such as sulfur dioxide (SO₂) and nitrogen oxides (NOx). | The combustion of organic sulfur compounds is known to produce sulfur dioxide, a toxic gas[5][6]. The nitrogen-containing piperazine ring suggests the potential for NOx formation. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, stringent adherence to the use of appropriate PPE is mandatory when handling this compound in any form, including as a waste product.
-
Hand Protection: Nitrile gloves are required. For extended contact or when handling larger quantities, consider double-gloving.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing or dust generation.
-
Skin and Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the solid compound that could generate dust, and any procedures involving its solutions, must be conducted within a certified chemical fume hood to prevent inhalation.
Spill Management: A Calm and Considered Response
Accidents happen. A clear and practiced spill response procedure is crucial for mitigating risks.
For a small powder spill:
-
Restrict Access: Cordon off the affected area to prevent the spread of the powder.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full PPE described above.
-
Gently Cover: Lightly cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Wipe and Collect: Gently wipe the area from the outside in, collecting the material.
-
Package for Disposal: Place the contaminated paper towels and any other cleanup materials into a clearly labeled, sealable plastic bag.
-
Final Decontamination: Wipe the spill area with a suitable laboratory detergent and water.
-
Waste Disposal: The sealed bag containing the spill debris must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash[7][8].
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect all solid waste, including residual amounts of the compound, contaminated weighing papers, and disposable labware, in a dedicated, clearly labeled hazardous waste container[9].
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid[8].
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container for organic solvents.
-
Do not mix this waste stream with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents or strong acids and bases.
-
Ensure the container is properly vented if there is a potential for gas evolution, although this is not anticipated under normal storage conditions.
-
Step 2: Waste Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[10][11].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the containers are kept closed except when adding waste[9][12].
-
Segregate the waste containers from incompatible materials. Given the reactivity of thioketones, store away from strong oxidizing agents, acids, and bases.
Figure 1. Decision workflow for the disposal of this compound.
Step 3: Arranging for Final Disposal
-
Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's and local regulations (often six to nine months), arrange for its pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor[9][13][14].
-
Provide a complete and accurate description of the waste, including the full chemical name and any known or suspected hazards.
-
Your EH&S department will then transport the waste to a Central Accumulation Area (CAA) before it is sent for final disposal, which will likely involve high-temperature incineration at a licensed facility capable of handling organic sulfur compounds and scrubbing the resulting sulfur oxides from the emissions[2][10].
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of laboratory chemicals is as integral to the scientific process as the experiments themselves. For compounds like this compound, where specific data may be sparse, a cautious and informed approach based on the principles of chemical analogy and established safety protocols is paramount. By adhering to the procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory practice.
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A Comprehensive Guide to the Safe Handling of Tert-butyl 3-thioxopiperazine-1-carboxylate
Hazard Analysis: A Synthesis of Analogous Compound Data
Given the structure of Tert-butyl 3-thioxopiperazine-1-carboxylate, we can infer a hazard profile based on related molecules. The core structure is a piperazine ring, which is known to be corrosive and can cause skin and eye burns, as well as allergic skin reactions and respiratory irritation.[1][2] The presence of the N-Boc protecting group and a thione (C=S) group warrants additional caution. Structurally related N-Boc piperidine and piperazine derivatives are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5]
The thione functional group introduces the potential for hazardous decomposition products. Upon combustion, sulfur-containing compounds can release toxic sulfur oxides (SOx).[6] Therefore, it is crucial to handle this compound in a well-ventilated area and avoid conditions that could lead to thermal decomposition.
Anticipated Hazards:
-
Skin Corrosion/Irritation: Likely to cause skin irritation or burns upon direct contact.
-
Serious Eye Damage/Irritation: High potential for serious eye irritation or damage.
-
Respiratory Tract Irritation: Inhalation of dust or powder may cause respiratory irritation.[3][4]
-
Allergic Sensitization: Potential for skin and respiratory sensitization based on the piperazine core.[2][7]
-
Hazardous Decomposition: Thermal decomposition or combustion may produce toxic gases such as sulfur oxides, carbon oxides, and nitrogen oxides.
Engineering and Administrative Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering and administrative controls must be in place to minimize exposure.
-
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of the powder.[1][2]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement local exhaust ventilation.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[3][8]
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound.
-
Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in the SOP.
-
Restricted Access: Limit access to areas where the compound is being handled to authorized personnel only.
-
Hygiene Practices: Wash hands thoroughly after handling and before leaving the laboratory.[3] Do not eat, drink, or smoke in the laboratory.
-
Personal Protective Equipment (PPE): Your Last Line of Defense
The following table summarizes the recommended PPE for handling this compound. The selection of specific PPE should always be guided by a risk assessment of the particular procedure being performed.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Chemical safety goggles and a face shield | Double-gloving with nitrile or butyl rubber gloves[9] | Long-sleeved, cuffed lab coat; consider a chemical-resistant apron | N95 respirator or higher, depending on the scale and potential for dust generation[10] |
| Preparing Solutions | Chemical safety goggles and a face shield | Double-gloving with nitrile or butyl rubber gloves[9] | Long-sleeved, cuffed lab coat; chemical-resistant apron | Work in a chemical fume hood. Respirator may be required if there is a risk of aerosol generation. |
| Running Reactions and Work-up | Chemical safety goggles | Double-gloving with nitrile or butyl rubber gloves[9] | Long-sleeved, cuffed lab coat | Work in a chemical fume hood. |
| Handling Spills | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant coveralls or "bunny suit"[9][10] | Full-face respirator with appropriate cartridges for organic vapors and acid gases[9] |
Safe Handling and Operational Workflow
The following workflow provides a step-by-step guide for safely handling this compound from receipt to disposal.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Thoroughly review this guide and any internal SOPs before beginning work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the chemical fume hood by clearing unnecessary items and lining the work surface with absorbent, chemical-resistant paper.
-
Have appropriate spill cleanup materials readily available.
-
-
Donning PPE:
-
Don a lab coat, followed by safety goggles and a face shield.
-
If required, don a respirator, ensuring a proper fit-check.
-
Don the first pair of nitrile gloves.
-
Don a second pair of nitrile gloves, ensuring the outer glove covers the cuff of the lab coat.[9]
-
-
Handling the Compound:
-
Perform all manipulations of the solid compound, including weighing and transferring, within the fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup and Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Decontaminate all glassware and equipment that came into contact with the compound.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, absorbent paper, and disposable labware, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed hazardous waste container. Do not pour any waste down the drain.[11]
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[3]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.
By implementing these comprehensive safety measures, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Boc-3-hydroxypiperidine.
- Yale University Environmental Health & Safety. (2025, April 21). Management & Disposal of Qiagen Reagents.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). Safety Data Sheet: Piperazine.
- PubChem. (n.d.). Tert-butyl 3-oxopiperazine-1-carboxylate.
- DILO Company, Inc. (2025, September 9). PPE for SF₆ Gas By-Products | Safety Guide for Technicians.
- TCI Chemicals. (n.d.). Tert-butyl 3-Oxopiperazine-1-carboxylate.
- Nornickel. (2017, June 8). Safety Data Sheet: Sulphur.
- Sigma-Aldrich. (2025, January 2). Safety Data Sheet.
- PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate.
- TCI Chemicals. (2025, March 28). Safety Data Sheet: Piperazine Anhydrous.
- 3M. (n.d.). Sulfur Dioxide.
- ChemTrack.org. (n.d.). Safety Guideline: Sulfur Dioxide.
- Thermo Fisher Scientific. (2012, May 9). Safety Data Sheet: Piperazine hexahydrate.
- Chem-Impex. (n.d.). Tert-butyl 3-oxopiperazine-1-carboxylate.
Sources
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nornickel.com [nornickel.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemtrack.org [chemtrack.org]
- 9. PPE for SF₆ Gas By-Products | Safety Guide for Technicians [dilo.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
